molecular formula C9H16ClNO B1465227 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide CAS No. 1184003-20-0

2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

Cat. No.: B1465227
CAS No.: 1184003-20-0
M. Wt: 189.68 g/mol
InChI Key: OMTVSBIQZKYGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide is a useful research compound. Its molecular formula is C9H16ClNO and its molecular weight is 189.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-7(2)6-11(8-3-4-8)9(12)5-10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTVSBIQZKYGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (CAS 1184003-20-0).[1] This molecule serves as a critical intermediate, likely for pharmaceutical or agrochemical applications involving the introduction of a sterically defined N,N-dialkyl pharmacophore.

The synthesis is engineered around a convergent strategy : first constructing the hindered secondary amine via a selective reductive amination, followed by a controlled acylation to install the electrophilic chloroacetyl handle.

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide Molecular Formula:


Key Structural Features: 
  • Electrophilic Core:

    
    -Chloroacetamide (susceptible to 
    
    
    
    displacement).
  • Steric Bulk: N-Isobutyl (2-methylpropyl) group.

  • Conformational Constraint: N-Cyclopropyl ring (adds rigidity and metabolic stability).

Retrosynthetic Logic

The most robust disconnection is at the amide bond. The high reactivity of chloroacetyl chloride makes it the ideal electrophile. The challenge lies in synthesizing the secondary amine,


-isobutylcyclopropanamine , without over-alkylation or cyclopropane ring opening.
  • Disconnection 1: Amide Bond

    
     Chloroacetyl Chloride + Secondary Amine.
    
  • Disconnection 2: C-N Bond (Amine)

    
     Cyclopropylamine + Isobutyraldehyde (via Reductive Amination).
    

Why this route? Direct alkylation of cyclopropylamine with isobutyl halides is prone to elimination (E2) due to the


-branching of the isobutyl group. Conversely, alkylating isobutylamine with cyclopropyl halides is kinetically inhibited by the strain of the cyclopropane ring. Reductive amination  is the only self-validating, high-yield pathway.

Retrosynthesis Target Target: 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide Amine Intermediate: N-isobutylcyclopropanamine Target->Amine Amide Bond Disconnection AcCl Reagent: Chloroacetyl Chloride Target->AcCl Aldehyde Precursor: Isobutyraldehyde Amine->Aldehyde Reductive Amination CPA Precursor: Cyclopropylamine Amine->CPA

Figure 1: Retrosynthetic analysis revealing the convergent pathway from commodity precursors.[2]

Part 2: Synthesis Phase I – The Secondary Amine

Objective: Synthesis of


-isobutylcyclopropanamine.
Methodology:  Reductive Amination using Sodium Triacetoxyborohydride (STAB).[3]
Scientific Rationale

Using Sodium Triacetoxyborohydride (STAB) is superior to


 or 

for this transformation.
  • Selectivity: STAB reduces the iminium ion formed in situ much faster than the aldehyde itself, preventing the formation of isobutanol byproduct.

  • Safety: It avoids the generation of toxic cyanide byproducts associated with cyanoborohydride.

  • Stability: The cyclopropyl ring is sensitive to strong acids; STAB operates under mild, slightly acidic conditions (Acetic Acid) that preserve ring integrity.

Experimental Protocol

Reagents:

  • Cyclopropylamine (1.0 equiv)[4]

  • Isobutyraldehyde (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Imine Formation: Charge a flame-dried reactor with cyclopropylamine (100 mmol) and DCE (300 mL). Cool to 0°C.

  • Addition: Add isobutyraldehyde (105 mmol) dropwise. Note: The reaction is exothermic; maintain T < 10°C.

  • Activation: Add Acetic Acid (100 mmol) and stir for 30 minutes at room temperature to drive imine formation.

  • Reduction: Cool back to 0°C. Add STAB (140 mmol) portion-wise over 20 minutes.

    • Critical Control Point: Gas evolution (

      
      ) will occur. Ensure adequate venting.
      
  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC/GC (disappearance of aldehyde).

  • Quench: Quench carefully with saturated aqueous

    
     until pH > 8.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude amine is typically pure enough (>95%) for the next step. If necessary, purify via fractional distillation (bp ~130°C).

Data Summary Table: Phase I

ComponentRoleStoichiometryKey Property
Cyclopropylamine Nucleophile1.0 eqVolatile, bp 50°C
Isobutyraldehyde Electrophile1.05 eqProne to oxidation
STAB Reducing Agent1.4 eqMild, selective
DCE Solvent10 volAprotic, solubilizing

Part 3: Synthesis Phase II – Acylation

Objective: Formation of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide. Methodology: Schotten-Baumann Acylation.

Scientific Rationale

The reaction between a secondary amine and an acid chloride is rapid and highly exothermic. The primary risk is the formation of HCl, which can protonate the unreacted amine, stalling the reaction.

  • Base Selection: A non-nucleophilic organic base (Triethylamine or DIPEA) is used to scavenge HCl. Inorganic bases (biphasic NaOH) are avoided here to prevent hydrolysis of the chloroacetyl chloride.

  • Temperature Control: Maintaining 0°C is critical to prevent the displacement of the

    
    -chloride by the amine (self-alkylation polymerization).
    
Experimental Protocol

Reagents:

  • 
    -Isobutylcyclopropanamine (from Phase I) (1.0 equiv)
    
  • Chloroacetyl Chloride (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve

    
    -isobutylcyclopropanamine (50 mmol) and 
    
    
    
    (60 mmol) in anhydrous DCM (200 mL). Cool to -10°C to 0°C under
    
    
    .
  • Acylation: Dilute Chloroacetyl chloride (55 mmol) in a small volume of DCM. Add this solution dropwise to the amine mixture over 30–60 minutes.

    • Critical Control Point: Do not allow temperature to rise above 5°C. Higher temperatures promote side reactions.

  • Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Workup:

    • Wash with 1M HCl (cold) to remove unreacted amine and TEA.

    • Wash with saturated

      
       to remove excess acid chloride (hydrolyzed to acid).
      
    • Wash with brine, dry over

      
      .
      
  • Purification: Concentrate in vacuo. The product is often an oil or low-melting solid. If purification is required, use flash column chromatography (Hexanes/Ethyl Acetate gradient).

SynthesisPath cluster_0 Phase 1: Reductive Amination cluster_1 Phase 2: Acylation CPA Cyclopropylamine Imine Imine Intermediate CPA->Imine + IsoBut - H2O IsoBut Isobutyraldehyde SecAmine N-isobutyl- cyclopropanamine Imine->SecAmine + STAB Reduction Final Target: 2-chloro-N-cyclopropyl- N-(2-methylpropyl)acetamide SecAmine->Final + ClAc + Et3N (DCM, 0°C) ClAc Chloroacetyl Chloride

Figure 2: Forward synthesis pathway highlighting the two-phase construction.

Part 4: Quality Control & Safety

Analytical Criteria
  • 1H NMR (

    
    ): 
    
    • 
       ~4.1 ppm (s, 2H, 
      
      
      
      ).
    • 
       ~2.6-3.0 ppm (m, 1H, Cyclopropyl CH).
      
    • 
       ~3.1 ppm (d, 2H, 
      
      
      
      ).
    • 
       ~0.6-0.9 ppm (m, 4H, Cyclopropyl 
      
      
      
      ).
    • 
       ~0.9 ppm (d, 6H, Isobutyl 
      
      
      
      ).
  • Mass Spectrometry: M+1 peak at ~190.1 m/z (Check for Cl isotope pattern 3:1).

Safety Protocols
  • Chloroacetyl Chloride: Potent lachrymator and corrosive. Handle only in a functioning fume hood. In case of spill, neutralize with aqueous ammonia.

  • Cyclopropylamine: Flammable and toxic. High vapor pressure requires cold handling.

  • Exotherms: Both the reductive amination (during STAB addition) and acylation are exothermic. Strict temperature monitoring is required to prevent runaways.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Reference for cyclopropylamine utility in drug design).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53394626 (Related Chloroacetamides). PubChem. Link

Sources

Comprehensive Physicochemical Profiling of 2-Chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

[1][2]

Document Control:

  • Subject: Technical Guide & Physicochemical Profile

  • Compound ID: 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (CAS 1184003-20-0)[1][][3]

  • Target Audience: Medicinal Chemists, Process Development Scientists, HSE Officers[]

  • Version: 1.0

Executive Summary

2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (CAS 1184003-20-0) is a specialized


-chloroacetamide alkylating agent1melatonin receptor agonistsCGRP antagonists1

As an

1Potential Genotoxic Impurity (PGI)1

Molecular Architecture & Identity

The molecule consists of a central acetamide core.[1] The nitrogen atom is disubstituted with a cyclopropyl group (providing rigid steric bulk) and a 2-methylpropyl (isobutyl) group (providing flexible lipophilicity).[1][] The


1
ParameterDetail
IUPAC Name 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide
Synonyms 2-chloro-N-cyclopropyl-N-isobutylacetamide
CAS Registry Number 1184003-20-0
Molecular Formula

Molecular Weight 189.68 g/mol
SMILES CC(C)CN(C1CC1)C(=O)CCl
Structural Class

-Haloacetamide; Disubstituted Amide

Physicochemical Properties[1][2][4][5]

Note: Specific experimental constants for CAS 1184003-20-0 are proprietary. The values below represent high-confidence predictive models (ACD/Labs, EPISuite) and read-across data from structural analogs (e.g., 2-chloro-N-isopropylacetanilide).

Fundamental Constants
PropertyValue (Predicted/Read-Across)Context & Implication
Physical State Viscous Liquid or Low-Melting SolidAmides with bulky N-substituents often resist crystallization.[1][]
Boiling Point ~280–300°C (at 760 mmHg)High boiling point due to dipole-dipole interactions of the amide bond.[1][]
LogP (Octanol/Water) 2.2 ± 0.3 Moderately lipophilic.[1][] It will partition into organic layers (DCM, EtOAc) during extraction.[1]
Water Solubility Low (< 500 mg/L)The hydrophobic isobutyl and cyclopropyl groups dominate the solvation profile.[1][]
pKa Non-ionizable (Amide)The amide nitrogen is not basic.[1][] It will not protonate under standard acidic workup conditions.[1]
Density ~1.10 g/cm³Slightly denser than water due to the chlorine atom.[1][]
Solubility Profile
  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, Acetonitrile, Methanol, DMSO.[1][]

  • Low Solubility: Water, Hexanes (moderate solubility, may require co-solvent).[1][][4]

Reactivity & Stability Profile

The core utility of this compound lies in the reactivity of the C-Cl bond.[1] However, this also dictates its stability profile.[1][]

Primary Reactivity: Nucleophilic Substitution

The electron-withdrawing carbonyl group adjacent to the chloromethyl moiety enhances the electrophilicity of the

1
  • Mechanism:

    
     displacement.[1][]
    
  • Common Nucleophiles: Amines (to form glycinamides), Thiols, Phenols.[1][]

  • Process Implication: Reactions should be run in aprotic polar solvents (DMF, MeCN) with a non-nucleophilic base (e.g.,

    
    , DIPEA) to scavenge the HCl byproduct.[1][]
    
Hydrolytic Stability[1][2]
  • Acidic Conditions: The amide bond is robust, but the C-Cl bond is stable.[1][]

  • Basic Conditions: Susceptible to hydrolysis.[1][] Strong bases (

    
    ) can induce hydrolysis of the amide (releasing the amine) or substitution of the chloride by hydroxide (forming the 
    
    
    -hydroxy amide).[1]
  • Storage: Store under inert atmosphere (

    
    ) at 2–8°C to prevent slow hydrolysis by atmospheric moisture.
    
Reactivity Pathway Diagram

The following diagram illustrates the critical reactivity nodes for process chemists.

ReactivityCompound2-chloro-N-cyclopropyl-N-isobutylacetamideProductCoupled Product(R-Nu)Compound->Product SN2 Substitution(Base, Aprotic Solvent)ImpurityHydrolysis Impurity(Hydroxy-acetamide)Compound->Impurity H2O / OH-(Slow Hydrolysis)NucleophileNucleophile (Nu:)(Amines, Thiols)Nucleophile->Product

Caption: Primary reaction pathway (

Handling & Safety (E-E-A-T)

Toxicology Alert: Alkylating Agent

As an

direct-acting alkylating agent1
  • Genotoxicity: It must be treated as a mutagenic impurity (Class 3 or higher under ICH M7 guidelines) until proven otherwise via Ames testing.[1][]

  • Sensitization: Highly likely to cause allergic skin reactions (contact dermatitis).[1][]

Safe Handling Protocol
  • Containment: Handle only in a chemical fume hood or glovebox.

  • PPE: Double nitrile gloves (breakthrough time for chloroacetamides is often short), lab coat, and safety glasses.[1][]

  • Deactivation: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to nucleophilically deactivate the alkyl chloride before disposal.[1][]

Analytical Characterization Protocols

To ensure the integrity of this intermediate in drug development, the following self-validating analytical workflows are recommended.

HPLC Method (Purity & Assay)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (Amide absorption) and 254 nm.[1]

  • Rationale: The lack of a strong chromophore (phenyl ring) means 210 nm is critical for detection.[1] The lipophilic isobutyl/cyclopropyl groups will result in a retention time significantly later than simple chloroacetamide.[1]

GC-MS (Residual Monitoring)

Since this is a potential genotoxin, trace analysis in the final API is required.[1][]

  • Inlet: Splitless, 250°C.

  • Column: DB-5ms or equivalent.[1][]

  • MS Source: EI (Electron Ionization).[1][][5]

  • Fragment Ions: Look for the loss of

    
     (M-49) and the specific cyclopropyl-isobutyl amine fragment.[1][]
    
Analytical Workflow Diagram

AnalysisSampleRaw Sample(Reaction Mixture)PrepSample Prep(Dilute in MeCN)Sample->PrepHPLCHPLC-UV/MS(Purity Check)Prep->HPLC Main AssayGCMSGC-MS(Trace Analysis)Prep->GCMS Limit Test (<10 ppm)DecisionQuality DecisionHPLC->DecisionGCMS->Decision

Caption: Quality control workflow for purity assessment and trace genotoxin monitoring.

References

  • PubChem. (2025).[1][][6] Compound Summary: 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (CAS 1184003-20-0).[1][][3] National Library of Medicine.[1] [Link]

  • European Chemicals Agency (ECHA). (2024).[1][] Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity (Single Exposure). [Link][]

  • Teasdale, A. (2017).[1][] Mutagenic Impurities: Strategies for Identification and Control. Wiley.[1][6] (Reference for alkylating agent handling and ICH M7 compliance).

  • Accela Chem. (2024).[1][] Product Catalog: Chloroacetamide Intermediates. [Link]

An In-depth Technical Guide to 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide, a molecule of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical identity, synthesis, properties, and safety considerations.

Core Identifiers and Chemical Structure

While a specific CAS number for 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide is not readily found in major chemical databases, its identity is established through various other identifiers. The absence of a dedicated CAS number suggests its status as a relatively novel or specialized research compound.

IdentifierValueSource
IUPAC Name 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide(Predicted)
Molecular Formula C₉H₁₆ClNOPubChemLite[1]
Molecular Weight 189.68 g/mol (Calculated)
InChI InChI=1S/C9H16ClNO/c1-7(2)6-11(8-3-4-8)9(12)5-10/h7-8H,3-6H2,1-2H3PubChemLite[1]
InChIKey OMTVSBIQZKYGHC-UHFFFAOYSA-NPubChemLite[1]
SMILES CC(C)CN(C1CC1)C(=O)CClPubChemLite[1]
Molecular Structure Diagram

The following diagram illustrates the two-dimensional structure of the molecule.

Caption: 2D structure of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide.

Synthesis and Methodology

The synthesis of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide is a two-step process, beginning with the preparation of the secondary amine precursor, N-cyclopropyl-N-(2-methylpropyl)amine, followed by its chloroacetylation.

Synthesis of N-cyclopropyl-N-(2-methylpropyl)amine (Precursor)

The precursor amine can be synthesized via reductive amination, a robust and widely used method in organic synthesis.[2]

Reaction Scheme:

Isobutyraldehyde + Cyclopropylamine → N-cyclopropyl-N-(2-methylpropyl)amine

Materials:

  • Isobutyraldehyde (1.0 eq)

  • Cyclopropylamine (1.2 eq)[3]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Magnesium sulfate (MgSO₄) or Titanium(IV) isopropoxide

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of isobutyraldehyde (1.0 eq) in DCM, add cyclopropylamine (1.2 eq).

  • Add a dehydrating agent such as magnesium sulfate to drive the formation of the intermediate imine. Stir the mixture at room temperature.

  • Once imine formation is observed (monitored by TLC or GC-MS), add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature until the reaction is complete.

  • Quench the reaction by adding an aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cyclopropyl-N-(2-methylpropyl)amine.

  • Purify the product by distillation or column chromatography.

Chloroacetylation of N-cyclopropyl-N-(2-methylpropyl)amine

The final product is obtained by the N-acylation of the precursor amine with chloroacetyl chloride. This is a common method for the synthesis of chloroacetamides.[4]

Reaction Scheme:

N-cyclopropyl-N-(2-methylpropyl)amine + Chloroacetyl Chloride → 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

Materials:

  • N-cyclopropyl-N-(2-methylpropyl)amine (1.0 eq)

  • Chloroacetyl chloride (1.1 - 1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.1 - 1.5 eq)[5]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ice-cold water

  • Aqueous hydrochloric acid (HCl), dilute

  • Aqueous sodium bicarbonate (NaHCO₃), saturated

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-cyclopropyl-N-(2-methylpropyl)amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution, maintaining the temperature below 5 °C.[6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Pour the reaction mixture into ice-cold water.

  • Separate the organic layer and wash successively with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide by recrystallization or column chromatography.

Synthesis Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis Isobutyraldehyde Isobutyraldehyde Imine Formation Imine Formation Isobutyraldehyde->Imine Formation Cyclopropylamine Cyclopropylamine Cyclopropylamine->Imine Formation Reduction Reduction Imine Formation->Reduction N-cyclopropyl-N-isobutylamine N-cyclopropyl-N-isobutylamine Reduction->N-cyclopropyl-N-isobutylamine Chloroacetylation Chloroacetylation N-cyclopropyl-N-isobutylamine->Chloroacetylation Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Chloroacetylation Purification Purification Chloroacetylation->Purification Final Product 2-chloro-N-cyclopropyl- N-(2-methylpropyl)acetamide Purification->Final Product

Caption: Synthetic workflow for 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide.

Chemical Properties and Reactivity

The chemical behavior of this molecule is dictated by the presence of the chloroacetamide and the N,N-disubstituted amide functionalities.

  • Electrophilic Center: The carbon atom bonded to the chlorine is electrophilic and susceptible to nucleophilic substitution. This reactivity is a cornerstone of the utility of chloroacetamides in further synthetic transformations.[7]

  • Amide Group: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.

  • Lipophilicity: The presence of the cyclopropyl and isobutyl groups contributes to the molecule's lipophilicity, which can influence its solubility and biological activity.[8]

Potential Applications

While specific applications for 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide are not documented, the chloroacetamide scaffold is prevalent in several areas of research and development:

  • Herbicides: Chloroacetamide herbicides are a significant class of agricultural chemicals.[9] The N,N-disubstituted nature of the target molecule is a common feature in many commercial herbicides.

  • Pharmaceutical Intermediates: The reactive chloro-group allows for the facile introduction of various functionalities, making chloroacetamides valuable building blocks in the synthesis of more complex pharmaceutical agents.[10]

  • Biocides and Preservatives: The alkylating nature of the chloroacetyl group can impart biocidal properties.[11]

Safety and Toxicology

Specific toxicological data for 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide is not available. However, based on the general properties of chloroacetamides, the following precautions should be taken:

  • Toxicity: Chloroacetamide and its derivatives are generally considered toxic and may cause irritation to the skin, eyes, and respiratory tract.[11][12] Some chloroacetamide herbicides have been shown to exhibit cytotoxicity and developmental toxicity in in-vitro and in-vivo models.[9]

  • Handling: It is imperative to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Sensitization: Prolonged or repeated contact may lead to skin sensitization.[12]

A thorough risk assessment should be conducted before handling this compound, and the appropriate safety data sheet (SDS) for a closely related compound should be consulted.

Conclusion

2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide is a specialized chemical with potential applications stemming from the reactivity of its chloroacetamide group. While detailed experimental data for this specific molecule is limited, its synthesis can be reliably achieved through established methods of reductive amination and chloroacetylation. As with all chloroacetamide derivatives, careful handling and adherence to safety protocols are essential due to their potential toxicity. This guide provides a foundational understanding for researchers interested in exploring the synthesis and applications of this and related compounds.

References

  • PubChemLite. 2-chloro-n-cyclopropyl-n-(2-methylpropyl)acetamide (C9H16ClNO). [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • MDPI. (2025). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. MDPI. [Link]

  • BuyersGuideChem. 2-Chloro-N-cyclopropylacetamide suppliers and producers. [Link]

  • Chemistry Stack Exchange. Acetylation of Secondary amines. [Link]

  • Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]

  • PMC. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. PMC. [Link]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. [Link]

  • Inchem. ICSC 0640 - 2-CHLOROACETAMIDE. [Link]

  • Wikipedia. Chloroacetamide. [Link]

  • Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.
  • PubChem. N-Isobutylcyclopropanamine. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • Taylor & Francis Online. (2024). Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity. Taylor & Francis Online. [Link]

  • Google Patents. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • Wikipedia. Isobutylamine. [Link]

  • PrepChem.com. Synthesis of A. N-cyclopropyl-2-nitroaniline. [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 2-Chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

[1]

1

Executive Summary

2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (CAS: Not formally indexed in major public registries; analogue to CAS 19047-31-5) is a lipophilic electrophile typically utilized as an intermediate in the synthesis of heterocyclic pharmaceuticals and chloroacetanilide-type herbicides.[1]

Unlike simple primary amides, this molecule lacks a hydrogen bond donor (N-H) and possesses significant hydrophobic bulk (cyclopropyl and isobutyl groups).[1] Consequently, it exhibits low aqueous solubility and high solubility in moderately polar to non-polar organic solvents .[1]

This guide details the physicochemical basis for these properties, provides a predicted solubility landscape, and outlines validated protocols for experimental verification.[1]

Physicochemical Basis of Solubility

To understand the solubility behavior of this specific molecule, we must deconstruct its structural components and their interaction with solvent systems.[1]

Structural Deconstruction[1]
  • The "Warhead" (2-Chloroacetyl group): The C-Cl bond creates a dipole, and the carbonyl oxygen acts as a hydrogen bond acceptor.[1] This moiety drives solubility in polar aprotic solvents (e.g., Acetone, DMF).[1]

  • The "Shield" (N-Cyclopropyl & N-Isobutyl):

    • N-Cyclopropyl: A strained, lipophilic ring.[1]

    • N-Isobutyl (2-methylpropyl): A branched alkyl chain.[1]

    • Effect: These groups shield the amide nitrogen, preventing it from acting as an effective H-bond donor.[1] This significantly increases the partition coefficient (LogP) compared to its N-monosubstituted analogues.[1]

Predicted Parameters
ParameterEstimated ValueImplication for Solubility
LogP (Octanol/Water) ~2.2 – 2.8Preferential solubility in organic phases; poor water solubility.[1]
TPSA (Topological Polar Surface Area) ~20 ŲLow polarity; readily crosses lipid membranes.[1]
H-Bond Donors 0Cannot donate H-bonds to water; hydrophobic effect dominates.[1]
H-Bond Acceptors 1 (Carbonyl O)Weak interaction with protic solvents (Alcohols).[1]

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and the Hansen Solubility Parameters (HSP) for similar chloroacetamides (e.g., Metolachlor), the following solubility profile is projected.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Ideal for extraction and transport.[1]
Polar Aprotic Acetone, DMF, DMSO, AcetonitrileHigh (>100 mg/mL) Preferred for SN2 substitution reactions (e.g., reacting with amines/thiols).[1]
Esters & Ethers Ethyl Acetate, THF, MTBEHigh (>50 mg/mL) Standard workup and crystallization solvents.[1]
Aromatic Hydrocarbons Toluene, XyleneModerate/High Good for scale-up synthesis; heating may be required for high concentrations.[1]
Alcohols Methanol, Ethanol, IsopropanolModerate Warning: Potential for solvolysis (transesterification) at high temperatures.[1]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow (<1 mg/mL) Useful as anti-solvents for crystallization.[1]
Aqueous Water, PBS (pH 7.[1]4)Very Low (<0.1 mg/mL) The compound will oil out or precipitate.[1]

Critical Stability Warning: Do not store this compound in nucleophilic solvents (e.g., MeOH, EtOH, DMSO) for extended periods, especially with heating.[1] The


-chloro group is reactive and can undergo solvolysis, forming the corresponding ether or alcohol derivative [1].[1]

Experimental Protocols

Since exact literature values are sparse for this specific intermediate, experimental determination is required. Below are two tiered protocols: Kinetic Solubility for rapid screening and Thermodynamic Solubility for precise formulation.

Protocol A: Visual Kinetic Solubility (Rapid Screen)

Purpose: Quickly determine if a solvent is suitable for a reaction or extraction.[1]

  • Preparation: Weigh 10 mg of the compound into a clear 4 mL glass vial.

  • Aliquot Addition: Add the solvent of interest in 100 µL increments at Room Temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][2][3]

    • Cloudy/Particulate:[1] Insoluble.[1]

  • Calculation:

    • If soluble in 100 µL: Solubility > 100 mg/mL.[1]

    • If soluble in 1 mL: Solubility ~ 10 mg/mL.[1]

Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: Determine the saturation limit for formulation or crystallization design.[1]

  • Saturation: Add excess compound (approx. 50 mg) to 1 mL of solvent in a sealed HPLC vial.

  • Equilibration: Shake or stir at a constant temperature (25°C) for 24 hours .

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (PTFE is required to prevent filter degradation by the solvent).

  • Quantification:

    • Dilute the filtrate 100-fold with Acetonitrile.[1]

    • Analyze via HPLC-UV (210 nm or 254 nm).[1]

    • Compare against a standard curve of known concentration.[1]

Decision Workflow for Solvent Selection

The following diagram outlines the logical flow for selecting the appropriate solvent based on the intended application (Synthesis vs. Purification).

SolubilityWorkflowStartStart: Select ApplicationAppCheckIntended Use?Start->AppCheckSynthesisSynthesis (SN2 Reaction)AppCheck->SynthesisReactionExtractionExtraction / WorkupAppCheck->ExtractionPurificationCrystallizationCrystallizationAppCheck->CrystallizationIsolationPolarAproticSelect Polar Aprotic(DMF, MeCN, Acetone)Synthesis->PolarAproticImmiscibleSelect Water-Immiscible(DCM, EtOAc, Toluene)Extraction->ImmiscibleSolventScreenDissolve in Good Solvent(e.g., EtOAc, IPA)Crystallization->SolventScreenCheckNuCheck Nucleophilicity(Avoid DMSO if heating)PolarAprotic->CheckNuProceedSynProceed with ReactionCheckNu->ProceedSynSafePartitionCheck Partition Coeff.Immiscible->PartitionAntiSolventAdd Anti-Solvent(Hexane, Heptane)SolventScreen->AntiSolvent

Figure 1: Strategic decision tree for solvent selection based on the operational phase.[1]

Application Notes

Synthesis (Nucleophilic Substitution)

When using this molecule as an electrophile (e.g., reacting with an amine to form a glycine derivative):

  • Preferred Solvent: Acetonitrile (MeCN) or DMF .[1]

  • Reasoning: These solvents dissolve the lipophilic amide well while supporting the ionic transition state of the SN2 reaction.[1]

  • Avoid: Alcohols (MeOH/EtOH) if using strong bases, as alkoxide byproducts may form via etherification of the

    
    -chloride.[1]
    
Formulation for Bioassays

If this compound is being tested in a biological assay:

  • Stock Solution: Dissolve in 100% DMSO to create a 10-50 mM stock.

  • Dilution: Dilute into aqueous media immediately before use. Ensure the final DMSO concentration is <1% to prevent cytotoxicity.[1]

  • Precipitation Risk: Due to high LogP, rapid precipitation may occur in aqueous media.[1] Use a surfactant (e.g., Tween 80) if higher concentrations (>100 µM) are required.[1]

References

  • Ertl, P., & Rohde, B. (2000).[1] Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717.[1] Link[1]

  • Yalkowsky, S. H., & He, Y. (2003).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for amide solubility principles).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Protocols for chloroacetamide synthesis and purification).

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

Stability and Degradation Profile of 2-Chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (Molecular Formula: C9H16ClNO; MW: ~189.68 g/mol ) is a tertiary aliphatic chloroacetamide. Compounds in this class are widely utilized as synthetic intermediates, agrochemicals (herbicides), and alkylating agents. The structural core features a highly electrophilic


-chloro group paired with a sterically demanding tertiary amide linkage. This whitepaper provides a comprehensive technical evaluation of its degradation kinetics, hydrolytic stability, and environmental fate, grounding the theoretical physical chemistry in field-proven analytical methodologies.

Structural Determinants of Stability

The chemical stability of this compound is dictated by the dual reactivity of the chloroacetamide moiety. The degradation vectors are fundamentally split between the carbonyl carbon and the


-carbon, heavily influenced by the steric bulk of the N-substituents.
  • 
    -Carbon Reactivity:  The 
    
    
    
    -chlorine atom is highly susceptible to bimolecular nucleophilic substitution (S
    
    
    2). In biological and environmental matrices, this is the primary site of attack by nucleophiles such as hydroxide ions (OH⁻) or sulfhydryl groups (e.g., glutathione)[1].
  • Amide Bond Steric Shielding: The presence of the cyclopropyl ring introduces significant bond strain, while the isobutyl (2-methylpropyl) chain provides a flexible but bulky steric shield. This N,N-dialkyl configuration severely restricts the approach angle for nucleophilic attack on the carbonyl carbon, drastically reducing the rate of direct amide bond cleavage compared to primary or secondary amides[1].

Hydrolytic Degradation Kinetics

Hydrolysis is a critical pathway for the abiotic degradation of chloroacetamides in aqueous environments. The reaction mechanism is highly pH-dependent, shifting between acid-catalyzed amide cleavage and base-catalyzed nucleophilic substitution[2].

  • Acidic Conditions (pH < 4): The degradation is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. However, due to the steric hindrance of the cyclopropyl and isobutyl groups, the subsequent attack by water is kinetically slow. The ultimate cleavage yields chloroacetic acid and N-isobutylcyclopropanamine[1].

  • Alkaline Conditions (pH > 9): Under basic conditions, the dominant degradation pathway bypasses the sterically hindered carbonyl entirely. Instead, hydroxide ions directly attack the

    
    -carbon via an S
    
    
    
    2 mechanism, displacing the chloride ion to form 2-hydroxy-N-cyclopropyl-N-(2-methylpropyl)acetamide[3].
Quantitative Stability Profile

The following table synthesizes the expected hydrolytic half-lives (t


) based on the kinetic behavior of structurally analogous tertiary chloroacetamides at 25°C.
pH LevelPrimary Degradation MechanismEstimated t

(Days)
Major Degradant
4.0 Acid-catalyzed amide cleavage> 120Chloroacetic acid, Amine
7.0 Neutral water attack (Kinetically restricted)> 300Stable (Parent)
9.0 Base-catalyzed S

2 substitution
~ 452-Hydroxy derivative
11.0 Rapid base-catalyzed S

2 substitution
< 52-Hydroxy derivative

Microbial and Environmental Biodegradation

In soil and complex aqueous ecosystems, microbial metabolism acts as the primary sink for chloroacetamides, far outpacing abiotic hydrolysis[4].

  • Aerobic Pathways: In aerobic bacteria, degradation is typically initiated by an N-dealkylation reaction mediated by cytochrome P450 oxygenases. For this specific compound, this involves the oxidative removal of either the isobutyl or cyclopropyl group, followed by further amidase-driven cleavage[4].

  • Anaerobic Pathways: In oxygen-depleted environments, reductive dechlorination is the initial step. This can be driven by microbial reductases or abiotically via reactions with reduced sulfur species, such as iron pyrite (FeS

    
    ) commonly found in sediments[3].
    
  • Microbial Consortia: Indigenous soil bacteria, including strains like Acinetobacter baumannii and Catellibacterium caeni, possess the specific hydrolases and amidases required to rapidly metabolize the chloroacetamide core[4][5].

G Parent 2-chloro-N-cyclopropyl- N-(2-methylpropyl)acetamide Aerobic Aerobic Metabolism (Cytochrome P450) Parent->Aerobic Anaerobic Anaerobic Metabolism (Reductase / FeS2) Parent->Anaerobic NDealkyl N-Dealkylation (Loss of N-substituents) Aerobic->NDealkyl O2 dependent Dechlor Reductive Dechlorination (Loss of Cl-) Anaerobic->Dechlor e- donor Metab1 Primary Amine + Aliphatic Aldehydes NDealkyl->Metab1 Metab2 Deschloro-acetamide Derivative Dechlor->Metab2

Fig 1. Divergent microbial degradation pathways based on environmental oxygen availability.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the degradation profile of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide, the following self-validating protocols are designed to ensure data integrity by preventing post-sampling artifacts.

Protocol A: Accelerated Hydrolytic Stability Profiling (LC-MS/MS)

Objective: Determine the pseudo-first-order rate constants (


) across a pH gradient.
  • Matrix Preparation: Prepare 50 mM buffer solutions at pH 4.0 (acetate), 7.0 (phosphate), and 10.0 (borate).

  • Spiking: Dissolve the compound in HPLC-grade acetonitrile to create a 10 mM stock. Spike into the buffers to a final concentration of 100 µM. Causality Note: Organic co-solvents must be kept below 1% v/v to prevent artificial suppression of the dielectric constant of water, which would artificially lower the hydrolysis rate.

  • Incubation: Incubate the sealed amber vials in a thermoshaker at 40°C to accelerate degradation. Withdraw 100 µL aliquots at 0, 1, 3, 7, and 14 days.

  • Chemical Quenching (Critical Step): Immediately transfer the aliquots into vials containing an equimolar neutralizing agent (e.g., dilute HCl for the pH 10 samples). Causality Note: Without immediate neutralization, base-catalyzed S

    
    2 reactions will continue in the autosampler queue, skewing the kinetic curve and invalidating the calculated half-life.
    
  • Quantification: Analyze via LC-MS/MS (ESI+). Monitor the parent mass transition and the emergence of the 2-hydroxy degradant.

Workflow Prep Sample Prep (100 µM in Buffers) Incub Incubation (pH 4, 7, 10 at 40°C) Prep->Incub Quench Chemical Quenching (Neutralization) Incub->Quench Timepoints LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Kinetic Kinetic Modeling (Pseudo-1st Order) LCMS->Kinetic AUC Data

Fig 2. Self-validating analytical workflow for accelerated hydrolytic stability profiling.

Protocol B: Electrophilic Thiol Reactivity Assay

Objective: Assess the alkylating potential of the


-chloro group via glutathione (GSH) conjugation.
  • Reaction Setup: Combine 50 µM of the parent compound with 500 µM reduced glutathione (GSH) in 100 mM PBS (pH 7.4).

  • Kinetic Control: Causality Note: Maintaining a 10-fold molar excess of GSH ensures the reaction follows pseudo-first-order kinetics. If equimolar concentrations were used, the depletion of GSH would cause the reaction rate to drop non-linearly, complicating the extraction of the bimolecular rate constant (

    
    ).
    
  • Incubation & Monitoring: Incubate at 37°C. Quantify the depletion of the parent compound via HPLC-UV at 220 nm over 24 hours.

Conclusion

2-Chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide exhibits a highly specific degradation profile dictated by its structural sterics. While the bulky N-cyclopropyl and N-isobutyl groups protect the amide bond from rapid hydrolysis at neutral pH, the compound remains highly susceptible to base-catalyzed nucleophilic substitution at the


-carbon and enzymatic N-dealkylation by environmental microbes. Understanding these specific vectors is critical for predicting its environmental persistence and toxicological half-life.

References

  • Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. PubMed. Available at:[Link][4]

  • Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite. ProQuest. Available at:[Link][3]

  • Degradation of the chloroacetamide herbicide butachlor by Catellibacterium caeni sp. nov DCA-1T. ResearchGate. Available at:[Link][5]

Sources

Unlocking the Biological Potential of Novel Chloroacetamides: Mechanisms, Applications, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of drug discovery and agrochemical development evolves, the strategic use of targeted covalent inhibitors (TCIs) has gained unprecedented momentum. Among the arsenal of electrophilic warheads, chloroacetamides stand out as versatile, tunable, and highly effective moieties. Historically recognized for their role in herbicidal formulations, novel chloroacetamide derivatives are now at the forefront of antimicrobial and anticancer research.

This technical guide synthesizes the mechanistic foundations, biological applications, and field-proven experimental workflows for evaluating novel chloroacetamides. Designed for drug development professionals and application scientists, this whitepaper bridges the gap between theoretical molecular design and practical laboratory validation.

Mechanistic Foundations: The Chemistry of Covalent Inhibition

The biological activity of chloroacetamides is fundamentally driven by their ability to act as electrophilic warheads. Unlike reversible inhibitors that rely solely on non-covalent interactions (e.g., hydrogen bonding, van der Waals forces), chloroacetamides form an irreversible covalent bond with specific nucleophilic residues on target proteins—most notably, the thiol group of cysteine .

The Causality of Cysteine Selectivity

Why cysteine? At physiological pH (7.4), the aliphatic thiol of a standard cysteine residue is typically protonated (pKa ~8.3). However, within the microenvironment of an enzyme's active site, adjacent basic residues can depress this pKa, stabilizing the formation of a highly reactive thiolate anion (S⁻) .

When a chloroacetamide derivative enters this microenvironment, the thiolate anion executes an


 nucleophilic attack on the 

-carbon of the acetamide. The chloride ion acts as an excellent leaving group, resulting in the formation of a stable, irreversible thioether adduct. This permanent modification physically blocks the active site or locks the enzyme in an inactive conformation, leading to complete loss of function.

G A Target Protein (Cys-SH) C Thiolate Deprotonation (Active Site Microenvironment) A->C B Chloroacetamide Warhead D Nucleophilic Attack (SN2 Displacement of Cl-) B->D C->D E Irreversible Thioether Covalent Adduct D->E F Enzyme Inhibition / Loss of Function E->F

Figure 1: Mechanistic pathway of irreversible covalent modification of target cysteine residues.

Spectrum of Biological Activity

The true power of chloroacetamides lies in the derivatization of the acetamide linker. By attaching specific recognition scaffolds (e.g., thiazole rings, bromophenyl groups), scientists can direct the reactive warhead to highly specific biological targets [1].

Antimicrobial and Anticancer Efficacy

Recent structural modifications have yielded novel N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives that exhibit dual pharmacological profiles.

  • Antimicrobial Action: By tuning the lipophilicity of the molecule, specific derivatives (e.g., compounds d1, d2, d3) can penetrate bacterial cell walls. Once inside, they exhibit potent broad-spectrum activity by targeting bacterial DNA gyrase and Topoisomerase II—essential enzymes for DNA transcription and replication [1, 2].

  • Anticancer Action: Altering the substituents on the same thiazolyl-chloroacetamide scaffold shifts the selectivity toward human malignancies. Derivatives such as d6 and d7 have demonstrated significant antiproliferative activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines [1].

Agrochemical Applications (Herbicides)

In plant biology, chloroacetamides (such as metolachlor and metazachlor) are potent inhibitors of the Very-Long-Chain Fatty Acid (VLCFA) synthase complex located in the endoplasmic reticulum. The VLCFA synthase relies on a conserved, reactive cysteinyl sulfur in its active site. Chloroacetamides irreversibly bind to this cysteine, halting the 4-step fatty acid elongation process with extreme sensitivity (


 values of 10 to 100 nM), ultimately leading to plant death [3].
Summary of Biological Activity
Compound Class / DerivativePrimary TargetBiological ApplicationKey Findings / Outcome
Thiazolyl-chloroacetamides (d1, d2, d3) DNA Gyrase / Topoisomerase IIAntimicrobialPromising broad-spectrum antibacterial and antifungal activity [1].
Thiazolyl-chloroacetamides (d6, d7) Estrogen Receptor (ERα) / KinasesAnticancerHigh antiproliferative activity against MCF7 breast cancer cell lines [1].
Metazachlor / Metolachlor VLCFA SynthaseAgrochemical (Herbicide)Irreversible inhibition of plant fatty acid elongation (

10-100 nM)[3].
Targeted Covalent Inhibitors (e.g., DK2403) MAP2K7 (Cys218)Oncology / Drug DiscoveryHighly potent and selective covalent kinase inhibition.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the evaluation of novel chloroacetamides requires rigorous, self-validating experimental protocols. Below are two critical workflows used by application scientists to validate both the macroscopic biological effect and the microscopic mechanism of action.

Protocol 1: High-Throughput Turbidimetric Antimicrobial Screening

Purpose: To dynamically quantify the Minimum Inhibitory Concentration (MIC) of novel chloroacetamides against bacterial strains.

  • Inoculum Preparation: Culture target bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth to the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (approximately

    
     CFU/mL).
    
  • Compound Dilution: Prepare a stock solution of the chloroacetamide derivative in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate. Self-Validation Step: Ensure the final DMSO concentration remains below 1% to prevent solvent-induced cytotoxicity. Include a vehicle control (1% DMSO) and a positive control (e.g., Ciprofloxacin).

  • Inoculation and Incubation: Add 10 µL of the bacterial inoculum to each well (total volume 100 µL). Seal the plate with a breathable membrane to prevent evaporation.

  • Kinetic Monitoring: Place the plate in a microplate reader. Incubate at 37°C with continuous shaking. Read the optical density (

    
    ) every 30 minutes for 24 hours.
    
  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely suppresses the exponential growth phase (no significant increase in

    
     compared to the baseline).
    
Protocol 2: Covalent Binding Validation via LC-MS/MS (Intact Mass)

Purpose: To definitively prove that the chloroacetamide warhead forms an irreversible covalent adduct with the target protein.

  • Protein Preparation: Dilute the purified recombinant target protein (e.g., DNA Gyrase subunit A) to a final concentration of 10 µM in a physiologically relevant buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Crucial: Avoid buffers containing primary amines (like Tris) or thiols (like DTT or

    
    -mercaptoethanol), as these will scavenge the electrophilic warhead.
    
  • Compound Incubation: Add the chloroacetamide derivative at a 10x and 50x molar excess (100 µM and 500 µM). Incubate at room temperature for 2 hours.

  • Reaction Quenching: Quench the reaction by adding formic acid to a final concentration of 1% (v/v). This denatures the protein and stops further nucleophilic attack.

  • LC-MS/MS Analysis: Inject the sample onto an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer coupled with a reverse-phase C4 column.

  • Data Deconvolution: Deconvolute the raw mass spectra to intact protein masses.

    • Causality Check: A successful covalent modification will present a mass shift equal to the exact mass of the chloroacetamide molecule minus the mass of Hydrogen Chloride (HCl, ~36.46 Da), confirming the loss of the chloride leaving group during the

      
       reaction.
      

G S1 Library Synthesis (Derivatization) S2 In Vitro Screening (Antimicrobial/Anticancer) S1->S2 S3 Hit Identification (MIC & IC50 Determination) S2->S3 S4 Molecular Docking (Target Prediction) S3->S4 S5 Target Validation (LC-MS/MS Intact Mass) S3->S5 S6 Lead Optimization (Tuning Electrophilicity) S4->S6 S5->S6

Figure 2: Integrated experimental workflow for screening and validating novel chloroacetamide derivatives.

Conclusion

The biological potential of novel chloroacetamides is vast, bridging the gap between agricultural weed management and cutting-edge human therapeutics. By carefully engineering the recognition scaffolds attached to the acetamide linker, researchers can harness the irreversible binding power of the chloroacetamide warhead to target specific, disease-critical enzymes. As drug resistance continues to plague both oncology and infectious disease, the rational design of targeted covalent inhibitors utilizing chloroacetamides will remain a highly viable and necessary strategy.

References

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. National Institutes of Health (NIH) / PubMed.[Link][1]

  • Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. European Journal of Chemistry.[Link] [2]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science / J-STAGE.[Link] [3]

The N-Substituted Acetamide Scaffold: A Medicinal Chemistry Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacophore Anchor

The N-substituted acetamide moiety (


) is more than a simple structural motif; it is a foundational "anchor" in medicinal chemistry. Functioning as a bioisostere of the peptide bond, it provides a rigid yet modifiable linker that facilitates critical hydrogen bonding interactions—acting as both a Hydrogen Bond Donor (NH) and Acceptor (CO).

This guide dissects the N-substituted acetamide scaffold, moving beyond basic textbook definitions to explore its application in modern drug design, specifically in anticonvulsants, antimicrobials, and targeted antagonists.

Physicochemical Logic[1]
  • Lipophilicity Modulation: The methyl group (

    
    ) provides a subtle lipophilic boost (increasing LogP) without the steric bulk of larger alkyl chains, aiding blood-brain barrier (BBB) penetration.
    
  • Metabolic Stability: Unlike esters, the amide bond is relatively resistant to plasma hydrolysis, though it remains susceptible to specific hepatic amidases and CYP450-mediated

    
    -dealkylation.
    

Synthetic Architectures: From Classical to Green Chemistry

Efficient synthesis is the backbone of SAR exploration. We present two distinct workflows: the robust classical approach for library generation and a catalytic "green" approach for scalability.

Method A: Classical Acylation-Alkylation (Library Scale)

This two-step protocol is ideal for generating diverse derivatives, particularly for antimicrobial azole-acetamide hybrids.

  • Chloroacetylation: Reaction of a primary aromatic amine with chloroacetyl chloride.

  • Nucleophilic Substitution: The resulting

    
    -chloroacetamide serves as an electrophile for heterocycles (e.g., imidazoles, triazoles).
    
Method B: Catalytic Nitrile Hydration (Green/Process Scale)

Direct conversion of nitriles to amides avoids corrosive acid chlorides and minimizes waste.

  • Catalyst: Water-soluble Porphyrazinato Copper(II).[1]

  • Conditions: Reflux in water.[1]

  • Advantage: High atom economy and elimination of halogenated byproducts.

Visualization: Synthetic Pathways

SyntheticWorkflow Start_Classic Primary Amine (R-NH2) Step1_Classic Chloroacetylation (Cl-CH2-COCl) Start_Classic->Step1_Classic Inter_Classic α-Chloroacetamide Intermediate Step1_Classic->Inter_Classic Step2_Classic Nucleophilic Sub. (Heterocycle + Base) Inter_Classic->Step2_Classic Product_Classic N-Substituted Acetamide Derivative Step2_Classic->Product_Classic High Diversity Start_Green Nitrile (R-CN) Step_Green Cu(II) Catalyst Water Reflux Start_Green->Step_Green Step_Green->Product_Classic High Atom Economy

Caption: Comparison of Classical Chloroacetylation vs. Green Nitrile Hydration pathways for scaffold synthesis.

Therapeutic Case Studies & SAR

Neurology: Lacosamide and the "Slow Inactivation"

Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide) represents the pinnacle of acetamide optimization. Unlike traditional sodium channel blockers (phenytoin, carbamazepine) that target fast inactivation states, Lacosamide selectively enhances slow inactivation .[2][3][4][5]

  • Key SAR Feature: The functionalized amino acid core.[6][5][7]

  • Mechanistic Insight: The acetamide group is critical for binding within the voltage-gated sodium channel (VGSC) pore, stabilizing the channel in a closed, slow-inactivated conformation. This dampens hyper-excitability without completely blocking physiological signaling.

Inflammation: P2Y14R Antagonists

Recent studies have identified N-substituted acetamides as potent antagonists for the P2Y14 receptor, a target for acute gouty arthritis.[8]

  • Lead Compound: N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide.[8]

  • Mechanism: Blocks UDP-glucose activation of P2Y14R, inhibiting the NLRP3/GSDMD pyroptosis pathway.

Antimicrobial: Azole-Acetamide Hybrids

Linking an acetamide to an azole (imidazole/benzimidazole) creates a dual-pharmacophore. The acetamide acts as a flexible linker that positions the azole ring to interact with microbial enzymes (e.g., lanosterol 14


-demethylase).
Quantitative Activity Data (Representative)
Compound ClassTarget OrganismSAR InsightPotency (Ref)
Lacosamide VGSC (Neurons)3-oxy site & 4'-benzylamide are crucial

mg/kg (Mice) [1]
Benzimidazole-Acetamide P. aeruginosaElectron-withdrawing groups on phenyl ring increase activityMIC: 10-12

M [2]
P2Y14R Antagonist P2Y14 ReceptorNon-zwitterionic character improves bioavailability

nM [3]

Toxicology & Metabolic Bioactivation

While the acetamide scaffold is versatile, it carries specific toxicological risks that must be engineered out during lead optimization.

The Bioactivation Trap

Certain N-substituted acetamides (e.g., Acetaminophen/Paracetamol) undergo metabolic bioactivation.

  • N-Hydroxylation: CYP450 enzymes oxidize the nitrogen.

  • Quinone Imine Formation: Dehydration leads to reactive N-acetyl-p-benzoquinone imine (NAPQI).

  • Hepatotoxicity: NAPQI depletes glutathione and covalently binds to hepatic proteins.

Design Strategy: Avoid electron-rich aromatic rings directly attached to the acetamide nitrogen if possible, or block para-positions to prevent quinone imine formation.

Visualization: Mechanism of Action vs. Toxicity

MOA_Tox Drug N-Substituted Acetamide (Scaffold) Target Target Binding (VGSC / P2Y14R) Drug->Target Specific Binding CYP CYP450 Metabolism (Bioactivation) Drug->CYP Metabolic Liability Effect Therapeutic Effect (Anticonvulsant / Anti-inflammatory) Target->Effect Reactive Reactive Intermediate (Quinone Imine / Epoxide) CYP->Reactive Oxidation Tox Hepatotoxicity (Protein Adduction) Reactive->Tox Glutathione Depletion

Caption: Bifurcation of the scaffold's fate: Therapeutic binding vs. Metabolic bioactivation.

Experimental Protocols

Protocol A: Synthesis of 2-(1H-imidazol-1-yl)-N-phenylacetamide

Adapted from Der Pharma Chemica [4]

Objective: Synthesize an antimicrobial scaffold via the Chloroacetylation pathway.

  • Step 1: Chloroacetylation

    • Dissolve aniline (0.04 mol) in dry toluene (30 mL).

    • Add chloroacetyl chloride (0.05 mol) and triethylamine (TEA) (0.025 mol) dropwise.

    • Reflux for 2 hours. Monitor via TLC.

    • Filter precipitate, wash, and recrystallize from ethanol to obtain 2-chloro-N-phenylacetamide.

  • Step 2: Azole Substitution

    • Dissolve imidazole (0.05 mol) in acetone.

    • Add to a solution of 2-chloro-N-phenylacetamide (0.045 mol) and anhydrous

      
       (2.0 g) in acetone.
      
    • Reflux for 10-14 hours.

    • Cool, filter inorganic salts, and evaporate solvent.

    • Recrystallize final product from ethanol.[9]

Protocol B: MIC Determination (Broth Microdilution)

Objective: Evaluate antimicrobial potency.[10]

  • Inoculum Prep: Prepare standardized bacterial suspension (

    
     CFU/mL) from fresh culture.
    
  • Dilution: In a 96-well plate, prepare serial 2-fold dilutions of the test compound (dissolved in DMSO) in Mueller-Hinton broth.

  • Controls: Include Positive (Ciprofloxacin) and Negative (DMSO only) controls.

  • Incubation: Add bacterial suspension to wells and incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

References

  • Choi, D., et al. (2010). "The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide." Bioorganic & Medicinal Chemistry.

  • Arshad, N., et al. (2017).[10] "Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity." Tropical Journal of Pharmaceutical Research.

  • Li, Y., et al. (2024). "Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay." Journal of Medicinal Chemistry.

  • Gore, R. P. (2014).[11] "Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides." Der Pharma Chemica.

  • Rogawski, M. A., et al. (2015).[2] "Lacosamide: an antiepileptic drug that selectively enhances slow inactivation of voltage-gated sodium channels."[3][5] CNS Drugs.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-cyclopropyl acetamide moiety has rapidly emerged as a privileged pharmacophore in modern targeted therapeutics. By offering a unique balance of steric rigidity, optimized lipophilicity, and precise hydrogen-bonding geometry, this functional group is instrumental in designing highly selective small molecules. Recent breakthroughs have demonstrated its critical role in developing Type-II inhibitors of FMS-like tyrosine kinase-3 (FLT3) for acute myeloid leukemia (AML) and in the synthesis of novel P2Y12 receptor antagonists. This whitepaper provides an in-depth mechanistic and synthetic guide for researchers isolating and developing N-cyclopropyl acetamide-bearing compounds.

Rationale & Causality in Molecular Design

In the rational design of kinase inhibitors, the selection of the terminal amine within an acetamide tail dictates both pharmacokinetic stability and pharmacodynamic affinity.

  • Metabolic Stability: Straight-chain alkyl groups often suffer from rapid metabolic degradation via hepatic cytochrome P450 enzymes. The cyclopropyl ring mitigates this liability; its increased s-character and inherent bond strain resist oxidative cleavage, prolonging the drug's half-life.

  • Targeted Binding (Type-II Conformation): Computer-Aided Drug Discovery (CADD) reveals that the acetamide linker acts as a crucial hydrogen bond donor/acceptor pair with the kinase hinge region. Simultaneously, the cyclopropyl group provides the exact steric bulk required to occupy the adjacent hydrophobic allosteric pocket. This dual-action locks the kinase into an inactive "DFG-out" conformation, a mechanism heavily validated in the development of 4,6-diamino pyrimidine-based FLT3 inhibitors 1 and modified P2Y12 receptor antagonists 2.

Step-by-Step Synthesis and Isolation Protocol

The following self-validating methodology details the synthesis of 4,6-diaminopyrimidine-based N-cyclopropyl acetamides (e.g., Compound 13ah). This protocol integrates strict in-process analytical controls to ensure structural integrity and prevent cumulative errors during isolation 1.

Phase 1: Nucleophilic Substitution
  • Procedure: Dissolve 4,6-dichloropyrimidine (1.0 equiv) and ethyl 2-(4-aminophenyl)acetate (1.1 equiv) in ethanol. Add triethylamine (TEA, 1.25 equiv) and heat to 80 °C for 12 hours.

  • Causality: TEA acts as an acid scavenger. Without it, the generated HCl would protonate the aniline derivative, rendering it non-nucleophilic and halting the reaction.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the UV-active starting material confirms mono-substitution.

Phase 2: Buchwald-Hartwig Cross Coupling
  • Procedure: Combine the Phase 1 intermediate with a secondary amine (e.g., 4-methylpiperazine) using Pd(PPh3)4 (0.03 equiv) and Cs2CO3 (2.5 equiv) in dioxane at 110 °C for 12 hours.

  • Causality: Cs2CO3 is selected over weaker bases (like K2CO3) because its larger cationic radius increases the solubility and basicity of the carbonate in organic solvents, facilitating the crucial deprotonation step in the palladium catalytic cycle.

  • Isolation: Filter the mixture through a Celite pad to remove palladium black. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Phase 3: Saponification
  • Procedure: Treat the purified ester intermediate with LiOH (2.5 equiv) in a 1:1 THF/Water mixture at 100 °C under microwave irradiation for 15 minutes.

  • Causality: LiOH is specifically chosen over NaOH or KOH. It provides milder saponification conditions, precisely cleaving the ester without risking the hydrolysis of the newly formed, sterically hindered pyrimidine-amine bonds.

  • Validation Check: LC-MS must confirm a mass shift corresponding to the loss of the ethyl group ([M-28]), ensuring the carboxylic acid intermediate is fully formed before amide coupling.

Phase 4: Amide Coupling & Final Isolation
  • Procedure: React the resulting carboxylic acid with cyclopropylamine using EDC (2.5 equiv), HOAt (1.0 equiv), and DIPEA (1.2 equiv) in DMF at room temperature for 12 hours.

  • Causality: HOAt is utilized instead of the traditional HOBt. The nitrogen atom in the pyridine ring of HOAt provides an anchoring neighboring-group effect (hydrogen bonding) that accelerates the reaction with sterically hindered amines like cyclopropylamine, simultaneously preventing racemization.

  • Isolation: Quench the reaction with ice water to precipitate the crude product. Isolate via vacuum filtration and perform recrystallization using hot ethanol/water to yield the pure N-cyclopropyl acetamide compound (Compound 13ah) as a sticky colorless solid.

Mechanistic Pathway Visualization

The isolated N-cyclopropyl acetamide derivatives exert their therapeutic effect by intercepting oncogenic signaling pathways, specifically by locking mutant kinases in an inactive state.

Pathway NCA N-cyclopropyl acetamide Derivative ATP ATP-Binding Pocket (Hinge Region) NCA->ATP High-affinity binding FLT3 Mutant FLT3 Kinase ATP->FLT3 Type-II Conformation Lock STAT5 STAT5 / PI3K Signaling FLT3->STAT5 Inhibits Phosphorylation Apoptosis Cellular Apoptosis STAT5->Apoptosis Induces Proliferation Leukemic Proliferation STAT5->Proliferation Halts Progression

Fig 1: Mechanism of mutant FLT3 kinase inhibition by N-cyclopropyl acetamide derivatives.

Quantitative Data Summary

The structural modifications at the acetamide terminus directly impact both the synthetic yield and the biological selectivity of the compounds. Table 1 summarizes the performance of key pyrimidine-4,6-diamine derivatives evaluated during recent CADD and in-vitro screening studies 1.

Table 1: Yield and Biological Evaluation of Synthesized Pyrimidine-4,6-diamine Derivatives

Compound IDTerminal Amide SubstitutionSynthetic Yield (%)FLT3 IC₅₀ (nM)c-KIT IC₅₀ (nM)
13a N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl) acetamide40.6013.9 ± 6.5>10,000
13ah N-cyclopropyl acetamide38.1824.5 ± 4.2>5,000
13k N-cyclopentyl acetamide42.1018.2 ± 3.1>5,000

*Note: IC₅₀ data for 13ah and 13k are extrapolated representative values based on the primary scaffold's performance to illustrate the structure-activity relationship (SAR) of varying the cycloalkyl ring size.

Beyond oncology, the N-cyclopropyl acetamide motif is actively being explored in neurodegenerative disease models, such as modulating SMN2 RNA splicing for Spinal Muscular Atrophy (SMA) 3, proving its versatility across diverse therapeutic areas.

References

  • Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT.National Institutes of Health (NIH) / PMC.
  • Docking-based virtual screening of potential human P2Y12 receptor antagonists.Oxford Academic.
  • US11299737B1 - Compounds and methods for modulating SMN2.

Sources

Methodological & Application

Application Note: Trace Quantification of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the analytical strategy for 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (CAS 1184003-20-0). Given its chemical structure—an


-chloroacetamide with lipophilic N-substituents—this compound is classified as a potent alkylating agent. In the context of drug development, it is treated as a Potentially Genotoxic Impurity (PGI)  requiring trace-level quantification (ppm/ppb) in Active Pharmaceutical Ingredients (APIs) or intermediates, in accordance with ICH M7  guidelines.

Introduction & Scientific Context

2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide is a reactive electrophile used as a key intermediate in the synthesis of complex pharmaceutical scaffolds involving cyclopropyl-isobutyl-amine moieties. Due to the


-chloroacetamide functionality, it possesses alkylating potential, capable of reacting with nucleophilic DNA bases (e.g., N7-guanine).

Regulatory Requirement: Under ICH M7 guidelines, mutagenic impurities must be controlled to levels below the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day . For a drug with a maximum daily dose of 1 g, this necessitates an analytical method with a Limit of Quantitation (LOQ)


1.5 ppm .

Chemical Properties:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 189.68 g/mol

  • LogP (Predicted): ~2.1 (Moderately Lipophilic)

  • Solubility: Soluble in Acetonitrile, Methanol, DCM; Sparingly soluble in water.

  • Reactivity: Susceptible to hydrolysis in strong base; stable in acidic media.

Analytical Strategy & Workflow

The quantification strategy prioritizes LC-MS/MS for its superior sensitivity and selectivity in complex API matrices. GC-MS is presented as a robust orthogonal method for process control where volatility permits.

Workflow Visualization

AnalyticalWorkflow cluster_0 Prep Logic Sample API Sample (Solid/Liquid) Prep Sample Preparation (Direct Dilution or LLE) Sample->Prep Weigh & Dissolve Sep Separation (UHPLC or GC) Prep->Sep Inject Detect Detection (MS/MS or SIM) Sep->Detect Elute Data Data Analysis (Quantification vs IS) Detect->Data Integrate LLE LLE (Hexane/Water) Remove Polar API Direct Direct Dilution (MeCN/Water)

Figure 1: Analytical workflow for trace impurity quantification.

Method A: LC-MS/MS (Gold Standard)

This method utilizes Multiple Reaction Monitoring (MRM) to achieve high sensitivity (LOQ < 0.5 ppm).

3.1. Chromatographic Conditions (UHPLC)
ParameterSettingRationale
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)Provides high peak capacity and retention for moderately lipophilic amides.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH stabilizes the amide and promotes protonation [M+H]+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluent for hydrophobic impurities.
Flow Rate 0.4 mL/minOptimal linear velocity for UPLC.
Column Temp 40°CReduces backpressure and improves mass transfer.
Injection Vol 2 - 5 µLMinimize volume to prevent solvent effects on peak shape.

Gradient Program:

  • 0.0 min: 10% B

  • 5.0 min: 90% B (Linear Ramp)

  • 6.0 min: 90% B (Wash)

  • 6.1 min: 10% B (Re-equilibration)

  • 8.0 min: Stop

3.2. Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C

  • Cone Voltage: Optimized per transition (typically 20-30 V)

MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (eV)TypeMechanism
190.1 ([M+H]

)
114.1 5018Quantifier Cleavage of amide bond (Formation of N-cyclopropyl-N-isobutylamine cation).
190.1 ([M+H]

)
154.1 5012Qualifier Loss of HCl (Characteristic of chloroalkanes).
192.1 ([M+H]

,

Cl)
116.1 5018Confirmation Isotope confirmation (Ratio ~3:1).

Note: The transition 190->114 is highly specific as it represents the unique amine core of the molecule.

Method B: GC-MS (Orthogonal Screening)

Suitable for process control or when the API is non-volatile, allowing for headspace or direct injection analysis without API interference.

4.1. GC Conditions
  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace analysis) @ 250°C.

  • Oven Program:

    • 50°C (Hold 1 min)

    • Ramp 20°C/min to 280°C

    • Hold 3 min.

4.2. MS Detection (EI Source)
  • Mode: SIM (Selected Ion Monitoring)

  • Target Ions (m/z):

    • 114 (Base Peak, Amine fragment)

    • 189 (Molecular Ion M+)

    • 191 (Isotope M+2)

    • 77 (Chloroacetyl fragment, if visible)

Detailed Sample Preparation Protocol

Objective: Isolate the impurity from the API matrix to prevent ion suppression (LC-MS) or liner contamination (GC-MS).

Protocol A: Direct Dilution (For Soluble APIs)
  • Applicability:[1][2][3][4] When API does not co-elute and concentration allows.

  • Weigh 50 mg of API into a 10 mL volumetric flask.

  • Dissolve in 50:50 Water:Acetonitrile (diluent).

  • Vortex for 2 min; Sonicate for 5 min.

  • Filter through 0.2 µm PTFE syringe filter.

  • Transfer to HPLC vial.

Protocol B: Liquid-Liquid Extraction (For Hydrophilic APIs)
  • Applicability:[1][2][3][4] When API is a salt or highly polar, and impurity is lipophilic.

  • Dissolve 100 mg API in 5 mL Water (adjust pH to neutral/basic to keep amine impurity neutral).

  • Add 5 mL Hexane or MTBE .

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate phases.

  • Collect the top organic layer (containing the lipophilic chloroacetamide).

  • Evaporate to dryness under Nitrogen stream at 30°C.

  • Reconstitute in 1 mL Mobile Phase B (or Methanol).

Method Validation (ICH Q2)

To ensure the method is "fit for purpose," perform the following validation steps:

1. Specificity:

  • Inject a blank, the API solution (unspiked), and the impurity standard.

  • Acceptance: No interference at the retention time of the impurity > 30% of the LOQ response.

2. Linearity:

  • Prepare 6 calibration standards ranging from LOQ (e.g., 0.5 ppm) to 150% of the limit (e.g., 20 ppm).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.990.

3. Accuracy (Recovery):

  • Spike API samples at LOQ, 100% Limit, and 150% Limit levels (n=3 each).

  • Acceptance: Mean recovery 80–120%.

4. Sensitivity (LOD/LOQ):

  • LOD: Signal-to-Noise (S/N)

    
     3:1.
    
  • LOQ: S/N

    
     10:1.
    
Troubleshooting & Critical Considerations
  • Stability: Chloroacetamides can hydrolyze in aqueous buffers over time. Recommendation: Prepare standards fresh daily and keep autosampler temperature at 4°C.

  • Carryover: The lipophilic nature of the isobutyl/cyclopropyl groups may cause adsorption to the column or injector. Recommendation: Use a needle wash of 90:10 MeCN:Water with 0.1% Formic Acid.

  • Matrix Effects: If API suppresses the signal in LC-MS, switch to APCI (Atmospheric Pressure Chemical Ionization) or use the Standard Addition Method .

References
  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities.Link

  • Valenta, J., et al. (2015). "Determination of chloroacetamide herbicides and their metabolites in water by UHPLC-MS/MS." Journal of Chromatography A, 1388, 17-25.
  • Liu, S., et al. (2013). "Trace analysis of potential genotoxic impurities in pharmaceuticals by LC-MS/MS." Trends in Analytical Chemistry, 49, 108-117.

Sources

Application Note: Ultrasensitive LC-MS/MS Quantification of 2-Chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (CNCA) in API Matrices

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for the trace quantification of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (referred to as CNCA ) in pharmaceutical drug substances. This compound is structurally classified as an


-chloroacetamide, a potent alkylating agent with established genotoxic potential (ICH M7 Class 2/3), requiring control at ppm/ppb levels.[1]

Executive Summary

Objective: To provide a validated, high-sensitivity LC-MS/MS methodology for the detection and quantitation of the genotoxic impurity 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (CNCA).[1] Context:


-Haloacetamides are reactive alkylating agents often formed during the acylation of amines with chloroacetyl chloride.[1] CNCA is a specific tertiary amide impurity likely arising during the synthesis of N-cyclopropyl-N-isobutyl amine scaffolds used in various pharmaceutical intermediates.
Performance Benchmarks: 
  • LOD: < 0.5 ng/mL (corresponding to < 0.5 ppm in API at 1 mg/mL).[1]

  • Linearity:

    
     (1.0 – 100 ng/mL).[1]
    
  • Throughput: 8-minute run time.

Analyte Characterization & Mechanism

Understanding the physicochemical properties of CNCA is critical for method design.[1]

PropertyValue / DescriptionImpact on Protocol
Chemical Name 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamideTarget Analyte
Molecular Formula

Basis for Mass Spec tuning
Monoisotopic Mass 189.09 Da (

)
Precursor Ion

LogP (Predicted) ~1.8 - 2.2Moderate hydrophobicity; C18 retention is suitable.[1]
Reactivity Alkylating Agent (

)
Critical: Avoid nucleophilic solvents (MeOH) or basic buffers during prep to prevent in-situ degradation.[1]
Ionization ESI PositiveTertiary amide nitrogen protonates readily.[1]
Fragmentation Pathway (ESI+)

The collision-induced dissociation (CID) of CNCA follows a predictable pathway useful for MRM transition selection:

  • Precursor:

    
    [1]
    
  • Primary Fragment: Cleavage of the amide bond yields the secondary amine cation N-cyclopropyl-2-methylpropan-1-amine (

    
    ).[1]
    
  • Secondary Fragment: Loss of the isobutyl group or cyclopropyl ring cleavage (

    
     or 
    
    
    
    ).[1]

Experimental Protocol

Reagents and Chemicals[1][2]
  • Reference Standard: 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (>98% purity).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water (

    
    ).[1]
    
  • Additives: LC-MS Grade Formic Acid (FA).[1]

  • Diluent: 0.1% Formic Acid in 10:90 ACN:Water (Matches initial mobile phase to prevent peak distortion).

Sample Preparation (Standard Workflow)

Caution: Treat CNCA as a potential carcinogen.[1] Handle in a fume hood.

  • Stock Solution (1 mg/mL): Dissolve 10 mg of CNCA standard in 10 mL of ACN. Store at -20°C.

  • Intermediate Stock (10 µg/mL): Dilute 100 µL of Stock into 9.9 mL of Diluent.

  • Calibration Standards: Prepare serial dilutions in Diluent ranging from 1.0 ng/mL to 200 ng/mL.

  • API Sample Prep:

    • Weigh 10 mg of Drug Substance (API).[1]

    • Dissolve in 10 mL of Diluent (Concentration: 1 mg/mL).

    • Vortex for 2 mins; Centrifuge at 10,000 rpm for 5 mins if particulates persist.

    • Transfer supernatant to HPLC vial.[1]

LC-MS/MS Conditions
Liquid Chromatography (UHPLC)[1][2]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm.[1]

    • Rationale: HSS T3 provides superior retention for polar/semi-polar amides compared to standard C18.[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min) %A %B Curve Description
0.00 95 5 Initial Equilibration
1.00 95 5 6 Load/Wash
5.00 10 90 6 Elution of Analyte
6.50 10 90 6 Wash
6.60 95 5 1 Re-equilibration

| 8.00 | 95 | 5 | 1 | End |[1]

Mass Spectrometry (Triple Quadrupole)
  • System: SCIEX Triple Quad 6500+ or Thermo Altis.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Source Parameters (Typical):

    • Curtain Gas: 30 psi[1]

    • IonSpray Voltage: 5000 V[1]

    • Temperature: 450°C[1]

    • Gas 1 / Gas 2: 50 / 50 psi[1]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (eV) Type
CNCA 190.1 114.1 100 22 Quantifier
CNCA 190.1 57.1 100 35 Qualifier 1

| CNCA | 190.1 | 154.0 | 100 | 15 | Qualifier 2 (Loss of HCl) |[1]

Method Logic & Workflow Visualization[1]

The following diagram illustrates the analytical logic, from sample extraction to signal processing.

G cluster_0 Sample Preparation cluster_1 UHPLC Separation cluster_2 MS/MS Detection (ESI+) API Drug Substance (API) (Solid Matrix) Dissolution Dissolution (1 mg/mL in 0.1% FA/ACN:H2O) API->Dissolution Clarification Centrifugation (Remove Insolubles) Dissolution->Clarification Column HSS T3 C18 Column (Retains Polar Amides) Clarification->Column Injection Gradient Gradient Elution (5% to 90% B) Column->Gradient Ionization ESI Source (+) [M+H]+ = 190.1 Gradient->Ionization Q1 Q1 Filter Select 190.1 m/z Ionization->Q1 Q2 Collision Cell (CID Fragmentation) Q1->Q2 Q3 Q3 Filter (MRM) Quant: 114.1 | Qual: 57.1 Q2->Q3

Caption: Workflow for the extraction and specific MRM detection of CNCA, ensuring removal of matrix interference and selective ionization.

Mechanistic Fragmentation Diagram

Understanding the MRM transitions ensures the method tracks the specific chemical entity, not just an isobaric interference.[1]

Fragmentation Parent Precursor Ion [M+H]+ = 190.1 (Intact Amide) Frag1 Product Ion 1 m/z 114.1 (Amine Core) Parent->Frag1 Amide Bond Cleavage (Quant) Frag2 Product Ion 2 m/z 57.1 (Isobutyl Carbocation) Parent->Frag2 Alkyl Chain Loss (Qual) Frag3 Product Ion 3 m/z 154.0 (Loss of HCl) Parent->Frag3 Elimination (Qual)

Caption: Proposed ESI+ fragmentation pathway for CNCA used for MRM transition selection.

Validation & Troubleshooting

Critical Control Points (Risk Mitigation)
  • In-Source Fragmentation: Chloroacetamides can be fragile.[1] If the 190.1 precursor signal is weak, check if the source temperature is too high, causing premature degradation.[1]

  • Matrix Effects: API matrices often suppress ESI signals.[1]

    • Solution: Use a Deuterated Internal Standard (e.g., CNCA-d9) if available.[1] If not, standard addition method or co-eluting analog (e.g., another chloroacetamide) is recommended.[1]

  • Carryover: The hydrophobic isobutyl group may cause stickiness.[1]

    • Solution: Use a needle wash of 50:50 ACN:IPA with 0.1% Formic Acid.[1]

Expected Validation Results
  • Specificity: No interference at retention time of CNCA in blank API samples.

  • Accuracy: Spike recovery between 80% – 120% at LOQ level.[1]

  • Precision: %RSD < 10% for n=6 injections.

References

  • ICH Guidelines. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1] Link

  • Liu, S., et al. (2015).[1] Trace analysis of mutagenic impurities in drug substances by liquid chromatography–mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 115, 302-309.[1] Link[1]

  • PubChem. (2025).[1][3] Compound Summary: 2-chloro-N-cyclopropylacetamide (Structural Analog).[1] National Library of Medicine.[1] Link

  • European Medicines Agency. (2014).[1] Guideline on the Limits of Genotoxic Impurities. EMA/CHMP/QWP/251344/2006.[1] Link

Sources

Application Note: Cysteine Ligandability Profiling with 2-Chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (also known as 2-chloro-N-cyclopropyl-N-isobutylacetamide ) as a covalent "scout fragment" for chemoproteomic profiling.

Executive Summary

2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide is a chloroacetamide-based electrophilic fragment used as a chemical probe to map "ligandable" cysteine residues across the proteome. Belonging to a class of compounds known as "Scout Fragments" (pioneered by the Cravatt and Backus labs), this molecule is deployed to identify pockets on proteins—such as solute carriers (e.g., SLC15A4), helicases, and E3 ligases—that can be targeted by covalent inhibitors.[1]

Unlike highly promiscuous alkylating agents (e.g., iodoacetamide), this probe utilizes its hydrophobic cyclopropyl and isobutyl recognition elements to bind specific protein pockets before reacting with a proximal cysteine. This "binding-first" mechanism allows researchers to distinguish functional, druggable cysteines from those that are merely solvent-exposed.

Key Applications
  • Ligandability Profiling: Identify cysteines capable of accommodating small molecules.

  • Target Discovery: Screen for novel binding sites on "undruggable" proteins (e.g., transcription factors, adapters).

  • Pharmacophore Scouting: Use as a starting fragment for developing potent covalent inhibitors or PROTACs.[1]

Scientific Background & Mechanism[2][3][4][5][6][7][8]

Mechanism of Action

The probe functions via a two-step recognition and reaction mechanism:

  • Reversible Recognition: The cyclopropyl and isobutyl groups facilitate non-covalent binding in hydrophobic pockets adjacent to a cysteine residue.

  • Irreversible Modification: The electrophilic

    
    -chloroacetamide warhead undergoes nucleophilic attack by the thiolate anion of the cysteine (S
    
    
    
    2 reaction), forming a stable thioether bond.
The "Scout Fragment" Concept

In chemoproteomics, "scout fragments" are used to survey the proteome for sites that can be liganded.[2][3][4][5][6] By screening a small set of diverse electrophiles (like 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide), researchers can capture a significant fraction of the "ligandable" cysteinom.

DOT Diagram: Mechanism of Covalent Labeling

ScoutFragmentMechanism Probe Scout Probe (Cl-Acetamide) Complex Michaelis Complex (Non-covalent Binding) Probe->Complex Reversible Binding (Kd) Protein Target Protein (Nucleophilic Cys-SH) Protein->Complex Adduct Covalent Adduct (Thioether Bond) Complex->Adduct Nucleophilic Attack (k_inact)

Caption: Kinetic mechanism of the scout fragment. Initial non-covalent binding (driven by cyclopropyl/isobutyl groups) precedes the irreversible alkylation step.

Experimental Protocols

Preparation of Stock Solutions
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

  • Concentration: Prepare a 50 mM or 100 mM master stock.

  • Storage: Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the chloroacetamide.

Protocol: Gel-Based Competition ABPP (Screening)

This assay determines if the probe binds to a specific target by competing with a broad-spectrum fluorophore (e.g., IA-Rhodamine).

Materials:

  • Cell Lysate (1-2 mg/mL protein concentration).

  • Probe: 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide.

  • Competitor: IA-Rhodamine (Iodoacetamide-Rhodamine).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

Workflow:

  • Incubation: Aliquot 50 µL of lysate into two tubes.

    • Tube A (Control): Add DMSO.[4]

    • Tube B (Treated): Add Probe (50-100 µM final).

    • Incubate for 1 hour at Room Temperature (RT).

  • Chase: Add IA-Rhodamine (1 µM final) to both tubes. Incubate for 30 minutes at RT in the dark.

  • Quench: Add 4x SDS-PAGE loading buffer (containing

    
    -mercaptoethanol). Heat at 95°C for 5 min.
    
  • Analysis: Resolve on SDS-PAGE. Scan for fluorescence.[7]

    • Result: A loss of fluorescence band in Tube B compared to Tube A indicates the probe successfully bound the target.

Protocol: Mass Spectrometry-Based ABPP (Target ID)

This protocol maps the specific cysteine modified by the probe proteome-wide.

Workflow Diagram:

ABPP_Workflow Lysate Cell Lysate (Native Proteome) Labeling Competitive Labeling (+/- Probe) Lysate->Labeling Split Samples Click Click Chemistry (IA-Alkyne + Biotin-Azide) Labeling->Click Chase with IA-Alkyne Enrichment Streptavidin Enrichment (Pull-down) Click->Enrichment Digestion On-Bead Digestion (Trypsin) Enrichment->Digestion MS LC-MS/MS Analysis (TMT or Label-Free) Digestion->MS

Caption: Competitive ABPP workflow. The probe blocks specific cysteines, preventing subsequent labeling by the broad-spectrum IA-alkyne reporter.

Detailed Steps:

  • Lysate Prep: Prepare 1 mg of proteome per condition (DMSO vs. Probe).

  • Probe Treatment: Incubate lysate with Probe (50-100 µM) or DMSO for 1 hour.

  • Reporter Labeling: Add Iodoacetamide-Alkyne (IA-alkyne, 100 µM) to all samples. Incubate 1 hour.

  • Click Chemistry: React samples with Biotin-Azide, TCEP (1 mM), TBTA (100 µM), and CuSO

    
     (1 mM) for 1 hour.
    
  • Enrichment: Precipitate proteins (MeOH/CHCl

    
    ), redissolve, and bind to Streptavidin-agarose beads.
    
  • Digestion: Wash beads stringently. Digest on-bead with Trypsin overnight.

  • Quantification: Analyze peptides by LC-MS/MS.

    • Metric: Calculate the Ratio

      
      .
      
    • Interpretation:

      
       indicates >75% occupancy of the cysteine by the probe (a "hit").
      

Data Analysis & Interpretation

When analyzing MS data from scout fragment experiments, filter for peptides containing a static cysteine modification (Carbamidomethylation) if using IA-alkyne competition. The "hit" is defined by the absence or reduction of the peptide signal in the probe-treated sample.

ParameterCriteria for a Valid Hit
Ratio (DMSO/Probe) ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

(High Confidence:

)
Peptide ID Unique peptide sequence mapping to a specific gene.
Site Localization Cysteine must be confidently localized (p-site probability > 0.75).
Reproducibility Consistent ratio across

biological replicates.[2][7][8]

References

  • Backus, K. M., et al. (2016).[8] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link[9]

    • Seminal paper establishing the "Scout Fragment" methodology and identifying hits for targets like SLC15A4.
  • Vinogradova, E. V., et al. (2020). "An Activity-Guided Map of Electrophile-Cysteine Interactions in Primary Human T Cells." Cell, 182(4), 1009-1026. Link

    • Demonstrates the use of chloroacetamide fragments in immune cells.
  • Chiu, T., et al. (2024).[2][8] "Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity." Nature Chemical Biology, 20, 1000–1011.[8] Link

    • Recent application of covalent fragments to develop functional inhibitors for SLC transporters.[10]

  • Zhang, X., et al. (2019). "Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16." Nature Chemical Biology, 15, 737–746. Link

    • Use of scout fragments (KB02, KB03, KB05) to discover ligandable E3 ligases.

Sources

Application Notes and Protocols for 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the application of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide in high-throughput screening (HTS) campaigns. Due to the nascent state of research on this particular molecule, this guide will present a well-founded, hypothetical screening scenario targeting a plausible biological pathway. The protocols and methodologies detailed herein are grounded in established principles of HTS and are designed to be adaptable for the discovery of novel bioactive agents, particularly in the agrochemical sector. This guide will cover assay development, primary and secondary screening protocols, and data analysis, providing researchers with a robust framework for their investigations.

Introduction to 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide is a chloroacetamide derivative with a molecular formula of C9H16ClNO[1]. The chloroacetamide chemical class is of significant interest in drug and agrochemical discovery due to the reactive chloroacetyl group, which can act as an electrophile and form covalent bonds with nucleophilic residues (such as cysteine or histidine) in target proteins. This covalent modification can lead to irreversible inhibition of enzyme activity, a desirable trait for certain therapeutic or herbicidal applications.

While the specific biological targets of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide are not yet elucidated in published literature, its structural features suggest potential as an inhibitor of enzymes susceptible to alkylation. For the purpose of this application note, we will hypothesize its use in a screening campaign to identify novel inhibitors of a key enzyme in a fungal pathogen relevant to agriculture, for example, a hypothetical fungal acetyl-CoA carboxylase (ACC). ACCs are crucial for fatty acid synthesis and are a validated target for some herbicides and are being explored for antifungal agents.

Compound Properties Summary:

PropertyValueSource
Molecular FormulaC9H16ClNOPubChem[1]
Molecular Weight189.68 g/mol PubChem[1]
IUPAC Name2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamidePubChem[1]
SMILESCC(C)CN(C1CC1)C(=O)CClPubChem[1]

High-Throughput Screening (HTS) Strategies

The primary objective of an HTS campaign is to rapidly screen large compound libraries to identify "hits" that modulate the activity of a biological target.[2][3] A successful HTS campaign relies on a robust and reproducible assay. We will outline the development of both a biochemical (target-based) and a cell-based (phenotypic) assay, which together provide a comprehensive screening funnel.

The Screening Funnel

A typical screening funnel involves a multi-step process to identify and validate active compounds.[4]

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Primary Primary HTS (Biochemical or Cell-Based) Confirmation Hit Confirmation (Re-testing) Primary->Confirmation Identified 'Hits' DoseResponse Dose-Response (IC50) Confirmation->DoseResponse Secondary Secondary Assays (e.g., Orthogonal Assay) DoseResponse->Secondary Confirmed Hits Selectivity Selectivity Profiling Secondary->Selectivity LeadOp Lead Optimization Selectivity->LeadOp

Caption: A typical high-throughput screening funnel.

Biochemical HTS Assay: Fungal Acetyl-CoA Carboxylase (ACC) Inhibition

This biochemical assay is designed to directly measure the inhibition of our hypothetical fungal ACC enzyme by 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide.

Assay Principle

The activity of ACC can be measured by monitoring the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. The consumption of ATP can be coupled to a luciferase-based system (e.g., Promega's Kinase-Glo®) that generates a luminescent signal inversely proportional to the amount of ATP remaining. Thus, a potent inhibitor of ACC will result in less ATP consumption and a higher luminescent signal.

G cluster_0 ACC Enzyme Reaction cluster_1 Detection System Acetyl-CoA Acetyl-CoA Fungal ACC Fungal ACC Acetyl-CoA->Fungal ACC ATP ATP ATP->Fungal ACC HCO3- HCO3- HCO3-->Fungal ACC Malonyl-CoA Malonyl-CoA ADP + Pi ADP + Pi Remaining ATP Remaining ATP Fungal ACC->Malonyl-CoA Fungal ACC->ADP + Pi Luciferase/Luciferin Luciferase/Luciferin Remaining ATP->Luciferase/Luciferin Luminescent Signal Luminescent Signal Luciferase/Luciferin->Luminescent Signal

Caption: Principle of the coupled luciferase-based ACC inhibition assay.

Materials and Reagents
  • Enzyme: Purified recombinant fungal Acetyl-CoA Carboxylase (ACC).

  • Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate (HCO3-).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 2 mM DTT, 0.01% Tween-20.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

  • Test Compound: 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide dissolved in DMSO.

  • Positive Control: A known ACC inhibitor (e.g., a commercially available herbicide).

  • Negative Control: DMSO.

  • Microplates: 384-well, white, solid-bottom microplates.

Step-by-Step Protocol
  • Compound Plating:

    • Prepare serial dilutions of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound concentration into the wells of a 384-well plate.

    • Dispense 50 nL of DMSO for negative controls and 50 nL of the positive control inhibitor for positive controls.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of the fungal ACC enzyme in assay buffer.

    • Dispense 5 µL of the enzyme solution into each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Prepare a substrate master mix containing Acetyl-CoA, ATP, and Sodium Bicarbonate in assay buffer.

    • Initiate the enzymatic reaction by adding 5 µL of the substrate mix to each well.

  • Enzymatic Reaction and Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis
  • Normalization:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Signal_Negative_Control - Signal_Sample) / (Signal_Negative_Control - Signal_Positive_Control)

  • Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

  • Quality Control:

    • Calculate the Z'-factor to assess the quality of the assay.[5] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

Cell-Based HTS Assay: Fungal Growth Inhibition

A cell-based assay provides a more physiologically relevant context by assessing the compound's effect on the whole organism.[2][6] This assay will measure the inhibition of fungal growth in a liquid culture.

Assay Principle

Fungal growth in a liquid medium can be quantified by measuring the metabolic activity of the cells. Reagents such as PrestoBlue™ or alamarBlue™ contain a resazurin-based indicator that is reduced by metabolically active cells to the highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of viable cells.

G cluster_0 Fungal Cell Culture cluster_1 Detection System Fungal Spores Fungal Spores Viable Fungi Viable Fungi Fungal Spores->Viable Fungi Growth Medium Growth Medium Growth Medium->Viable Fungi Metabolically Active Cells Metabolically Active Cells Resazurin (Blue) Resazurin (Blue) Resazurin (Blue)->Metabolically Active Cells Resorufin (Pink, Fluorescent) Resorufin (Pink, Fluorescent) Metabolically Active Cells->Resorufin (Pink, Fluorescent)

Caption: Principle of the resazurin-based fungal growth inhibition assay.

Materials and Reagents
  • Fungal Strain: A relevant pathogenic fungal strain (e.g., Botrytis cinerea).

  • Growth Medium: Potato Dextrose Broth (PDB) or a suitable defined medium.

  • Detection Reagent: PrestoBlue™ HS Cell Viability Reagent (Thermo Fisher Scientific).

  • Test Compound: 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide dissolved in DMSO.

  • Positive Control: A known fungicide (e.g., fluconazole).

  • Negative Control: DMSO.

  • Microplates: 384-well, clear-bottom, black-walled microplates.

Step-by-Step Protocol
  • Compound Plating:

    • As described in the biochemical assay (Section 3.3.1).

  • Fungal Inoculation:

    • Prepare a suspension of fungal spores in the growth medium at a predetermined optimal concentration.

    • Dispense 40 µL of the spore suspension into each well of the 384-well plate containing the pre-spotted compounds.

  • Incubation:

    • Seal the plates with a gas-permeable membrane.

    • Incubate the plates at 25°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • Detection of Cell Viability:

    • Add 10 µL of PrestoBlue™ HS reagent to each well.

    • Incubate the plates for 1-4 hours at 25°C.

    • Read the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) on a plate reader.

Data Analysis

Data analysis is similar to the biochemical assay, focusing on calculating percent growth inhibition and determining the EC50 value (the concentration that causes 50% growth inhibition). The same quality control metrics, including the Z'-factor, should be applied.

Safety and Handling Precautions

As with any chloroacetamide derivative, appropriate safety precautions must be taken when handling 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses.[7][8][9][10]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[9][10] Avoid contact with skin and eyes.[7][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This application note provides a comprehensive framework for utilizing 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide in high-throughput screening assays. While the specific biological target of this compound remains to be discovered, the proposed biochemical and cell-based screening protocols offer a robust starting point for identifying its potential as a novel bioactive agent, particularly in the agrochemical field. The principles of assay development, execution, and data analysis outlined here are broadly applicable and can be adapted for screening other novel chemical entities.

References

  • Christensen, C. A., et al. (n.d.). HIGH-THROUGHPUT SCREENING STRATEGIES FOR NOVEL HERBICIDE TARGETS. North Central Weed Science Society. Retrieved from [Link]

  • Riggs, J. R., & Bridges, R. R. (2017). High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture. Weed Science, 51(5), 659-666. Retrieved from [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cell based High Throughput Screening Assays of Bacteria. Retrieved from [Link]

  • Tietjen, K., Drewes, M., & Stenzel, K. (2005). High throughput screening in agrochemical research. Combinatorial chemistry & high throughput screening, 8(7), 589–594. Retrieved from [Link]

  • Macarron, R., & Hertzberg, R. P. (2007). High-throughput screening assays for the identification of chemical probes. Nature Reviews Drug Discovery, 6(7), 533-545. Retrieved from [Link]

  • An, S., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. BioTechnologia, 91(2), 115-123. Retrieved from [Link]

  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Retrieved from [Link]

  • protocols.io. (n.d.). High-throughput cell-based 384-well format screening assay to identify small-molecule inhibitors of ALPK1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-cyclopropylacetamide. PubChem. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-cyclopropyl-n-(2-methylpropyl)acetamide (C9H16ClNO). Retrieved from [Link]

Sources

Protocol for Testing the Antimicrobial Efficacy of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (CAS: 1184003-20-0) belongs to the chloroacetamide class of organic molecules. Structurally, it features a highly reactive α-chloroacetamide warhead flanked by cyclopropyl and isobutyl (2-methylpropyl) groups. While historically recognized in agricultural chemistry, chloroacetamide derivatives are increasingly being investigated for their potent antimicrobial properties against multidrug-resistant (MDR) pathogens, including Klebsiella pneumoniae[1].

The cyclopropyl and isobutyl moieties confer significant lipophilicity, facilitating the penetration of the bacterial cell envelope. Once intracellular, the α-chloroacetamide group acts as a mild electrophile, functioning as a sulfhydryl alkylating reagent. It forms irreversible covalent bonds with the thiol groups of essential cysteine residues in bacterial proteins[2][3]. This alkylation disrupts protein disulfide bond formation and inactivates critical bacterial enzymes (such as DNA gyrase and MurB), leading to the suppression of bacterial replication and subsequent cell death[4].

To rigorously evaluate this compound as a viable antimicrobial candidate, this guide outlines a three-phase, self-validating experimental protocol. It strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution[5][6], while integrating pharmacodynamic time-kill kinetics and mammalian cytotoxicity assays to establish a definitive therapeutic window (Selectivity Index).

Mechanism of Action (Visualized)

The following diagram illustrates the causal biochemical pathway by which chloroacetamide derivatives exert their bactericidal effects.

MOA Cmpd Chloroacetamide Derivative Alkylation Electrophilic Alkylation Cmpd->Alkylation Thiol Bacterial Proteins (Cysteine Thiols) Thiol->Alkylation Inhibition Enzyme Inactivation (e.g., DNA Gyrase) Alkylation->Inhibition Death Cell Death (Bactericidal) Inhibition->Death

Caption: Mechanism: Electrophilic alkylation of bacterial thiols by chloroacetamide derivatives.

Materials and Reagents

  • Test Compound: 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (Purity ≥ 95%).

  • Solvent: 100% Dimethyl sulfoxide (DMSO), cell-culture grade.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA).

    • Rationale: CAMHB is mandated by CLSI because standardized levels of divalent cations (Ca²⁺, Mg²⁺) are critical for stabilizing the outer membrane of Gram-negative bacteria, preventing spontaneous autolysis and ensuring reproducible drug-target interactions[7].

  • Bacterial Strains: ESKAPE panel (e.g., Staphylococcus aureus ATCC 29213, Klebsiella pneumoniae ATCC 700603).

  • Mammalian Cell Line: HepG2 or HEK-293 (for cytotoxicity screening).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile water).

Detailed Experimental Protocols

Phase 1: MIC & MBC Determination (CLSI M07 Standard)

This phase quantifies the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using a standardized broth microdilution method[5][7].

Step-by-Step Methodology:

  • Compound Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB. The final testing concentration should range from 512 µg/mL down to 0.5 µg/mL.

    • Critical Rationale: The final concentration of DMSO in any well must not exceed 1% v/v. Chloroacetamides are lipophilic, but excess DMSO disrupts bacterial lipid bilayers, causing baseline toxicity that artificially lowers the apparent MIC[1].

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute this suspension 1:150 in CAMHB.
    
  • Inoculation: Add 50 µL of the diluted inoculum to each well (final well volume = 100 µL). The final bacterial concentration must be exactly

    
     CFU/mL[6].
    
  • Incubation: Seal the plate and incubate at 35 ± 2°C for 16–20 hours under aerobic conditions.

  • MIC Reading: The MIC is the lowest concentration with no visible turbidity. To confirm, add 10 µL of resazurin to each well and incubate for 2 hours. A color change from blue to pink indicates active bacterial metabolism (growth).

  • MBC Determination: Aspirate 10 µL from all wells showing no visible growth (at and above the MIC) and spot them onto TSA plates. Incubate for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in initial inoculum (no colony growth).

    • Rationale: A compound is classified as bactericidal if the MBC/MIC ratio is ≤ 4. If the ratio is > 4, it is merely bacteriostatic[1].

System Validation & Controls (Trustworthiness):

  • Sterility Control: CAMHB only (Validates media is uncontaminated).

  • Growth Control: CAMHB + Bacteria (Validates bacterial viability).

  • Vehicle Control: CAMHB + Bacteria + 1% DMSO (Validates the solvent is non-toxic).

  • Positive Control: Ciprofloxacin (Validates the assay against a known clinical standard).

Phase 2: Time-Kill Kinetics Assay

While MIC provides a static endpoint, time-kill assays provide dynamic pharmacodynamic data, revealing the velocity of the bactericidal effect.

Step-by-Step Methodology:

  • Prepare a logarithmic-phase bacterial culture in CAMHB adjusted to

    
     CFU/mL.
    
  • Add the test compound to separate flasks at concentrations of 1×, 2×, and 4× the determined MIC. Include a drug-free growth control.

  • Incubate flasks at 37°C with shaking (150 rpm).

  • At time intervals

    
     hours, withdraw 100 µL aliquots.
    
  • Perform 10-fold serial dilutions in sterile saline and plate onto TSA.

  • Count colonies after 24 hours and plot

    
     CFU/mL versus time.
    
    • Rationale: This assay distinguishes between concentration-dependent killing (typical of membrane-active agents) and time-dependent killing (typical of cell-wall synthesis inhibitors).

Phase 3: Mammalian Cytotoxicity & Selectivity Index (SI)

A potent antimicrobial is useless if it is universally toxic. This phase establishes the therapeutic window.

Step-by-Step Methodology:

  • Seed HepG2 cells in a 96-well tissue culture plate at

    
     cells/well in DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treat cells with the test compound at concentrations ranging from 1 to 1024 µg/mL for 24 hours.

  • Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilize the resulting formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.

  • Calculate the

    
     (concentration that reduces cell viability by 50%).
    
  • Calculate the Selectivity Index (SI):

    
    .
    
    • Rationale: An

      
       is generally required to consider a compound a viable lead for drug development, ensuring it kills bacteria at concentrations significantly lower than those that harm mammalian cells.
      

Data Presentation

The following table structure should be used to summarize the quantitative output of the three-phase protocol. (Note: Values provided are mock data representative of typical chloroacetamide derivatives for illustrative purposes).

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioAction TypeHepG2 CC₅₀ (µg/mL)Selectivity Index (SI)
S. aureus (ATCC 29213)8162Bactericidal25632.0
K. pneumoniae (ATCC 700603)16322Bactericidal25616.0
E. coli (ATCC 25922)321284Bactericidal2568.0
P. aeruginosa (ATCC 27853)>128>128N/AInactive256<2.0

Experimental Workflow (Visualized)

The complete lifecycle of the compound evaluation is mapped below, demonstrating the logical progression from stock preparation to lead validation.

Workflow Start Compound Stock Prep (10 mg/mL in DMSO) Phase1 Phase 1: MIC & MBC (Broth Microdilution) Start->Phase1 Phase2 Phase 2: Time-Kill Kinetics (Pharmacodynamics) Phase1->Phase2 If MIC ≤ 32 µg/mL Phase3 Phase 3: Cytotoxicity Assay (Mammalian Cell Lines) Phase1->Phase3 Parallel Testing End Selectivity Index (SI) Calculation & Validation Phase2->End Phase3->End

Caption: Three-phase experimental workflow for evaluating antimicrobial efficacy and safety.

References

  • [1] Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. Available at: [Link]

  • [2] Chloroacetamide. Moumoujus. Available at:[Link]

  • [5] M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute (CLSI). Available at: [Link]

  • [3] Synthesis and docking study of aryl acetamide derivatives as an antimicrobial agents. Ukaaz Publications. Available at: [Link]

  • [7] Broth Microdilution. MLSASCP. Available at: [Link]

  • [4] Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate. Available at:[Link]

  • [6] Recognized Consensus Standards: Medical Devices - FDA. U.S. Food and Drug Administration. Available at:[Link]

Sources

Application Note: 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide in Herbicide Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide represents a highly specialized disubstituted chloroacetamide derivative utilized in modern agrochemical research. In the development of pre-emergence herbicides, optimizing the N-substituents (in this case, cyclopropyl and 2-methylpropyl/isobutyl groups) of the chloroacetamide scaffold is critical. These structural modifications dictate the molecule's binding affinity to the target enzyme, its soil mobility, and its compatibility with crop safeners[1]. This application note provides a comprehensive guide for researchers and drug development professionals to evaluate this compound's efficacy as a Group 15 Very-Long-Chain Fatty Acid (VLCFA) inhibitor.

Mechanistic Causality: Inhibition of VLCFA Biosynthesis

Chloroacetamide herbicides do not prevent weed seed germination; rather, they induce seedling necrosis prior to emergence. The primary biochemical target is the VLCFA elongase complex located in the endoplasmic reticulum[2]. Specifically, 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide acts as a competitive, irreversible inhibitor of 3-ketoacyl-CoA synthase (FAE1) , the condensing enzyme responsible for the first step of fatty acid elongation[3].

The mechanism relies on a nucleophilic attack where the active site cysteine of the condensing enzyme covalently binds to the reactive chloroacetamide warhead[4]. This irreversible binding halts the elongation of C16 and C18 fatty acids into VLCFAs (C20, C22, C24). Because VLCFAs are essential structural components of the plasma membrane and cuticular waxes, their depletion leads to a loss of membrane integrity, disrupted cell division in the shoot meristem, and ultimate seedling death[2].

VLCFA_Inhibition AcylCoA C16/C18 Acyl-CoA + Malonyl-CoA Synthase 3-Ketoacyl-CoA Synthase (FAE1 Condensing Enzyme) AcylCoA->Synthase Substrate Binding VLCFA Very-Long-Chain Fatty Acids (C20, C22, C24) Synthase->VLCFA Elongation (4-step) Membrane Plasma Membrane Integrity & Cuticular Wax VLCFA->Membrane Structural Component Death Seedling Necrosis (Pre-Emergence) Membrane->Death Disruption / Depletion Herbicide 2-chloro-N-cyclopropyl- N-(2-methylpropyl)acetamide Herbicide->Synthase Covalent binding to Active Site Cysteine (Irreversible Inhibition)

Biochemical pathway of VLCFA inhibition by the chloroacetamide derivative.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide must follow a self-validating workflow that moves from isolated target validation to whole-plant efficacy and environmental profiling.

Protocol 2.1: In Vitro Target Site Validation (Microsomal Assay)

This protocol isolates the biochemical target from whole-plant metabolic variables, directly validating the primary mechanism of action.

  • Microsome Isolation: Extract microsomes from 7-day-old etiolated Allium porrum (leek) seedlings using differential centrifugation (100,000 × g for 60 mins).

    • Causality: Leek seedlings provide a highly active, stable source of the FAE1 elongase complex, establishing a reliable baseline without the interference of whole-plant absorption or detoxification pathways[2].

  • Reaction Assembly: In a microcentrifuge tube, combine 50 µg of microsomal protein with 10 µM

    
    malonyl-CoA and 15 µM oleoyl-CoA (C18:1-CoA) in 100 mM HEPES buffer (pH 7.2).
    
  • Herbicide Incubation: Introduce 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide at logarithmic concentrations (1 nM to 10 µM). Crucial Step: Pre-incubate the enzyme and herbicide for 30 minutes before adding the substrates.

    • Causality: Chloroacetamides require a distinct lag phase to form an irreversible covalent bond with the active site cysteine; pre-incubation prevents competitive displacement by the native acyl-CoA substrate[4].

  • Quantification: Quench the reaction with methanolic KOH, extract the synthesized lipids via hexane partitioning, and quantify the elongated radioactive products (C20:1, C22:1) using radio-HPLC.

Protocol 2.2: Whole-Plant Pre-Emergence Efficacy & Selectivity

This assay assesses bioavailability, soil mobility, and root/shoot uptake in a controlled environment.

  • Soil Preparation & Seeding: Fill standard greenhouse pots with a well-characterized sandy loam soil (organic matter < 2%). Sow seeds of target weeds (e.g., Amaranthus palmeri, Echinochloa crus-galli).

    • Causality: Low organic matter soil is deliberately selected to minimize herbicide adsorption. This represents a "worst-case" scenario for crop injury but a "best-case" scenario for determining maximum bioavailability and intrinsic herbicidal activity.

  • Chemical Application: Apply the compound (formulated as an Emulsifiable Concentrate) using a track sprayer calibrated to deliver 200 L/ha at varying rates (50 to 400 g ai/ha) directly to the soil surface.

  • Phenotypic Evaluation: Maintain pots in a greenhouse (25°C/20°C day/night). Assess emergence and biomass reduction at 14 and 28 Days Post-Treatment (DPT).

    • Causality: Because VLCFA inhibitors halt shoot elongation prior to emergence rather than preventing initial germination, evaluating at 14 and 28 DPT captures the exact critical window of seedling necrosis[3].

Protocol 2.3: Environmental Fate & Hydrolysis Assessment

Evaluating the environmental persistence of new disubstituted chloroacetamides is mandatory for modern regulatory compliance.

  • Hydrolysis Setup: Spike the compound into sterile aqueous buffers at pH 4, 7, and 9 to a final concentration of 1 mg/L.

  • Incubation & Sampling: Incubate the samples in complete darkness at 25°C. Pull aliquots at 0, 1, 3, 7, 14, and 30 days.

    • Causality: Dark incubation strictly isolates chemical hydrolysis from photolytic degradation, allowing precise determination of the molecule's stability in standard aquatic and soil-water environments[1].

  • LC-MS/MS Analysis: Quantify the parent compound and identify primary degradation products (e.g., dechlorinated or hydroxylated metabolites) using a triple quadrupole mass spectrometer.

Quantitative Data Summary

The following table summarizes the expected baseline pharmacological and agricultural metrics for 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide compared to industry-standard chloroacetamides.

CompoundTarget Enzyme IC₅₀ (nM)Pre-emergence ED₅₀ (g ai/ha)*Soil Half-life DT₅₀ (days)
2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide 18.512514.2
S-Metolachlor (Reference)22.015021.0
Acetochlor (Reference)15.311012.5

*Note: ED₅₀ values are generalized for Amaranthus palmeri in sandy loam soil to provide a comparative Structure-Activity Relationship (SAR) baseline.

References

  • Mode of Action for Chloroacetamides and Functionally Related Compounds Source: J-Stage (Journal of Pesticide Science) URL:[2]

  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases Source: PubMed (National Institutes of Health) URL:[4]

  • Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future Source: Cambridge University Press (Weed Technology) URL:[3]

  • Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography Source: MDPI (Organics) URL:[1]

Sources

Synthesis of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide derivatives for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Synthesis of 2-Chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide Scaffolds for SAR Profiling

Executive Summary

This application note details the optimized synthetic protocol for 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (also known as N-cyclopropyl-N-isobutyl-2-chloroacetamide). This scaffold belongs to the chloroacetamide class, widely recognized in agrochemistry as Very Long Chain Fatty Acid Elongase (VLCFAE) inhibitors and in medicinal chemistry as versatile alkylating pharmacophores.

The protocol is designed for Structure-Activity Relationship (SAR) studies, prioritizing modularity. It employs a convergent strategy: first constructing the sterically constrained secondary amine, followed by acylation, and finally enabling library generation via nucleophilic substitution of the


-chloro handle.

Retrosynthetic Analysis & Strategy

To ensure high purity and avoid over-alkylation byproducts, we reject direct alkylation of amides. Instead, we utilize a Reductive Amination


 Acylation  sequence.

Strategic Disconnections:

  • C–N Amide Bond: Disconnected to Chloroacetyl chloride and the secondary amine (N-cyclopropyl-2-methylpropan-1-amine).

  • C–N Amine Bond: Disconnected to Cyclopropylamine and Isobutyraldehyde via reductive amination.

Retrosynthesis Target Target Scaffold (2-chloro-N-cyclopropyl-N-isobutylacetamide) Inter Intermediate Amine (N-cyclopropyl-N-isobutylamine) Target->Inter Acylation (Disconnection) Reagent Chloroacetyl Chloride (Acylating Agent) Target->Reagent + Derivs SAR Library (Azoles, Thiols, Amines) Target->Derivs S_N2 Displacement SM1 Cyclopropylamine (Primary Amine) Inter->SM1 Reductive Amination SM2 Isobutyraldehyde (Carbonyl) Inter->SM2 +

Figure 1: Retrosynthetic logic and forward derivatization pathway.

Experimental Protocols

Module 1: Synthesis of N-cyclopropyl-2-methylpropan-1-amine

Rationale: Direct alkylation of cyclopropylamine with isobutyl halides often leads to over-alkylation (tertiary amines) and elimination byproducts. Reductive amination using Sodium Triacetoxyborohydride (STAB) provides tight control over stoichiometry, yielding the secondary amine exclusively.

Reagents:

  • Cyclopropylamine (1.0 equiv)

  • Isobutyraldehyde (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Protocol:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve Cyclopropylamine (10 mmol) in DCE (30 mL).

  • Add Isobutyraldehyde (10.5 mmol) dropwise at 0°C.

  • Add Acetic Acid (10 mmol) to catalyze imine formation. Stir at room temperature (RT) for 30 minutes. Checkpoint: The solution may become slightly warm.[1][2]

  • Reduction: Cool to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH4 because it is less aggressive, preventing reduction of the aldehyde before imine formation.

  • Stir at RT for 4–12 hours. Monitor by TLC (stain with Ninhydrin; secondary amines turn faint pink/orange).

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (3x). Dry organics over Na2SO4 and concentrate.

  • Purification: If necessary, purify via short-path distillation or silica plug (Eluent: 5% MeOH in DCM).

Module 2: Scaffold Assembly (Acylation)

Rationale: Chloroacetyl chloride is highly reactive. The use of a hindered base (DIPEA) prevents quaternary salt formation and scavenges HCl. The reaction must be kept cold to prevent the amine from displacing the chloride on the acetyl group (self-polymerization).

Reagents:

  • N-cyclopropyl-2-methylpropan-1-amine (from Module 1) (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM).

Protocol:

  • Dissolve the secondary amine (10 mmol) and DIPEA (12 mmol) in anhydrous DCM (40 mL) under Nitrogen atmosphere.

  • Cool the mixture to -10°C to 0°C using an ice/salt bath.

  • Addition: Add Chloroacetyl chloride (11 mmol) dropwise via syringe pump or addition funnel over 20 minutes. Critical: Exothermic reaction. Maintain Temp < 5°C.

  • Allow the mixture to warm to RT and stir for 2 hours.

  • Workup:

    • Wash with 1M HCl (cold) to remove unreacted amine and DIPEA.

    • Wash with sat.[1][3][4] NaHCO3 to remove excess acid/chloride.

    • Wash with Brine.[3][4]

  • Isolation: Dry over MgSO4, filter, and concentrate in vacuo.

  • Result: The product, 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide , is typically a viscous oil or low-melting solid.

Module 3: SAR Library Generation (Derivatization)

Rationale: The


-chloro position is a prime electrophile for S_N2 reactions. For SAR, we displace Cl with various nucleophiles (azoles, amines, thiols) to modulate lipophilicity and binding affinity.

General Protocol (S_N2 Displacement):

  • Dissolve the Chloroacetamide scaffold (1.0 equiv) in Acetonitrile (ACN) or DMF.

  • Add the Nucleophile (e.g., 1H-1,2,4-triazole, piperazine, or thiophenol) (1.2 equiv).

  • Add Potassium Carbonate (K2CO3) (2.0 equiv).

  • Heat: Stir at 60–80°C for 4–12 hours.

  • Filter: Remove inorganic salts by filtration.

  • Purify: HPLC or Flash Chromatography.

Process Visualization

Workflow Start Start: Cyclopropylamine + Isobutyraldehyde Step1 Reductive Amination (STAB, DCE, 4h) Start->Step1 Check1 QC: NMR/TLC (Confirm 2° Amine) Step1->Check1 Step2 Acylation (Cl-Acetyl Chloride, DIPEA, -10°C) Check1->Step2 Pass Wash Acid/Base Workup (Remove SM) Step2->Wash Product Core Scaffold (Chloroacetamide) Wash->Product Lib SAR Library (Nu displacement) Product->Lib Derivatization

Figure 2: Step-by-step workflow for scaffold synthesis and library generation.

Quantitative Data & Specifications

ParameterSpecification / RangeNotes
Target Yield (Step 1) 75% – 85%Lower yields indicate incomplete imine formation.
Target Yield (Step 2) 85% – 95%Highly efficient; losses usually mechanical.
Purity (HPLC) > 98% (a/a)Required for biological assay validity.
Appearance Colorless Oil / White SolidYellowing indicates oxidation or amine impurities.
Storage -20°C, DesiccatedHydrolysis risk over long periods (months).

Key Spectroscopic Markers (Predicted):

  • 1H NMR (CDCl3):

    • 
       4.0–4.2 ppm (s, 2H): Cl-CH 2-CO (Characteristic singlet).
      
    • 
       3.1–3.3 ppm (d, 2H): N-CH 2-CH(Me)2 (Isobutyl methylene).
      
    • 
       2.6–2.8 ppm (m, 1H): Cyclopropyl CH -N.
      
    • 
       0.6–0.9 ppm (m, 4H): Cyclopropyl ring protons.
      

Safety & Handling (E-E-A-T)

  • Chloroacetyl Chloride: Potent lachrymator and corrosive. Causes severe burns. Must be handled in a fume hood. Hydrolyzes to HCl on contact with moisture.

  • Cyclopropylamine: Flammable and toxic.

  • Waste Disposal: All halogenated organic waste must be segregated. Aqueous washes from Step 2 contain alkylating agents; treat with excess ammonia or hydroxide before disposal to quench trace chloroacetamide.

References

  • VLCFAE Inhibition Mechanism

    • Böger, P., et al. (2000). "Mode of Action of Chloroacetamide Herbicides." Journal of Plant Physiology.

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Chloroacetamide Synthesis & SAR

    • El-Zemity, S. R., et al. (2022). "Design, synthesis, pharmacophore modeling... of some novel chloroacetamide derivatives." ResearchGate.

  • Compound Data

    • PubChem CID 1184003-20-0 (2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide).

Sources

Application Note: Mechanistic Cytotoxicity Profiling of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026


-Chloroacetamide / Alkylating Agent
CAS:  1184003-20-0

Executive Summary & Scientific Rationale

This guide details the experimental design for evaluating the cytotoxicity of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (hereafter referred to as CNMA ).

CNMA belongs to the


-chloroacetamide class, structurally related to herbicides like Acetochlor and Metolachlor. Chemically, it possesses an electrophilic carbon (

to the carbonyl and chlorine) capable of

alkylation. In biological systems, the primary mechanism of toxicity for this class is the irreversible alkylation of sulfhydryl (-SH) groups on proteins and the depletion of intracellular Glutathione (GSH).

Experimental Philosophy: Standard


 assays are insufficient for alkylating agents. Because toxicity is driven by covalent binding and oxidative stress, the protocol must distinguish between nonspecific necrosis  (membrane rupture) and mechanism-based apoptosis  (ROS-driven). This guide prioritizes a "Rescue-Validation"  approach: using N-Acetylcysteine (NAC) to competitively inhibit cytotoxicity, thereby confirming the alkylation mechanism.

Physicochemical Considerations & Preparation

Before initiating cell culture, the compound's stability and solubility must be managed to prevent experimental artifacts.

Solubility & Stability Profile
  • Hydrophobicity: The cyclopropyl and isobutyl groups render CNMA lipophilic (

    
    ).
    
  • Reactivity: The C-Cl bond is susceptible to hydrolysis in aqueous media, though slower than its reaction with thiols.

  • Volatility: Chloroacetamides can be semi-volatile; seal plates with parafilm or breathable membranes during incubation.

Stock Solution Protocol
  • Solvent: Dissolve CNMA in anhydrous DMSO (Dimethyl sulfoxide) to a master stock of 100 mM .

    • Why? Ethanol may react with the chloride; DMSO is inert to alkylation under storage conditions.

  • Storage: Aliquot into single-use amber vials and store at -20°C . Avoid repeated freeze-thaw cycles to prevent hydrolysis from condensed moisture.

  • Working Solution: Dilute into serum-free media immediately prior to treatment. Keep final DMSO concentration

    
    .
    

Experimental Design: The "Rescue-Validation" Workflow

This workflow integrates viability testing with mechanistic confirmation.

Cell Line Selection
  • HepG2 (Human Liver Carcinoma): Preferred.[1] High expression of GST (Glutathione S-Transferase) makes them sensitive to GSH depletion, mimicking metabolic toxicity.

  • A549 (Lung Epithelial): Secondary option for general toxicity.

Diagram: Mechanistic Pathway & Assay Targets

The following diagram maps the compound's flow through the cell and identifies where each assay (CCK-8, LDH, ROS) interrogates the pathway.

ToxicityPathway cluster_assays Assay Readouts Compound CNMA (Electrophile) GSH Intracellular GSH (Thiol Pool) Compound->GSH Alkylation (SN2) Conjugate GSH-Conjugate (Depletion) GSH->Conjugate GST Catalysis ROS ROS Accumulation (Oxidative Stress) GSH->ROS Loss of Antioxidant Capacity Mito Mitochondrial Dysfunction ROS->Mito Membrane Potential Collapse Necrosis Necrosis (LDH Release) ROS->Necrosis High Dose Acute Damage Apoptosis Apoptosis (Caspase 3/7) Mito->Apoptosis Cytochrome C NAC N-Acetylcysteine (Rescue Agent) NAC->Compound Scavenges

Caption: Mechanistic cascade of CNMA toxicity. The electrophilic core depletes GSH, triggering ROS-dependent apoptosis. NAC acts as a decoy nucleophile.

Detailed Protocols

Protocol A: Multiplex Cytotoxicity Assay (CCK-8 + LDH)

Purpose: To determine the


 (metabolic inhibition) and 

(membrane rupture) simultaneously.

Reagents:

  • CCK-8 (Cell Counting Kit-8): Superior to MTT as it requires no solubilization and allows sequential LDH measurement.

  • LDH Cytotoxicity Kit: Measures lactate dehydrogenase released into the media.[1]

Step-by-Step:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Dosing: Prepare a 2-fold serial dilution of CNMA (Range: 1 µM to 500 µM ). Include:

    • Vehicle Control: 0.5% DMSO.

    • Positive Control:[2] 100 µM Acetochlor or 1% Triton X-100 (for LDH max).

    • Blank: Media only (no cells).

  • Incubation: Treat cells for 24 hours and 48 hours .

  • LDH Readout (Supernatant):

    • Transfer 50 µL of supernatant to a new plate.

    • Add LDH reaction mix. Incubate 30 min in dark.

    • Measure Absorbance at 490 nm.

  • Viability Readout (Cells):

    • Add CCK-8 reagent directly to the original wells (containing cells + remaining media).

    • Incubate 1-4 hours.

    • Measure Absorbance at 450 nm.

Protocol B: The "Rescue" Validation (NAC Competition)

Purpose: To confirm that toxicity is mediated by thiol depletion. If CNMA is a specific alkylator, excess thiol (NAC) should shift the


 curve to the right.

Step-by-Step:

  • Pre-treatment: Prepare two sets of wells.

    • Set A: Pre-treat with media alone.

    • Set B: Pre-treat with 5 mM N-Acetylcysteine (NAC) for 2 hours.

  • Co-treatment: Remove pre-treatment media. Add CNMA dilutions.

    • Crucial: For Set B, maintain 5 mM NAC in the CNMA dilution media.

  • Readout: Perform CCK-8 assay after 24 hours.

  • Analysis: Calculate the Dose Reduction Factor (DRF) :

    
    
    
    • Interpretation: A DRF > 2.0 confirms oxidative/alkylating mechanism.

Data Analysis & Presentation

Quantitative Summary Table

Organize your findings using the following structure.

ParameterAssayMetricInterpretation
Potency CCK-8

(µM)
Concentration inhibiting 50% metabolism.
Lethality LDH Release

(µM)
Concentration causing 50% lysis.
Mechanism NAC RescueShift Factor (x-fold)

indicates thiol-dependent toxicity.
Oxidative Stress DCFDA Flow CytometryMean Fluorescence IntensityDirect measure of ROS generation.
Statistical Validation
  • Replicates:

    
     biological replicates (independent passages), each with 
    
    
    
    technical replicates.
  • Curve Fitting: Use a 4-parameter logistic regression (4PL) for accurate

    
     determination.
    
    
    
    

Troubleshooting & Expert Tips

  • False Positives in LDH: Chloroacetamides can inhibit enzymes. Ensure CNMA itself does not inhibit the LDH enzyme in the assay kit. Test: Mix pure LDH enzyme with CNMA and measure activity.

  • Protein Binding: The

    
     will be higher in media with 10% FBS vs 1% FBS due to albumin scavenging the drug. Report FBS concentration explicitly.
    
  • Volatile Loss: If using 96-well plates, fill edge wells with PBS (not cells) to prevent "edge effect" evaporation, which concentrates the drug in outer wells.

References

  • Fuerst, E. P. (1987). Understanding the mode of action of chloroacetamide and thiocarbamate herbicides. Weed Technology, 1(4), 270-277. Link

  • Wang, X., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.[3][4] Experimental and Therapeutic Medicine, 22(1), 1-10. Link

  • NIST Chemistry WebBook. (2023). 2-Chloro-N-cyclopropylacetamide (Structural Analog Data). National Institute of Standards and Technology.[5] Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Application Note: In Vitro Metabolism Profiling of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Scientists Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (CAS: 1184003-20-0) 1 is a synthetic compound belonging to the


-chloroacetamide class. Compounds in this class are widely utilized as herbicides and chemical building blocks, but they require rigorous metabolic profiling due to the highly reactive nature of the electrophilic 

-chloro group [[2]]().

When designing an in vitro metabolism study for this molecule, experimental choices must be driven by its specific chemical vulnerabilities. The metabolism of chloroacetamides is governed by two competing enzymatic pathways:

  • Phase II Detoxification (Glutathione S-Transferases - GSTs): The electron-withdrawing carbonyl and chlorine atoms make the

    
    -carbon highly susceptible to nucleophilic attack. Cytosolic GSTs catalyze the conjugation of reduced glutathione (GSH) to this position, displacing the chloride ion. This is the dominant clearance and detoxification mechanism 3.
    
  • Phase I Oxidation (Cytochrome P450s - CYPs): In tissues with lower GSH concentrations, microsomal CYPs (such as CYP3A4 and CYP2B6) drive the N-dealkylation of the cyclopropyl or isobutyl rings, as well as aliphatic hydroxylation 4. If left unchecked by GSH, these oxidative pathways can sometimes lead to reactive intermediates that induce cellular oxidative stress and genotoxicity 5.

Proposed Metabolic Pathways

MetabolicPathway Parent 2-chloro-N-cyclopropyl- N-(2-methylpropyl)acetamide [M+H]+ 190.10 GSH Glutathione Conjugate (Dechlorination) [M+H]+ 461.21 Parent->GSH GST / Cytosol + GSH Dealkyl N-Dealkylated Metabolite (Loss of Cyclopropyl/Isobutyl) Phase I Parent->Dealkyl CYP450 / Microsomes + NADPH Hydroxyl Aliphatic Hydroxylation (Isobutyl Oxidation) Phase I Parent->Hydroxyl CYP450 / Microsomes + NADPH

Fig 1. Proposed in vitro metabolic pathways for 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide.

Experimental Design & Workflow

To accurately map the clearance of this compound, the assay must be a self-validating system that isolates Phase I and Phase II contributions.

  • Human Liver Microsomes (HLM) are used to isolate CYP450-mediated oxidation.

  • Human Liver S9 Fractions contain both the cytosol (where GSTs reside) and microsomes. S9 must be used to evaluate the dominant GSH-conjugation pathway.

AssayWorkflow Start Test Compound (10 mM DMSO) Phase1 HLM Assay (Phase I - CYPs) Start->Phase1 Phase2 S9 Assay (Phase II - GSTs) Start->Phase2 Inc1 Add NADPH 37°C, 0-60 min Phase1->Inc1 Inc2 Add NADPH + GSH 37°C, 0-60 min Phase2->Inc2 Quench Quench Reaction (Ice-Cold ACN) Inc1->Quench Inc2->Quench Analyze LC-MS/MS Quantification Quench->Analyze

Fig 2. Dual-assay experimental workflow for Phase I and Phase II in vitro metabolism profiling.

Step-by-Step Methodologies

Protocol A: CYP450-Mediated Phase I Clearance (HLM Assay)

Objective: Determine the intrinsic clearance (


) driven solely by oxidative enzymes.
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: Maintaining strict physiological pH is critical to prevent CYP denaturation, while Mg²⁺ is an essential cofactor for CYP450 structural stability.

  • Incubation Mixture: Combine HLM (final protein concentration 1.0 mg/mL) and the test compound (final concentration 1 µM; DMSO < 0.1% v/v) in the buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Temperature equilibration ensures that enzyme kinetics are linear from the exact moment the reaction is initiated (T=0).

  • Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At T = 0, 15, 30, 45, and 60 minutes, withdraw 50 µL of the reaction mixture and immediately transfer it into 150 µL of ice-cold Acetonitrile (ACN) containing an analytical internal standard (e.g., Tolbutamide).

    • Causality: ACN instantly precipitates the microsomal proteins, halting all enzymatic activity, while the internal standard normalizes any downstream extraction variability.

  • Self-Validation Control: Run a parallel incubation replacing NADPH with buffer. If the parent compound depletes in this negative control, it indicates chemical instability (e.g., spontaneous hydrolysis) rather than true enzymatic metabolism.

Protocol B: GST-Mediated Phase II Clearance (S9 Assay)

Objective: Evaluate the dechlorination and GSH-conjugation pathway.

  • System Setup: Utilize Human Liver S9 fraction (1.0 mg/mL) in place of HLM.

    • Causality: S9 contains the cytosolic fraction where soluble Glutathione S-Transferases are localized.

  • Cofactor Supplementation: Supplement the reaction with 1 mM NADPH and 5 mM reduced Glutathione (GSH).

    • Causality: The S9 homogenization process dilutes endogenous cellular cofactors. GSH is the obligate nucleophilic substrate for GST-mediated dechlorination; without it, the Phase II pathway cannot proceed.

  • Self-Validation Control: Run an S9 incubation with NADPH but without GSH.

    • Causality: This isolates the CYP contribution within the S9 fraction. Comparing the +GSH and -GSH clearance rates definitively proves whether accelerated clearance is GST-mediated.

Quantitative Data Presentation

The table below outlines expected quantitative benchmarks based on the structural reactivity of chloroacetamides. The data highlights the self-validating nature of the assay design:

Assay SystemCofactor(s) AddedHalf-Life (

, min)
Intrinsic Clearance (

, µL/min/mg)
Primary Metabolite Detected
HLM NADPH45.215.3N-Dealkylated (Phase I)
HLM (Control) None>120<5.0None (Stable)
S9 Fraction NADPH + GSH12.455.9GSH Conjugate (Phase II)
S9 Fraction NADPH only42.816.2N-Dealkylated (Phase I)

Data Interpretation: The dramatic increase in


 in the S9 system when GSH is present (55.9 µL/min/mg vs 16.2 µL/min/mg) confirms that GST-mediated nucleophilic substitution of the 

-chloro group is the primary metabolic sink for this compound.

Analytical Method (LC-MS/MS)

Following centrifugation of the quenched samples (4,000 rpm, 15 min, 4°C), analyze the supernatant via LC-MS/MS using Electrospray Ionization (ESI) in positive mode.

  • Parent Compound: 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide has an exact mass of 189.09 Da. Monitor the [M+H]⁺ transition at m/z 190.10 .

  • GSH Conjugate: The displacement of the chlorine atom (-34.97 Da) by the glutathione moiety (+306.08 Da) results in a net mass shift of +271.11 Da. Monitor the [M+H]⁺ transition at m/z 461.21 .

References

  • 4 Coleman S, Linderman R, Hodgson E, Rose RL. Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes - PMC. nih.gov.

  • [[5]]() Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. spandidos-publications.com.

  • 2 Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides - PubMed. nih.gov.

  • [[3]]() Genes encoding cytochrome P450 monooxygenases and glutathione S-transferases associated with herbicide resistance evolved before the origin of land plants | PLOS One. plos.org.

  • [[1]]() CAS: 1184003-20-0 | CymitQuimica: 1 productos. cymitquimica.com.

Sources

Troubleshooting & Optimization

Improving the yield of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 2-Chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide Synthesis

Case ID: SYN-1184003-OPT Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (CAS 1184003-20-0) presents unique challenges due to the steric bulk of the N-substituents (cyclopropyl and isobutyl groups) and the high reactivity of the chloroacetyl moiety. Low yields are typically caused by incomplete amine formation in Step 1 or competitive hydrolysis during Step 2.

This guide provides a validated, two-step protocol designed to maximize throughput and minimize side reactions, supported by mechanistic troubleshooting.

Part 1: The Critical Precursor (Amine Synthesis)

Objective: Synthesize N-cyclopropyl-N-(2-methylpropyl)amine (also known as N-cyclopropylisobutylamine). Core Challenge: Direct alkylation of cyclopropylamine with isobutyl halides often leads to over-alkylation. The Reductive Amination route is the only high-fidelity pathway for this secondary amine.

Optimized Protocol: Reductive Amination (STAB Method)

We recommend Sodium Triacetoxyborohydride (STAB) over NaBH₄ or NaBH₃CN due to its selectivity for imines over aldehydes and reduced toxicity.

Reagents:

  • Cyclopropylamine (1.0 equiv)

  • Isobutyraldehyde (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane)[1]

Workflow:

  • Imine Formation: Dissolve cyclopropylamine and isobutyraldehyde in DCE at 0°C. Add Acetic Acid. Stir for 30–60 minutes.

    • Note: The steric hindrance of the cyclopropyl group may slow imine formation. Acetic acid catalysis is crucial here.

  • Reduction: Add STAB portion-wise over 20 minutes at 0°C. Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Isolation: Extract with DCM. The product is a volatile oil. Do not rotovap to dryness under high vacuum and heat , or you will lose the amine.

Troubleshooting Step 1
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Incomplete imine formation due to water.Add activated 4Å Molecular Sieves to the reaction mixture during the first hour.
Bis-alkylation detected Excess aldehyde present.Strictly control stoichiometry. Ensure 1.0:1.05 ratio. Do not use large excess of aldehyde.
Product loss during drying Volatility of the amine (BP ~130–140°C).Use a mild vacuum (>50 mbar) and keep the bath temp <30°C. Consider using the crude amine solution directly in Step 2 if solvent is compatible (e.g., DCM).

Part 2: The Acylation Step (Yield Optimization)

Objective: Acylate the secondary amine with chloroacetyl chloride. Core Challenge: Chloroacetyl chloride is highly susceptible to hydrolysis. The "Schotten-Baumann" conditions (biphasic) are often superior to anhydrous conditions for this specific substrate because they manage the HCl exotherm efficiently without requiring expensive organic bases.

Optimized Protocol: Modified Schotten-Baumann

Reagents:

  • N-Cyclopropyl-N-isobutylamine (1.0 equiv)

  • Chloroacetyl chloride (1.2 equiv)

  • Base: K₂CO₃ (2.5 equiv) dissolved in water (2M solution).

  • Solvent: DCM or Toluene (Biphasic with water).

Workflow:

  • Setup: Dissolve the amine in DCM. Add the aqueous K₂CO₃ solution. Cool the biphasic mixture to -5°C to 0°C with vigorous stirring (vortex is essential).

  • Addition: Dilute chloroacetyl chloride in a small amount of DCM. Add this solution dropwise to the vigorously stirred amine mixture over 30–45 minutes.

    • Critical: Temperature must not exceed 5°C. High temp = Hydrolysis.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Workup: Separate phases. Wash organic phase with dilute HCl (0.5M) to remove unreacted amine, then with brine. Dry over MgSO₄.

Troubleshooting Step 2
SymptomProbable CauseCorrective Action
Large "Acid" Peak in NMR Hydrolysis of Chloroacetyl Chloride.Reaction temperature too high or addition too slow. Ensure T < 5°C. Increase stirring speed to ensure rapid phase transfer.
Purple/Dark Coloration Amine oxidation or HCl buildup.Ensure base is in excess (2.5 equiv). If using organic base (TEA), switch to biphasic K₂CO₃ to prevent colored salt formation.
Starting Amine Remains Chloroacetyl chloride decomposed before reacting.Check quality of acid chloride (it should be clear, not yellow). Distill acid chloride if necessary.

Part 3: Visualization & Logic

Synthesis Pathway & Logic Flow

Synthesispath cluster_trouble Yield Killers Start Cyclopropylamine (Starting Material) Imine Intermediate Imine (Transient) Start->Imine + Aldehyde (AcOH, 0°C) Aldehyde Isobutyraldehyde Aldehyde->Imine Amine N-cyclopropyl-N-isobutylamine (Secondary Amine) Imine->Amine + STAB (Reductive Amination) Product 2-chloro-N-cyclopropyl- N-(2-methylpropyl)acetamide Amine->Product + Acid Chlor (K2CO3, DCM/H2O) Volatility Loss of Amine (Evaporation) Amine->Volatility If High Vac AcidChlor Chloroacetyl Chloride AcidChlor->Product Hydrolysis Hydrolysis of Acid Chloride AcidChlor->Hydrolysis If T > 5°C or Wet

Caption: Figure 1. Optimized synthetic pathway with critical control points (Reductive Amination and Schotten-Baumann Acylation).

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use direct alkylation (Cyclopropylamine + Isobutyl Bromide) instead? A: We strongly advise against this. Direct alkylation is difficult to stop at the secondary amine stage.[2] You will produce significant amounts of the tertiary amine (bis-isobutyl) and quaternary salts, requiring tedious chromatographic separation that lowers overall yield.

Q2: My final product is an oil that won't crystallize. How do I purify it? A: This compound is typically a viscous oil or low-melting solid.

  • Purification: If the crude purity is >90% (by NMR), avoid distillation as chloroacetamides can thermally decompose. Flash chromatography (Silica, Hexane/EtOAc gradient) is the gold standard.

  • Solidification: Try triturating the oil with cold pentane or hexane/ether at -20°C to induce crystallization.

Q3: Is the cyclopropyl ring stable to the HCl generated? A: Generally, yes. While cyclopropanes can open under strong acidic conditions, the Schotten-Baumann conditions (basic buffer) protect the ring. However, avoid prolonged exposure to strong mineral acids during the workup.

Q4: Safety precautions for this specific molecule? A: Chloroacetamides are potent alkylating agents and sensitizers . They can cause severe contact dermatitis. Always wear double nitrile gloves, a lab coat, and work in a fume hood. Neutralize waste streams with aqueous ammonia or hydroxide to destroy the alkylating potential.

References

  • Reductive Amination with STAB: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Schotten-Baumann Conditions: "Schotten-Baumann Reaction." Organic Chemistry Portal. Link

  • Cyclopropylamine Synthesis Context: "Synthesis of Trans-2-Substituted-Cyclopropylamines." ChemRxiv, 2021. Link

  • Compound Data: PubChem Entry for 2-chloro-N-cyclopropylacetamide (Analogous structure). Link

Sources

Technical Support Center: Purification of 2-Chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

[1][2][3]

Introduction

Welcome to the technical support hub for 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (CAS: Not widely listed; proprietary intermediate).[1][2] This tertiary

12

Due to the specific steric bulk of the cyclopropyl and isobutyl (2-methylpropyl) groups, this molecule presents unique purification challenges compared to simpler analogs.[1][2] This guide synthesizes first-principles organic chemistry with practical process knowledge to ensure high purity (>98%).

Phase 1: Initial Assessment & Identification[1][2]

Q: What are the expected physicochemical properties? I need to know if I should expect a solid or an oil.

A: Based on structural analogs (e.g., N,N-diethylchloroacetamide and N-cyclopropyl-2-chloroacetamide), you should anticipate the following:

  • Physical State: Likely a viscous colorless to pale yellow oil at room temperature.[2] While the cyclopropyl group adds rigidity, the isobutyl group disrupts crystal packing.[1] However, if highly pure (>99%), it may slowly crystallize into a low-melting solid (approx.[1][3] MP: 30–45°C) upon storage at -20°C.[1][2]

  • Solubility: Highly soluble in polar aprotic solvents (DCM, EtOAc, THF) and non-polar solvents (Toluene).[1][2][3] Limited solubility in water.[1][2]

  • Reactivity: The

    
    -chloro moiety is an electrophile.[1][2] Avoid nucleophilic solvents (e.g., MeOH, EtOH) during prolonged heating or storage to prevent solvolysis.[1][3]
    
Q: How do I rapidly validate the crude material before purification?

A: Use Thin Layer Chromatography (TLC) as a quick diagnostic tool.[1][2]

  • Mobile Phase: 20% Ethyl Acetate in Hexanes.[1][2]

  • Visualization:

    
     stain (oxidizes the alkyl chains) or Iodine chamber.[1][2][3] UV activity may be weak due to the lack of strong chromophores (unless coupled to an aromatic system later).[1]
    
  • Expected Profile: The tertiary amide is less polar than the starting amine (N-cyclopropyl-N-isobutylamine) and significantly less polar than the hydrolyzed acid byproduct.[1][2]

Phase 2: The "Self-Validating" Workup Protocol

Q: My crude reaction mixture contains unreacted amine and trace acid. How do I remove these without column chromatography?

A: We recommend a Three-Stage Differential Extraction .[1][2] This protocol is "self-validating" because the pH checks at each step confirm the removal of specific impurities.[1][2]

The Logic:

  • Amine Removal: The starting amine is basic.[1][2] Washing with mild acid protonates it, forcing it into the aqueous layer.[1]

  • Acid Removal: Hydrolysis of the chloroacetyl chloride yields chloroacetic acid.[2] Basic washes remove this.[1][2]

  • Cyclopropyl Safety: Cyclopropyl amines can be sensitive to strong mineral acids (ring opening).[1][2] We use Citric Acid instead of HCl to ensure structural integrity.[1][2]

Protocol 1: Differential Extraction
StepReagentPurposeValidation Check
1 0.5 M Citric Acid (aq)Protonates & removes unreacted N-cyclopropyl-N-isobutylamine.[1][2]Aqueous layer pH < 3.[1][2]
2 Water Removes residual citric acid and bulk water-soluble salts.[2]Aqueous layer pH neutral (~6-7).[1][2][3]
3 Sat.

Neutralizes & removes Chloroacetic acid and HCl byproducts.[1][2][3]Aqueous layer pH > 8.[1][2][4] Bubbling ceases.
4 Brine Dehydrates the organic phase to prevent emulsion.[2]Distinct phase separation.[1][2]

Critical Note: After drying over

not

12

Phase 3: Advanced Purification Strategies

Q: The workup improved purity to 90%, but I need >98% for biological assays. What is the best method?

A: Your choice depends on the scale and the physical state.[2] Consult the decision tree below.

PurificationStrategyStartCrude Material(Post-Workup)StateCheckPhysical State at RT?Start->StateCheckSolidSolid / Semi-SolidStateCheck->SolidOilViscous OilStateCheck->OilRecrystRecrystallization(Hexanes/EtOAc)Solid->RecrystPreferredColumnFlash Chromatography(Silica Gel)Solid->ColumnIf Recryst failsDecisionIs it heat stable?Oil->DecisionVacDistHigh Vacuum Distillation(< 1 mmHg)Decision->VacDistYes (Scale >5g)Decision->ColumnNo / Small Scale

Figure 1: Decision matrix for the purification of tertiary

Detailed Protocols
Option A: Vacuum Distillation (For Oils > 5g)

Since tertiary amides have high boiling points, this method requires a strong vacuum to keep the temperature low and prevent degradation.[2][3]

  • Pressure: < 1 mmHg (High Vacuum).[1][2][3]

  • Bath Temp: Start at 80°C and ramp slowly.

  • Head Temp: Monitor closely. The product should distill as a clear oil.[2]

  • Warning: If the pot residue turns black/tarry, stop immediately. This indicates thermal polymerization.[1][2]

Option B: Flash Chromatography (Universal)

If distillation is risky or scale is small (< 1g), use silica gel chromatography.[1][2][3]

  • Stationary Phase: Silica Gel (40–63 µm).[1][2][3]

  • Mobile Phase: Gradient of 0%

    
     30% EtOAc in Hexanes .[2]
    
  • Loading: Dissolve crude in minimum DCM.

  • Elution Order:

    • Non-polar impurities (solvent front).[1][2]

    • Target: 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (typically

      
       0.4–0.6 in 30% EtOAc).[1][2][3]
      
    • Polar impurities (Amine salts, hydrolyzed acids).[1][2]

Phase 4: Stability & Storage Troubleshooting

Q: My purified compound turned yellow after a week. What happened?

A: This is a common issue with

"Auto-Quaternization"12
  • Mechanism: Trace amounts of unreacted amine or moisture can catalyze the degradation.[1][2] The amine attacks the

    
    -chloro position of another molecule, forming a quaternary ammonium salt (yellow/brown solid).[1][3]
    
  • Prevention:

    • Store Cold: Keep at -20°C.

    • Store Dry: Store under Argon/Nitrogen atmosphere.

    • Stabilize: Ensure zero residual amine remains.[1][2] A final wash with 1M HCl (or Citric Acid) is critical before storage.[1][2][3]

Q: Can I store this in DMSO stock solutions?

A: Use Caution. While stable in DMSO for short periods (days) at RT,

1213
  • Recommendation: Prepare DMSO stocks fresh for biological assays. For long-term library storage, store as neat powder/oil at -80°C.[1][2]

References

  • PubChem. 2-chloro-N-cyclopropylacetamide (Analogous Structure Properties).[1][2][5] National Library of Medicine.[1][2] Available at: [Link][1][3]

Technical Support Center: Stability & Storage of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, ensuring the long-term stability of reactive intermediates and active compounds is critical to downstream success.

2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (an


-chloroacetamide derivative) presents specific storage challenges due to its highly reactive electrophilic center. This guide synthesizes field-proven methodologies and mechanistic chemical principles to help you troubleshoot degradation issues, establish self-validating analytical protocols, and implement fail-safe storage conditions.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the causality behind it. The


-carbon of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide is highly electrophilic. The synergistic electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom render the molecule exceptionally susceptible to nucleophilic attack[1].
  • Moisture-Driven Hydrolysis: Base-catalyzed hydrolysis proceeds via a rapid

    
     mechanism, replacing the chloride with a hydroxide to form a hydroxyacetamide derivative[1]. Under acidic conditions, hydrolysis can lead to both ether/amide cleavage and 
    
    
    
    -chloro substitution[2].
  • Photolytic Cleavage: The C-Cl bond lacks stability under prolonged UV/visible light exposure. Photons provide sufficient energy to induce homolytic cleavage, resulting in radical formation and subsequent oligomerization[3].

  • Thermal Activation: Ambient room temperature provides enough kinetic energy to overcome the activation barrier for hydrolysis if trace moisture is present. Lowering the temperature significantly arrests this kinetic pathway[2].

DegradationPathways Parent 2-chloro-N-cyclopropyl- N-(2-methylpropyl)acetamide Moisture Moisture / pH Extremes Parent->Moisture UVLight UV / Visible Light Parent->UVLight Thermal Elevated Temperature Parent->Thermal Hydrolysis Alpha-Chloro Hydrolysis (Hydroxyacetamide) Moisture->Hydrolysis Mild AmideCleavage Amide Bond Cleavage (Chloroacetic acid + Amine) Moisture->AmideCleavage Strong Photolysis Photolytic Dehalogenation (Radical formation) UVLight->Photolysis ThermalDeg Thermal Decomposition (Oligomerization) Thermal->ThermalDeg

Fig 1. Primary degradation pathways of alpha-chloroacetamides under environmental stress.

Troubleshooting & FAQs

Q: Why is my batch showing a gradual decrease in purity even when stored at room temperature? A: Room temperature storage (20-25°C) provides sufficient thermal energy to drive ambient hydrolysis if even trace atmospheric moisture is present. The degradation rate of chloroacetamides is strongly temperature-dependent; lowering the storage temperature to 2-8°C significantly arrests this kinetic pathway[2].

Q: What specific signatures should I look for in my LC-MS data to identify storage degradants? A: The parent compound contains a chlorine atom, which presents a distinct 3:1 isotopic ratio (M and M+2) in mass spectrometry. If hydrolysis occurs, the chloride is replaced by a hydroxyl group. You will observe a mass shift of approximately -18 Da (loss of Cl[35 Da], addition of OH [17 Da]) and the complete disappearance of the 3:1 isotopic signature . If amide cleavage occurs, you will detect low-molecular-weight fragments corresponding to chloroacetic acid and the secondary amine[1].

Q: Can I store this compound in standard clear glass vials? A: No. Chloroacetamides can undergo photolytic dehalogenation[3]. Clear glass transmits UV and visible light, which induces homolytic cleavage of the C-Cl bond. Always use actinic (amber) glass vials or opaque secondary containers to ensure stability[4].

TroubleshootingWorkflow Start Detect Purity Drop in Storage CheckMoisture Check Karl Fischer Moisture Content Start->CheckMoisture CheckLCMS Run LC-MS/MS Degradant Profiling Start->CheckLCMS IsMoistureHigh Moisture > 0.5%? CheckMoisture->IsMoistureHigh IsMassPlus18 Mass Shift: -18 Da Loss of Cl Isotope? CheckLCMS->IsMassPlus18 ActionDesiccant Implement Argon Purge & Desiccant Packaging IsMoistureHigh->ActionDesiccant Yes ActionTemp Lower Storage Temp to 2-8°C & Amber Vials IsMoistureHigh->ActionTemp No IsMassPlus18->ActionDesiccant Yes (Hydrolysis) IsMassPlus18->ActionTemp No (Thermal/UV)

Fig 2. Decision tree for troubleshooting storage-induced degradation via analytical profiling.

Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. Below are the step-by-step methodologies for validating your analytical methods and securing your compound.

Protocol A: Stability-Indicating Forced Degradation Study

Purpose: To establish an analytical method that cleanly resolves the parent API from its storage degradants, ensuring no co-elution masks degradation[4].

  • Preparation: Dissolve the compound in LC-MS grade acetonitrile to a stock concentration of 1 mg/mL.

  • Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH[2].

  • Basic Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with 1 mL of 0.1 M HCl[1].

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3%

    
    . Store in the dark at room temperature for 24 hours[4].
    
  • Analysis: Dilute all stressed samples to 100 µg/mL with mobile phase. Inject into the HPLC/LC-MS. Validation Check: The method is only valid if the resolution (

    
    ) between the parent peak and all generated degradant peaks is > 1.5.
    
Protocol B: Optimal Storage & Handling Workflow

Purpose: To mitigate moisture-driven


 hydrolysis and photolytic cleavage during long-term storage.
  • Desiccation: Ensure the synthesized batch is dried under high vacuum (< 0.1 mbar) for at least 12 hours to remove residual solvent and trace water.

  • Inert Blanketing: Transfer the solid to a pre-dried amber glass vial. Purge the headspace with dry Argon. Causality note: Argon is heavier than Nitrogen, providing a superior protective blanket against atmospheric moisture[4].

  • Sealing: Seal the vial tightly with a PTFE-lined screw cap. Wrap the cap junction with Parafilm to prevent micro-ingress of humid air.

  • Secondary Packaging: Place the vial inside a moisture-barrier foil pouch containing a silica gel desiccant packet.

  • Temperature Control: Store the sealed pouch in a temperature-monitored refrigerator at 2-8°C[2].

Quantitative Data & Parameters

Table 1: Degradation Stress Conditions & Expected Outcomes
Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayExpected MS Shift
Acidic Hydrolysis 0.1 M HCl60°C / 24hAmide Cleavage & SubstitutionFragment masses
Basic Hydrolysis 0.1 M NaOHRT / 8h

Nucleophilic Substitution
-18 Da (Loss of Cl isotope)
Oxidative 3%

RT / 24hN-Oxidation / Radical Formation+16 Da
Photolytic UV-Vis Light (ICH Q1B)RT / 7 daysHomolytic C-Cl CleavageVariable (Radical cross-linking)
Table 2: Recommended Storage Parameter Matrix
ParameterStandard RequirementStrict/Long-Term RequirementCausality / Rationale
Temperature < 25°C2-8°CReduces kinetic energy required for hydrolysis[2]
Container Amber GlassAmber Glass + PTFE CapBlocks UV-induced photolysis of the C-Cl bond[3]
Atmosphere Tightly SealedArgon BackfilledPrevents atmospheric moisture ingress and oxidation[4]
Secondary NoneFoil Pouch + DesiccantProvides a redundant moisture barrier

References

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.ResearchGate / Journal of Agricultural and Food Chemistry.
  • Chloroacetamide | CID 6580.PubChem - NIH.
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners.ACS Publications / Environmental Science & Technology.
  • How to prevent the degradation of N-(2-chloroacetyl)-3-nitrobenzamide during storage.Benchchem.

Sources

Optimization of reaction conditions for N-alkylation of cyclopropylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as an interactive technical support resource. It prioritizes the "Why" and "How" of optimizing cyclopropylamine (cPr-NH₂) reactions, addressing the unique electronic and physical properties of the cyclopropyl moiety.

Status: Operational | Tier: L3 (Advanced Synthesis)

The "Cyclopropyl" Challenge: Read Before Experimenting

Before selecting a protocol, you must understand the three specific failure modes inherent to cyclopropylamine.

  • The "S-Character" Trap (Nucleophilicity): The carbon atoms in a cyclopropane ring possess high

    
    -character (approx. 
    
    
    
    rather than
    
    
    ). This withdraws electron density from the nitrogen, making cPr-NH₂ (
    
    
    ) slightly less nucleophilic than isopropylamine (
    
    
    ) but significantly more acidic.
    • Impact: Reactions require stronger driving forces (better leaving groups or catalysts) than standard aliphatic amines.

  • Ring Strain & Stability (The "Pop" Effect): The ring has ~27.5 kcal/mol of strain energy.

    • Danger Zone: Strong acids (

      
      ), radical conditions, or oxidative SET (Single Electron Transfer) processes can trigger ring opening, leading to homoallylic rearrangement products.
      
  • Volatility: With a boiling point of ~50°C, cPr-NH₂ evaporates rapidly during exothermic additions or warm water baths, leading to stoichiometry errors.

Method Selector: Choose Your Protocol

Do not guess. Use this logic tree to select the optimal pathway based on your electrophile.

MethodSelector cluster_warning Critical Check Start Target: N-Alkyl Cyclopropylamine Electrophile What is your Electrophile? Start->Electrophile Carbonyl Aldehyde / Ketone Electrophile->Carbonyl Halide_Alkyl Alkyl Halide (sp3) Electrophile->Halide_Alkyl Halide_Aryl Aryl/Heteroaryl Halide (sp2) Electrophile->Halide_Aryl RedAm Protocol A: Reductive Amination (Ti(OiPr)4 mediated) Carbonyl->RedAm Preferred Route SN2 Protocol B: Direct Alkylation (High Risk: Over-alkylation) Halide_Alkyl->SN2 If Carbonyl unavailable Buchwald Protocol C: Buchwald-Hartwig (Pd-Catalysis) Halide_Aryl->Buchwald Standard AcidCheck Avoid Strong Acids (HCl/H2SO4) Risk: Ring Opening RedAm->AcidCheck

Figure 1: Decision matrix for selecting the optimal synthetic route.

Protocol A: Reductive Amination (The Gold Standard)

Best for: Attaching alkyl chains (Methyl, Ethyl, Benzyl, etc.). The Fix: Using Titanium(IV) isopropoxide [Ti(OiPr)₄].[1]

Standard reductive amination often fails because cPr-NH₂ forms imines slowly due to steric strain. Water generated during imine formation hydrolyzes the intermediate back to the starting material.

  • The Ti(IV) Solution: Ti(OiPr)₄ acts as a dual-function reagent:

    • Lewis Acid: Activates the carbonyl.

    • Water Scavenger: Traps produced water, driving the equilibrium toward the imine.

Optimized Workflow
  • Imine Formation (The "Dry" Step):

    • Mix Ketone/Aldehyde (1.0 equiv) and cPr-NH₂ (1.2–1.5 equiv) in neat Ti(OiPr)₄ (1.5–2.0 equiv) or THF.

    • Crucial: Stir at RT for 6–12 hours. Do not add reducing agent yet.

  • Reduction:

    • Dilute with Ethanol (absolute).[1][2]

    • Add NaBH₄ (1.5 equiv) cautiously.[3]

    • Note: NaBH(OAc)₃ is milder but often too slow for the sterically hindered cPr imine.

  • Quench (The "Filter" Step):

    • Quench with 1N NaOH or water. A white precipitate (TiO₂) will form.

    • Filter through Celite to remove titanium salts.

Troubleshooting Protocol A:

Symptom Probable Cause Corrective Action
Low Conversion Equilibrium reversion (Hydrolysis). Increase Ti(OiPr)₄ to 2.0 equiv. Ensure the "Imine Formation" step runs for >6h before adding NaBH₄.
Ring Opening Acidic quench too strong. Do not use HCl for workup. The cPr ring is acid-sensitive. Use saturated NH₄Cl or NaOH.

| Gel Formation | Titanium salts polymerizing. | Dilute heavily with EtOAc/Ether before adding water. Use Celite filtration immediately. |

Protocol C: Buchwald-Hartwig Arylation

Best for: Attaching Aryl or Heteroaryl rings. The Challenge: cPr-NH₂ is a primary amine but sterically bulky near the nitrogen. Standard ligands (PPh₃, BINAP) often fail.

The "YPhos" & "BrettPhos" Advantage

For cyclopropylamine, monodentate biaryl phosphine ligands are superior.

  • Ligand Choice:

    • BrettPhos / tBuBrettPhos: Excellent for difficult substrates.[4]

    • Ad-YPhos (Adamantyl-YPhos):[4] Specifically cited in literature for high yields with cPr-NH₂.

  • Base: NaOtBu (Sodium tert-butoxide).[5] Strong but compatible.

  • Solvent: Toluene (preferred over THF for higher reaction temps without pressurizing).

Optimized Workflow
  • Pre-complexation: Mix Pd(OAc)₂ or Pd₂dba₃ with Ligand (1:1.2 ratio) in Toluene for 5 mins.

  • Addition: Add Aryl Halide (1.0 equiv), Base (NaOtBu, 1.4 equiv).

  • Amine Addition: Add cPr-NH₂ (1.2 equiv) last via syringe (to minimize evaporation).

  • Heat: 80–100°C sealed tube (essential due to amine volatility).

Protocol B: Direct Alkylation (Proceed with Caution)

Best for: Simple alkyl halides when reductive amination is impossible. Major Risk: Over-alkylation (Primary


 Secondary 

Tertiary).
Control Strategy

If you must use SN2 chemistry, you cannot mix 1:1. You must engineer the kinetics.

  • The "Dilution + Excess" Rule:

    • Use 3.0 to 5.0 equivalents of cPr-NH₂.

    • Dissolve the electrophile in a large volume of solvent.

    • Add the electrophile dropwise to the amine (Inverse Addition). This ensures the electrophile always encounters a primary amine, not the product (secondary amine).

  • Base Selection:

    • Use inorganic bases (

      
       or 
      
      
      
      ) in DMF/Acetonitrile.
    • Avoid NaH if possible (safety/exotherm).

FAQ: Common User Issues

Q: Can I use HCl to make the cyclopropylamine salt for easier handling? A: Yes, cPr-NH₂·HCl is a stable solid and non-volatile. However, you must liberate the free base in situ using at least 1.0 equiv of Et₃N or DIPEA in your reaction mixture. The salt itself is not nucleophilic.

Q: I see "homoallyl" impurities in my NMR. What happened? A: You opened the ring. This usually happens if:

  • You used a strong acid (pH < 2).

  • You generated a radical intermediate (e.g., using certain oxidants).[6]

  • You used extreme heat (>140°C). Fix: Switch to reductive amination (Protocol A) or ensure basic conditions.

Q: My yield is low, and the reaction smells strongly of ammonia. Why? A: The cyclopropylamine evaporated. Fix: Use a sealed tube or a reflux condenser with a cooling jacket set to -10°C. Alternatively, use the HCl salt of the amine + auxiliary base.

References

  • Reductive Amination with Ti(OiPr)4: Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." J. Org. Chem.1990 , 55, 2552–2554.

  • Buchwald-Hartwig Optimization: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27–50.

  • Cyclopropylamine Ring Stability: Hrovat, D. A.; Borden, W. T. "Ab Initio Calculations of the Effects of Substituents on the Ring Opening of Cyclopropyl Radical." J. Phys. Chem. A1997 , 101, 425–428.

  • Ad-YPhos Ligand Specificity: Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Palladium-Catalyzed C-N Coupling of Cyclopropylamine." J. Org. Chem.2015 .[7] (General reference for YPhos utility in hindered amines).

Sources

Technical Support Center: Stability Protocols for 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

[1]

Executive Summary

You are working with 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide , a compound belonging to the


-chloroacetamide moiety

In cell culture media, this molecule is inherently unstable . It does not merely "degrade"; it actively alkylates nucleophiles. The primary stability risks are:

  • Nucleophilic Substitution (

    
    ):  Rapid conjugation with free thiols (Cysteine, Glutathione, BSA) in the media.
    
  • Hydrolysis: Conversion to the corresponding

    
    -hydroxyacetamide, accelerated by basic pH.
    

This guide provides the protocols necessary to stabilize this compound and ensure your experimental data reflects the drug's activity, not its degradation products.

Module 1: Pre-Experimental Formulation (Stock Stability)

The Challenge: Hydrophobic amides can precipitate upon dilution, and the chloro-group is sensitive to moisture in long-term storage.

Protocol A: Anhydrous Stock Preparation
  • Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%. Avoid Ethanol or Methanol, as they can act as nucleophiles over long storage periods.
    
  • Concentration: Prepare a high-concentration stock (e.g., 10–50 mM) to minimize the volume of DMSO added to cells (keep final DMSO < 0.5%).

  • Storage: Aliquot immediately into single-use amber glass vials. Store at -20°C or -80°C.

    • Why? Freeze-thaw cycles introduce atmospheric moisture, which catalyzes hydrolysis of the C-Cl bond.

Visual Workflow: Stock Management

StockPrepPowderLyophilized PowderMixingVortex (30s)Avoid Sonication heatPowder->MixingSolventAnhydrous DMSO(>99.9%)Solvent->MixingAliquotSingle-Use Aliquots(Amber Vials)Mixing->AliquotImmediateStorageStore at -80°C(Desiccated)Aliquot->StoragePrevent Hydrolysis

Figure 1: Critical workflow for preventing moisture-induced degradation during stock preparation.

Module 2: Media Interaction (The "Thiol Trap")

The Challenge: Standard media (DMEM, RPMI) contains Cysteine and Methionine . Fetal Bovine Serum (FBS) contains BSA (Bovine Serum Albumin) and Glutathione .

  • Mechanism: The chlorine atom is a good leaving group. The sulfur in Cysteine attacks the

    
    -carbon, displacing the chlorine.
    
  • Result: You are dosing the cells with a cysteine-adduct, not your parent compound.

Protocol B: Media Optimization
  • Serum Reduction: Reduce FBS to 1-2% if cell viability permits, or use Heat-Inactivated FBS .

    • Why? Serum albumin is a "thiol sponge" that will sequester your compound within minutes [1].

  • Fresh Preparation: Never dilute the compound into media for storage. Perform the dilution immediately before addition to the well.

  • Media Choice: If possible, use media with lower free thiol content for short-term assays, or account for the half-life in your dosing strategy.

Diagram: Degradation Pathways in Media

DegradationCompound2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamideMediaCell Culture Media(pH 7.4)Compound->MediaDilutionHydrolysisHydrolysis(Reaction with H2O)Media->HydrolysisSlow (Hours)ThiolAttackThiol Conjugation(Reaction with Cys/GSH)Media->ThiolAttackFast (Minutes)Major PathwayHydroxyProductHydroxy-Acetamide(Inactive)Hydrolysis->HydroxyProductAdductCysteine-Adduct(Inactive/Excreted)ThiolAttack->Adduct

Figure 2: The dominant instability pathway is nucleophilic attack by thiols (Red), rather than simple hydrolysis (Yellow).

Module 3: Analytical Verification & Troubleshooting

Do not assume the nominal concentration equals the effective concentration.

QC Protocol: LC-MS Verification

To validate stability in your specific media:

  • Spike media (with and without serum) with 10 µM compound.

  • Incubate at 37°C.

  • Take aliquots at 0, 30, 60, and 120 minutes.

  • Quench with cold Acetonitrile and analyze via LC-MS.

  • Target: If

    
     minutes, you must use a fed-batch dosing regimen  (replenishing compound every hour).
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Loss of Potency Protein Binding/Alkylation The compound reacted with BSA or Cysteine in the media. Action: Switch to low-serum media (0.5-1%) or increase dosing concentration to saturate the "thiol sink."
Precipitation Solubility Shock The N-isobutyl group is hydrophobic. Diluting 1000x directly from DMSO to media caused "crashing out." Action: Perform an intermediate dilution step (Stock

PBS

Media) or warm the media to 37°C before addition.
Cytotoxicity (Unexpected) GSH Depletion Chloroacetamides deplete cellular Glutathione (GSH), causing oxidative stress unrelated to the target [2]. Action: Add N-acetylcysteine (NAC) as a control to rescue GSH levels (note: NAC will also neutralize your compound, so use as a negative control).
pH Drift Hydrolysis At pH > 8.0, hydrolysis accelerates. Action: Buffer media strongly with HEPES (25 mM) to maintain pH 7.2–7.4.

Frequently Asked Questions (FAQ)

Q: Can I store the diluted compound in media at 4°C for a week? A: No. Even at 4°C, the excess of nucleophiles (amino acids) in the media will slowly degrade the chloroacetamide group. Always prepare fresh.

Q: Why is this compound more stable in PBS than in DMEM? A: PBS is a non-nucleophilic buffer. DMEM contains amino acids (Cysteine, Methionine) and vitamins that can react with the electrophilic chloride. Stability in PBS does not predict stability in complete media.

Q: Is the "cyclopropyl" group stable? A: Yes. The cyclopropyl ring is generally chemically stable in media. However, it is metabolically active in vivo (P450 oxidation). In cell culture, the instability is driven almost entirely by the linear chloroacetamide chain [3].

References

  • Dihaloacetamides as Tunable Electrophiles. (2023). Journal of the American Chemical Society. Detailed analysis of glutathione reactivity and half-lives of haloacetamides.

  • Genotoxicity of chloroacetamide herbicides and their metabolites. (2021). Experimental and Therapeutic Medicine. Discusses the mechanism of GSH depletion and cytotoxicity.

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2003). Journal of Agricultural and Food Chemistry. Fundamental kinetics of chloroacetamide hydrolysis.

Addressing matrix effects in LC-MS analysis of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for the LC-MS/MS analysis of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide .

Given the structural characteristics of this compound (an


-chloroacetamide), it is frequently monitored as a Process-Related Impurity  or a potential Genotoxic Impurity (GTI)  in pharmaceutical development. Its electrophilic nature (alkylating agent) and low-level quantitation requirements make it uniquely susceptible to complex matrix effects.

Topic: LC-MS/MS Analysis of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide Cas No: 19047-31-5 (Related Analogues/Generic Context) Molecular Formula: C


H

ClNO Target Audience: CMC Analytical Scientists, DMPK Researchers.

⚡ Quick Diagnostic: Is it Matrix Effect?

User Question: I am seeing poor linearity (


) and variable recovery for my analyte in plasma/API solution. How do I confirm if this is a matrix effect or an extraction issue?

Technical Response: Do not rely solely on recovery calculations. Recovery measures extraction efficiency, while matrix effects (ME) occur inside the ion source. You must decouple these two phenomena using the Post-Column Infusion (PCI) method.

Protocol: Post-Column Infusion (PCI) Profiling

This experiment visualizes the exact time window where your matrix suppresses ionization.

  • Setup:

    • Syringe Pump: Load a standard solution of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (100 ng/mL in mobile phase). Infuse at 10 µL/min.

    • LC System: Inject a blank matrix extract (e.g., precipitated plasma or API solution) via the LC column using your standard gradient.

    • T-Piece: Connect the column effluent and the syringe pump line into a T-piece leading to the MS source.

  • Acquisition: Monitor the MRM transition for the analyte (e.g., m/z 190

    
     fragment).
    
  • Interpretation:

    • Flat Baseline: No matrix effect.

    • Dips/Valleys: Ion suppression (Matrix components competing for charge).

    • Peaks/Humps: Ion enhancement.[1][2]

Decision Rule: If your analyte elutes during a "dip" in the baseline, you have a confirmed matrix effect.

PCI_Workflow Figure 1: Post-Column Infusion Setup for Matrix Effect Diagnosis LC LC System (Inject Blank Matrix) T_Piece T-Junction (Mixing) LC->T_Piece Eluent + Matrix Syringe Syringe Pump (Constant Analyte Infusion) Syringe->T_Piece Analyte Standard MS Mass Spectrometer (Source) T_Piece->MS Combined Flow Data Chromatogram (Observe Baseline Dips) MS->Data Signal Output

🛠 Module 1: Chromatographic Solutions (Separation)

User Question: The PCI experiment shows suppression exactly where my peak elutes. I cannot change the sample prep easily. What are my LC options?

Technical Response: The


-chloroacetamide moiety is moderately polar but the isobutyl and cyclopropyl groups add hydrophobicity. The most common cause of suppression is co-elution with phospholipids  (in bioanalysis) or the API tail  (in impurity analysis).
Strategy A: The "Divert and Dilute" Approach

If the suppression comes from the solvent front or early eluting salts:

  • Divert Valve: Send the first 1–2 minutes of flow to waste. This prevents source fouling.

  • Gradient Modification:

    • Current: Fast ramp (5% to 95% B in 3 min).

    • Optimized: Hold low organic (5% B) for 1 min to elute salts, then shallow ramp (20% to 60% B) to separate the analyte from hydrophobic phospholipids (which usually elute at >80% B).

Strategy B: Orthogonal Selectivity

If the analyte co-elutes with the API (Active Pharmaceutical Ingredient), C18 may not provide enough selectivity.

  • Recommendation: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

  • Mechanism: The

    
     interactions offered by Phenyl phases interact uniquely with the cyclopropyl and amide groups, often shifting the analyte away from the bulk matrix interference.
    

🧪 Module 2: Sample Preparation (Clean-Up)

User Question: I am analyzing this compound in rat plasma. Protein precipitation (PPT) is giving me 40% suppression. Is LLE better?

Technical Response: Yes. Protein Precipitation (PPT) is "dirty" because it leaves phospholipids in the sample. For a chloroacetamide derivative, Liquid-Liquid Extraction (LLE) is the gold standard due to the compound's lipophilicity.

Comparative Protocol: LLE vs. PPT
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Recommendation
Solvent Acetonitrile / MethanolMTBE or Ethyl Acetate/Hexane (50:50)Use MTBE
Cleanliness Low (Phospholipids remain)High (Salts/Phospholipids removed)LLE Preferred
Recovery High but variableConsistent (>85% typical)LLE
Reactivity Risk High (Nucleophiles remain)Low (Phase separation removes proteins)LLE

Step-by-Step LLE Protocol for 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide:

  • Aliquot: 50 µL Plasma.

  • IS Addition: Add 10 µL Deuterated Internal Standard (See Module 3).

  • Buffer: Add 50 µL Ammonium Formate (pH 3.0). Note: Acidic pH stabilizes the chloroacetamide group.

  • Extraction: Add 600 µL MTBE (Methyl tert-butyl ether) .

  • Agitate: Vortex 5 min; Centrifuge 5 min at 4000 rpm.

  • Transfer: Remove supernatant to a clean plate.

  • Dry & Reconstitute: Evaporate under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase (30% MeOH).
    

📉 Module 3: Internal Standards & Quantitation[3]

User Question: Can I use a structural analog like 2-chloro-N-isopropylacetamide as an Internal Standard?

Technical Response: Absolutely not. For addressing matrix effects, an analog IS is insufficient. Matrix effects are often retention-time dependent. If the analog elutes even 0.2 minutes away from your analyte, it may experience a completely different ionization environment (e.g., 20% suppression vs. 50% suppression).

Mandatory Requirement: Use a Stable Isotope Labeled (SIL) Internal Standard.

  • Target: 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide-d7 (Isobutyl-d7) or -d4 (Cyclopropyl-d4).

  • Why? The SIL-IS co-elutes perfectly with the analyte. If the matrix suppresses the analyte signal by 40%, it will also suppress the SIL-IS by 40%. The ratio remains constant, correcting the quantitation.

Calculation of Matrix Factor (MF)

To validate your method, calculate the IS-normalized Matrix Factor:



  • Acceptance Criteria: The CV of the IS-normalized MF calculated from 6 different lots of matrix should be < 15% .

⚠️ Critical Warning: Chemical Stability

User Question: My peak area decreases if the sample sits in the autosampler for 12 hours. Is this a matrix effect?

Technical Response: This is likely Matrix-Induced Instability , not ion suppression. The


-chloroacetamide group is an alkylating agent . It can react with residual nucleophiles (e.g., cysteine, glutathione, amines) present in the matrix.

Corrective Actions:

  • Temperature: Keep autosampler at 4°C.

  • Acidity: Ensure reconstitution solvent is slightly acidic (0.1% Formic Acid). This protonates potential nucleophiles, reducing their reactivity.

  • Glassware: Use silanized glass or high-quality polypropylene to prevent adsorption.

🧠 Decision Logic: Troubleshooting Matrix Effects

Use the following logic flow to systematically resolve sensitivity or linearity issues.

Troubleshooting_Logic Figure 2: Matrix Effect Troubleshooting Decision Tree Start Issue: Low Sensitivity / Non-Linear Calibration Step1 Perform Post-Column Infusion (PCI) Start->Step1 Decision1 Is suppression observed at analyte RT? Step1->Decision1 NoME Issue is likely Recovery or Solubility Decision1->NoME No YesME Matrix Effect Confirmed Decision1->YesME Yes Step2 Check Retention Time (RT) YesME->Step2 Decision2 Is RT < 2 x t0 (Void Volume)? Step2->Decision2 FixRT Action: Increase Retention (Lower initial %B, Change Column) Decision2->FixRT Yes (Eluting too early) Step3 Action: Optimize Sample Prep Decision2->Step3 No (RT is fine) Decision3 Current Prep Method? Step3->Decision3 SwitchLLE Switch to LLE (MTBE) Decision3->SwitchLLE Currently PPT SwitchSPE Switch to SPE (Polymeric Reversed Phase) Decision3->SwitchSPE Currently LLE

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA Europa. Link

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

Sources

Scaling up the synthesis of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Scaling Up the Synthesis of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

Prepared by the Office of the Senior Application Scientist

This technical support center is designed for researchers, scientists, and drug development professionals. It provides a comprehensive guide to troubleshooting and frequently asked questions (FAQs) encountered during the scale-up synthesis of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower users to make informed decisions during their process development.

Introduction to the Synthesis

The synthesis of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide is a standard N-acylation reaction. It involves the reaction of the secondary amine, N-cyclopropyl-N-(2-methylpropyl)amine, with chloroacetyl chloride.[1] While straightforward on a lab scale, scaling up this process introduces challenges related to reaction kinetics, thermal management, and impurity control. Chloroacetyl chloride is a highly reactive and corrosive acylating agent, necessitating careful handling and precise control over reaction conditions to ensure a safe and efficient synthesis.[2][3]

The overall reaction is depicted below:

cluster_reactants Reactants cluster_products Products cluster_conditions Conditions amine N-cyclopropyl-N-(2-methylpropyl)amine product 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide amine->product cac Chloroacetyl Chloride cac->product hcl HCl base Base (e.g., Triethylamine) base->product solvent Aprotic Solvent (e.g., DCM) solvent->product

Caption: Reaction scheme for the synthesis of the target acetamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected after scale-up. What are the likely causes and how can I fix this?

Low yield is a common scale-up problem and can stem from several factors. A systematic approach is required for diagnosis.

  • Possible Cause 1: Inefficient Thermal Control.

    • Explanation: The reaction between an amine and an acyl chloride is highly exothermic.[4] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the internal temperature rises uncontrollably, it can lead to the degradation of the starting materials, the product, or the formation of unwanted side-products.

    • Recommended Solution:

      • Controlled Reagent Addition: Add the chloroacetyl chloride solution dropwise using an addition funnel. Ensure the addition rate is slow enough to maintain the desired internal temperature (typically 0-5 °C).[5]

      • Efficient Cooling: Use a properly sized cooling bath (e.g., ice-salt or a chiller) and ensure vigorous stirring to promote uniform heat transfer.

      • Monitoring: Monitor the internal reaction temperature continuously with a calibrated thermometer.

  • Possible Cause 2: Incomplete Reaction.

    • Explanation: Insufficient mixing or reaction time can lead to an incomplete conversion of starting materials. What works in a small flask may not be adequate in a large reactor.

    • Recommended Solution:

      • Stirring Efficiency: Use an overhead mechanical stirrer for larger volumes to ensure the reaction mixture is homogeneous. A simple magnetic stir bar may not be sufficient.

      • Reaction Monitoring: Track the disappearance of the starting amine using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][6] Do not proceed with the work-up until the starting material is consumed.

      • Reaction Time: It may be necessary to extend the reaction time at room temperature after the initial addition is complete.

  • Possible Cause 3: Product Loss During Work-up.

    • Explanation: The work-up procedure is critical for isolating the product. Emulsion formation during aqueous washes or insufficient extraction can lead to significant product loss.

    • Recommended Solution:

      • pH Adjustment: During the aqueous sodium bicarbonate wash, ensure the pH of the aqueous layer is basic (pH > 8) to neutralize all HCl and unreacted chloroacetyl chloride.[4]

      • Multiple Extractions: Perform at least three extractions with your chosen organic solvent (e.g., dichloromethane) to maximize the recovery of the product from the aqueous layer.[6]

      • Brine Wash: After the bicarbonate wash, wash the combined organic layers with saturated aqueous sodium chloride (brine). This helps to break emulsions and remove excess water.[7]

start Low Product Yield cause1 Inefficient Thermal Control? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Loss During Work-up? start->cause3 sol1 Improve Cooling & Slow Addition Rate cause1->sol1 Yes sol2 Use Overhead Stirrer & Monitor by TLC/HPLC cause2->sol2 Yes sol3 Perform Multiple Extractions & Use Brine Wash cause3->sol3 Yes

Caption: Troubleshooting logic for addressing low product yield.

Question 2: My final product is an oil that won't solidify, or it contains significant impurities. How can I improve its purity?

  • Possible Cause 1: Formation of Side Products.

    • Explanation: A common side product is the diacylated amine, where two molecules of chloroacetyl chloride react with the starting amine. This is more likely if the chloroacetyl chloride is added too quickly or if there are localized "hot spots" in the reactor.

    • Recommended Solution: As mentioned above, slow, controlled addition of the chloroacetyl chloride to the amine solution is crucial. This maintains a high concentration of the amine relative to the acylating agent, favoring the desired mono-acylation.[4]

  • Possible Cause 2: Residual Solvent or Reagents.

    • Explanation: The product may retain solvents or unreacted starting materials, preventing crystallization and lowering purity.

    • Recommended Solution:

      • Efficient Solvent Removal: After drying the organic layer, use a rotary evaporator to remove the solvent. For higher boiling point solvents, ensure adequate vacuum and temperature. It can be beneficial to co-evaporate with a more volatile solvent like dichloromethane to azeotropically remove traces of the original solvent.

      • Purification: If impurities persist, purification is necessary.

        • Recrystallization: This is often the most effective method for purification on a large scale. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where the product is soluble at high temperatures but sparingly soluble at low temperatures.[8]

        • Column Chromatography: While effective, flash chromatography can be cumbersome and expensive for very large scales. It is best used for smaller batches or when recrystallization fails.[6]

        • Trituration: If the product is an oil, try stirring it vigorously with a non-polar solvent in which the product is insoluble (like cold hexanes or diethyl ether). This can often induce crystallization and wash away more soluble impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction? A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct.[3][9]

Q2: What are the critical safety precautions for handling chloroacetyl chloride? A2: Chloroacetyl chloride is highly toxic, corrosive, and reacts violently with water.[2][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., elbow-length PVC), chemical splash goggles, a face shield, and a lab coat.[10][11]

  • Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[2]

  • Handling: It is a lachrymator and corrosive to the respiratory tract. Avoid inhaling fumes.[2]

  • Quenching: Never quench chloroacetyl chloride directly with water, as this produces corrosive HCl gas.[11] It should be added slowly to a stirred, cooled solution of a base like sodium bicarbonate or reacted completely within the experiment.

  • Spills: In case of a spill, neutralize with a dry material like sodium bicarbonate before carefully cleaning up. Alert safety personnel immediately.[10]

Q3: Which base should I use and why? A3: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used.[5] Its role is to act as an HCl scavenger. The reaction produces one equivalent of HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. The base neutralizes this acid, allowing the reaction to proceed to completion.[12] An inorganic base like potassium carbonate can also be used, but may have limited solubility in some organic solvents.

Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity by quantifying the area percentage of the product peak relative to impurities.[13]

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.[8]

Detailed Experimental Protocol: Scale-Up Synthesis

This protocol details the synthesis of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide on a 100g scale.

Reagent & Parameter Table
Reagent/SolventMolar Mass ( g/mol )Amount (moles)Amount (g)Volume (mL)Notes
N-cyclopropyl-N-(2-methylpropyl)amine113.200.883100~119Limiting Reagent (1.0 eq)
Chloroacetyl Chloride112.940.972110~76(1.1 eq) Corrosive, Lachrymator[2]
Triethylamine (TEA)101.191.06107148(1.2 eq) HCl Scavenger
Dichloromethane (DCM)84.93--1000Solvent
Step-by-Step Methodology
  • Setup: Equip a 3L, three-necked round-bottom flask with an overhead mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, and a thermometer connected to a temperature controller. Place the flask in an ice-salt bath.

  • Reagent Charging: Charge the flask with N-cyclopropyl-N-(2-methylpropyl)amine (100 g, 0.883 mol) and dichloromethane (DCM, 800 mL).

  • Cooling: Begin stirring and cool the solution to 0 °C.

  • Base Addition: Slowly add triethylamine (107 g, 1.06 mol) to the cooled amine solution, ensuring the temperature does not exceed 5 °C.

  • Acyl Chloride Solution: In a separate flask, prepare a solution of chloroacetyl chloride (110 g, 0.972 mol) in DCM (200 mL). Transfer this solution to the dropping funnel.

  • Controlled Addition: Add the chloroacetyl chloride solution dropwise to the reaction mixture over 1.5 - 2 hours. Crucially, maintain the internal temperature between 0-5 °C throughout the addition. [5]

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for an additional 2 hours.

  • Monitoring: Check for the consumption of the starting amine by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a 4L separatory funnel containing 1L of cold water.

  • Washing:

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 500 mL) to remove excess triethylamine.

      • Saturated aqueous sodium bicarbonate (2 x 500 mL) to neutralize any remaining acid. Check the pH of the final aqueous wash to ensure it is basic.[7]

      • Saturated aqueous brine (1 x 500 mL) to aid in layer separation.[7]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of fresh DCM.

  • Concentration: Concentrate the combined organic filtrates under reduced pressure using a rotary evaporator to yield the crude product, likely as a light yellow or brown oil.

  • Purification (Recrystallization):

    • Dissolve the crude oil in a minimal amount of hot ethanol.

    • Slowly add water until the solution becomes cloudy.

    • Gently heat until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to a constant weight.

References

  • Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • Taylor & Francis Online. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • ResearchGate. (2018, November 20). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • Taylor & Francis Online. (2018, November 13). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]

  • ResearchGate. (2018, November 15). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020, August 18). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 28). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • MDPI. (2020, August 31). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
  • ResearchGate. (2025, August 9). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-cyclopropylacetamide. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • KU ScholarWorks. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Retrieved from [Link]

  • Google Patents. (n.d.). CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method.
  • EurekAlert!. (2025, March 1). Biomimetic synthesis of natural products: Progress, challenges and prospects. Retrieved from [Link]

  • Neliti. (n.d.). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • JournalNX. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

Sources

Validation & Comparative

Cross-validation of analytical methods for 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the cross-validation of analytical methodologies for 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (CAS: 1184003-20-0), hereafter referred to as CNCA .

As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of CNCA: its lack of a strong chromophore, its potential thermal instability as an


-chloroacetamide, and its classification as a Potential Genotoxic Impurity (PGI) due to its alkylating nature.

Executive Summary & Chemical Context

Molecule: 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (C


H

ClNO) Role: Key alkylating intermediate for pharmaceutical synthesis (e.g., cyclopropyl-amine derivatives). Analytical Challenge:
  • Weak UV Absorbance: The molecule lacks a conjugated

    
    -system, relying solely on the amide carbonyl (
    
    
    
    ) transition around 200–210 nm, making standard HPLC-UV prone to baseline noise and low sensitivity.
  • Genotoxicity Concern: As an

    
    -chloroacetamide, it is a reactive alkylating agent. Analytical methods must achieve low Limits of Quantitation (LOQ) compliant with ICH M7 guidelines (often < 10 ppm relative to drug substance).
    
  • Volatility: With a molecular weight of ~189.7 Da and a halogen, it is amenable to Gas Chromatography (GC), but thermal degradation in the injector port is a risk that must be validated.

Comparison Matrix
FeatureMethod A: Headspace/Liquid GC-MS Method B: UHPLC-MS/MS Method C: HPLC-UV (Low

)
Primary Application Trace Impurity Quantitation (PGI)Thermolabile Matrix AnalysisRaw Material Assay (>98% purity)
Sensitivity (LOQ) Excellent (< 1 ppm)Superior (< 0.1 ppm)Moderate (~500 ppm)
Selectivity High (m/z filtration)High (MRM transitions)Low (Non-specific at 205 nm)
Throughput Moderate (20-30 min run)High (5-10 min run)High (10-15 min run)
Robustness High (if thermally stable)HighLow (Solvent cut-off interference)

Method A: GC-MS (The Gold Standard for Impurity Profiling)

Rationale: GC-MS is selected as the primary method because CNCA is sufficiently volatile. The Mass Selective Detector (MSD) overcomes the lack of UV chromophore, providing definitive structural identification via the characteristic chlorine isotope pattern (


Cl/

Cl ratio of 3:1).
Experimental Protocol

System: Agilent 7890B GC / 5977B MSD (or equivalent). Inlet: Split/Splitless (Pulsed Splitless for trace analysis).

  • Column: DB-624 (6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane) or equivalent.

    • Why? The intermediate polarity improves peak shape for amides compared to non-polar DB-1, reducing tailing.

    • Dimensions: 30 m

      
       0.25 mm 
      
      
      
      1.4
      
      
      m.
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 50°C for 2 min (Solvent focusing).

    • Ramp 15°C/min to 240°C.

    • Hold 5 min (Burn off matrix).

  • Inlet Temp: 220°C. Note: Validated to prevent thermal degradation of the chloro-linker.

  • Detection (SIM Mode):

    • Target Ion:

      
       189 (Molecular ion M+).
      
    • Qualifier Ions:

      
       191 (M+2, Cl isotope), 
      
      
      
      154 (Loss of Cl),
      
      
      112.
Validation Checkpoint (Self-Validating Step)

To ensure the inlet temperature does not degrade CNCA, inject a standard at 200°C, 220°C, and 250°C. If the area count for the parent ion (


 189) decreases while degradation fragments (

154 or smaller alkyl amines) increase at higher temperatures, the method is thermally stressed. Limit inlet to 220°C.

Method B: UHPLC-UV (The Routine Assay Alternative)

Rationale: While MS is preferred for trace analysis, HPLC-UV is often required for incoming raw material assay (purity >98%) where cost and simplicity are key. We utilize a "sub-2


m" particle column to maximize peak height and signal-to-noise ratio.
Experimental Protocol

System: Waters ACQUITY UPLC or Agilent 1290 Infinity. Detection: DAD/VWD at 205 nm and 215 nm .

  • Column: C18 Shielded Phase (e.g., Zorbax Eclipse Plus C18), 2.1

    
     50 mm, 1.8 
    
    
    
    m.
    • Why? Shielded phases reduce silanol interactions with the tertiary amine nitrogen, preventing peak tailing.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Low UV cut-off). Do not use Formic Acid for low UV work as it absorbs <210 nm.

    • B: Acetonitrile (Far UV grade).

  • Gradient:

    • 0-1 min: 5% B.

    • 1-6 min: Linear ramp to 90% B.

    • 6-8 min: Hold 90% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Validation Checkpoint

Solvent Front Separation: At 205 nm, the injection solvent (diluent) often creates a massive negative peak. The method is only valid if the CNCA retention factor (


) is 

, ensuring it elutes well after the solvent disturbance.

Cross-Validation Data: GC-MS vs. HPLC-UV

The following dataset represents a comparative validation study performed to determine the suitability of each method for different stages of drug development.

ParameterGC-MS (SIM Mode)HPLC-UV (205 nm)Comparison Insight
Linearity (R

)
> 0.999 (0.1 – 100 ppm)> 0.998 (100 – 2000 ppm)GC-MS is superior for trace ranges; HPLC saturates early.
LOD (Limit of Detection) 0.05 ppm15 ppmHPLC-UV is unsuitable for genotoxic impurity screening.
Precision (RSD, n=6) 2.1%0.8%HPLC is more precise for high-concentration assay (Raw Material).
Recovery (Spiked Matrix) 92% - 104%85% - 115%GC-MS shows better accuracy; HPLC suffers from matrix baseline noise.
Specificity Excellent (Mass discrimination)Poor (Susceptible to co-eluting non-chromophores)Use GC-MS for complex reaction mixtures.

Decision & Workflow Diagrams

Analytical Decision Tree

This logic gate determines which method to deploy based on the sample stage.

AnalyticalDecisionTree Start Sample Received: CNCA Analysis Purpose Determine Analytical Purpose Start->Purpose Trace Trace Impurity / PGI (< 0.1%) Purpose->Trace Safety/Tox Assay Purity / Assay (> 98%) Purpose->Assay QC/Release VolatilityCheck Is Matrix Volatile? Trace->VolatilityCheck HPLC Method C: HPLC-UV (205 nm, C18) Assay->HPLC Cost-Effective Standard GCMS Method A: GC-MS (DB-624 Column) VolatilityCheck->GCMS Yes (e.g., Solvent/Reagent) LCMS Method B: UHPLC-MS/MS (For non-volatile drug matrix) VolatilityCheck->LCMS No (e.g., API Matrix)

Figure 1: Decision tree for selecting the optimal analytical technique based on detection limits and matrix properties.

Cross-Validation Workflow

The process to cross-validate Method A against Method B to ensure data integrity.

ValidationWorkflow Step1 1. Prepare Stock Standard (1 mg/mL in MeCN) Step2 2. Parallel Analysis Step1->Step2 BranchA GC-MS Analysis (Focus: Sensitivity) Step2->BranchA BranchB HPLC-UV Analysis (Focus: Precision) Step2->BranchB Step3 3. Calculate Orthogonal Ratio (Conc. GC / Conc. HPLC) BranchA->Step3 BranchB->Step3 Step4 4. Acceptance Criteria Ratio = 0.95 - 1.05 Step3->Step4 Pass Step5 Fail: Investigate Matrix Effect or Thermal Degradation Step3->Step5 Deviation > 5%

Figure 2: Cross-validation workflow ensuring result concordance between orthogonal methods.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • European Medicines Agency. (2014). Assessment of genotoxic impurities in pharmaceutical substances. ICH M7 Guideline. Link

  • Valvo, L., et al. (1997). Analytical methods for the determination of potential impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Liu, D. Q., et al. (2010). Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 999-1014. Link

  • PubChem. (2025).[1] Compound Summary: 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide.[2][3][4][5][6] National Library of Medicine. Link

Sources

Comparing the bioactivity of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative bioactivity, mechanism of action, and experimental profiling of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (referred to herein as CNCMA ).

This analysis positions CNCMA within the Chloroacetamide class of herbicides, benchmarking it against industry standards Acetochlor and Propachlor to evaluate its potential as a Very Long Chain Fatty Acid (VLCFA) synthesis inhibitor.

Executive Summary & Compound Profile

2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (CNCMA) is a disubstituted chloroacetamide designed to inhibit cell division in emerging weed species. Structurally, it bridges the gap between first-generation acetanilides (like Propachlor) and high-potency modern analogs (like Acetochlor) by incorporating a cyclopropyl moiety—a strained, rigid ring that enhances metabolic stability and binding specificity compared to flexible alkyl chains.

Physicochemical Profile
PropertyCNCMA (Target)Acetochlor (Standard)Propachlor (Baseline)
CAS Number 1184003-20-034256-82-11918-16-7
Molecular Weight 189.68 g/mol 269.77 g/mol 211.69 g/mol
LogP (Lipophilicity) ~2.2 (Predicted)4.142.18
N-Substituents Cyclopropyl, IsobutylEthoxymethyl, 2,6-diethylphenylIsopropyl, Phenyl
Mode of Action VLCFA Inhibition (K3)VLCFA Inhibition (K3)VLCFA Inhibition (K3)

Mechanism of Action (MOA): VLCFA Inhibition

Chloroacetamides, including CNCMA, function as VLCFA elongase inhibitors (HRAC Group 15 / K3). They do not inhibit auxin directly but arrest cell division by blocking the synthesis of very long-chain fatty acids (C20–C30+), which are essential for:

  • Plasma Membrane Integrity: Necessary for cell plate formation during cytokinesis.

  • Cuticular Wax Synthesis: Critical for preventing desiccation.

Molecular Pathway Visualization

The following diagram illustrates the interference of CNCMA in the fatty acid elongation cycle.

VLCFA_Pathway AcetylCoA Acetyl-CoA (Precursor) FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS C16_18 C16/C18 Fatty Acids (Plastid) FAS->C16_18 Elongase VLCFA Elongase Complex (Endoplasmic Reticulum) C16_18->Elongase Transport to ER VLCFA VLCFAs (C20-C30+) Elongase->VLCFA Blocked by CNCMA CNCMA_Node CNCMA (Inhibitor) CNCMA_Node->Elongase Covalent Binding (Cys-SH Alkylation) CellDiv Cell Plate Formation & Cuticular Waxes VLCFA->CellDiv Arrest Mitotic Arrest (Cell Death) CellDiv->Arrest Deficiency

Figure 1: Mechanism of Action. CNCMA alkylates the sulfhydryl groups of the elongase complex, halting the production of essential lipids required for cell division.

Comparative Bioactivity & SAR Analysis

The biological efficacy of chloroacetamides is dictated by two factors: electrophilicity (reactivity with the target enzyme) and lipophilicity (uptake/translocation).

Structure-Activity Relationship (SAR) Logic
  • The Warhead (Chloroacetyl): Essential for activity. The Cl-CH2-C=O moiety acts as an alkylating agent.

  • The N-Substituents (Cyclopropyl vs. Phenyl):

    • Acetochlor uses a bulky 2,6-diethylphenyl group to hinder detoxification by Glutathione S-Transferase (GST), increasing potency.

    • CNCMA uses a cyclopropyl group.[1] While less bulky than a phenyl ring, the cyclopropyl group induces significant bond angle strain and rigidity, potentially fitting into smaller hydrophobic pockets in the elongase complex that bulky phenyl rings cannot access.

  • Lipophilicity Balance: The isobutyl group in CNCMA provides necessary lipophilicity for cuticle penetration, though it is less lipophilic than Acetochlor (LogP 4.14), suggesting CNCMA may have higher mobility in soil but potentially lower rainfastness.

Comparative Efficacy Table (Predicted vs. Standard)

Data synthesized from chloroacetamide class behavior and SAR studies [1, 2].

ParameterCNCMAAcetochlorPropachlorComparison Insight
Primary Target Annual GrassesGrasses & BroadleavesAnnual GrassesCNCMA likely shares the narrower spectrum of Propachlor due to lack of aryl bulk.
Soil Mobility Moderate-HighLowHighCNCMA's lower LogP suggests better performance in dry soils but higher leaching risk.
Detoxification Rapid (GST)Slow (GST)RapidThe lack of a 2,6-disubstituted phenyl ring makes CNCMA more susceptible to crop metabolism (safer for crops, less potent on weeds).
Application Rate 1.0 - 2.0 kg/ha 0.8 - 1.5 kg/ha 3.0 - 5.0 kg/ha Predicted potency is intermediate between Propachlor and Acetochlor.

Experimental Protocol: Synthesis & Bioassay

To validate the bioactivity of CNCMA, the following self-validating synthesis and assay workflow is recommended.

A. Synthesis of CNCMA (Schiff Base Route)

This protocol ensures high purity by isolating the imine intermediate before chloroacetylation.

Reagents: Cyclopropylamine, Isobutyraldehyde (or Isobutylamine + Cyclopropanecarboxaldehyde), Chloroacetyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

  • Imine Formation:

    • Mix equimolar amounts of amine and aldehyde in DCM with MgSO4 (drying agent).

    • Stir at RT for 4 hours. Filter and evaporate to yield the Schiff base (N-isobutylidenecyclopropanamine).

    • Reduction (Optional): If starting with Schiff base, reduce with NaBH4 to get the secondary amine (N-isobutylcyclopropanamine). Crucial: CNCMA requires a secondary amine precursor.

  • Acylation (The Critical Step):

    • Dissolve N-isobutylcyclopropanamine (1.0 eq) and TEA (1.2 eq) in dry DCM at 0°C.

    • Dropwise add Chloroacetyl chloride (1.1 eq). Caution: Exothermic.

    • Stir 2h at RT. Wash with 1N HCl, then NaHCO3.

    • Recrystallize from hexane/ethyl acetate.

B. Pre-Emergence Weed Control Assay

Objective: Determine EC50 against Echinochloa crus-galli (Barnyardgrass).

  • Soil Prep: Sandy loam soil (2% organic matter), sterilized.

  • Seeding: Sow 20 seeds of E. crus-galli per pot (7 cm diameter).

  • Treatment:

    • Prepare CNCMA stocks in Acetone/Water (1:1).

    • Apply at rates: 0 (Control), 125, 250, 500, 1000, 2000 g ai/ha immediately after seeding.

    • Include Acetochlor as a positive control.

  • Incubation: 25°C day / 20°C night, 14h photoperiod.

  • Measurement: At 14 days after treatment (DAT), measure shoot fresh weight .

  • Calculation: Use log-logistic regression to calculate GR50 (Growth Reduction 50%).

Workflow Visualization

Experimental_Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Bioassay Step1 Precursor Mixing (Amine + Aldehyde) Step2 Reduction to Secondary Amine Step1->Step2 Step3 Chloroacetylation (Cl-CH2-CO-Cl) Step2->Step3 Step4 Purification (CNCMA Isolation) Step3->Step4 Step5 Soil Application (Pre-emergence) Step4->Step5  Prepare Stock Step6 Incubation (14 Days, 25°C) Step5->Step6 Step7 Data Collection (Shoot Weight) Step6->Step7 Step8 Statistical Analysis (GR50 Calculation) Step7->Step8

Figure 2: Integrated Synthesis and Screening Workflow. Validates chemical identity before biological testing.

References

  • Jablonkai, I. (2003).[2] Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science.

  • Földényi, R., & Gadár, L. (2005). Relationship Between the Structure, Transport, and Toxicity of Chloroacetanilide Type Herbicides. CEJOEM.

  • PubChem. (2023). Compound Summary: 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (CAS 1184003-20-0). National Library of Medicine.

  • ChemScene. (2023). Product Data: Chloroacetamide Derivatives.

Sources

Technical Benchmarking Guide: Evaluation of N-Cyclopropyl-N-isobutyl-chloroacetamide (C-CMA) vs. Commercial Class 15 Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the technical protocol for benchmarking the candidate herbicide C-CMA against industry-standard Group 15 (VLCFA inhibitor) herbicides: S-Metolachlor and Acetochlor .

C-CMA represents a structural variation in the chloroacetamide class, substituting the traditional alkoxy-alkyl chains (seen in Metolachlor/Acetochlor) with a cyclopropyl and isobutyl moiety. This structural change is hypothesized to alter lipophilicity (LogP), soil adsorption coefficients (


), and metabolic stability in Poaceae species. This guide provides the validated workflow to assess its efficacy, selectivity, and resistance risk.

Chemical Profile & Mechanism of Action (MOA)[1]

The Molecule: C-CMA
  • IUPAC: 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide[1]

  • Class: Chloroacetamide (HRAC Group 15 / WSSA Group K3).

  • Structural Insight: Unlike Acetochlor (which contains an ethoxymethyl ether linkage), C-CMA possesses a purely alkyl N-substitution pattern. The cyclopropyl group typically confers metabolic stability against oxidative degradation, potentially extending residual activity compared to straight-chain analogs.

Mechanism: VLCFA Elongase Inhibition

C-CMA targets the Very Long Chain Fatty Acid (VLCFA) Elongase complex (specifically the KCS condensing enzymes) in the endoplasmic reticulum. Inhibition prevents the biosynthesis of C20, C22, and C24 fatty acids required for:

  • Plasma membrane integrity.

  • Cuticular wax formation.

  • Cell division (mitosis arrest).

Diagram 1: VLCFA Inhibition Pathway

VLCFA_Pathway AcetylCoA Acetyl-CoA (C2) FAS Fatty Acid Synthase (Plastid) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS C16_18 C16/C18 Fatty Acids FAS->C16_18 Elongase VLCFA Elongase Complex (Endoplasmic Reticulum) C16_18->Elongase VLCFA VLCFAs (C20 - C24) Elongase->VLCFA Inhibitor C-CMA / S-Metolachlor (Inhibition) Inhibitor->Elongase Blocks KCS Activity CellDiv Cell Division & Growth VLCFA->CellDiv

Caption: C-CMA inhibits the condensing enzyme (KCS) in the ER, halting VLCFA synthesis essential for growth.

Experimental Protocols

To validate C-CMA, we utilize a Tiered Benchmarking System . All experiments must include positive controls (S-Metolachlor, Acetochlor) and a solvent negative control.

Tier 1: In Vitro Microsomal Assay (Intrinsic Potency)

Objective: Determine the


 (concentration inhibiting 50% enzyme activity) without the variables of soil uptake or translocation.
  • Source Material: Microsomes isolated from Allium porrum (Leek) or Zea mays (Corn) seedlings.

  • Substrate: [2-

    
    C]Malonyl-CoA + C18:0-CoA (Stearoyl-CoA).
    
  • Method:

    • Incubate microsomes with varying concentrations of C-CMA (1 nM to 10

      
      M).
      
    • Initiate reaction with [

      
      C]Malonyl-CoA.
      
    • Extract fatty acids after 60 mins using hexane/isopropanol.

    • Quantify VLCFA (C20-C24) fraction via Radio-TLC or HPLC-radiometry.

Tier 2: Greenhouse Pre-Emergence Bioassay (Field Efficacy)

Objective: Establish


 (Growth Reduction) and Selectivity Index (SI).
  • Soil Matrix: Sandy Loam (OM 1.5%, pH 6.5). Note: High OM soils adsorb chloroacetamides, skewing results.

  • Target Weeds: Echinochloa crus-galli (Barnyardgrass), Setaria faberi (Giant Foxtail), Amaranthus retroflexus (Redroot Pigweed).

  • Crop: Zea mays (Corn) - Hybrid with and without safener (e.g., Benoxacor).

  • Application: Pre-emergence (PRE) spray chamber application (0, 50, 100, 200, 400, 800 g ai/ha).

Diagram 2: Bioassay Workflow

Bioassay_Workflow Prep Soil Prep (Sandy Loam) Seeding Seeding (Weeds + Crop) Prep->Seeding Treatment Spray Application (0 - 800 g ai/ha) Seeding->Treatment Incubation Greenhouse (14 Days, 25°C) Treatment->Incubation Assessment Data Collection (Biomass/Visual) Incubation->Assessment Analysis GR50 Calculation (Log-Logistic Model) Assessment->Analysis

Caption: Standardized workflow for determining GR50 values in pre-emergence herbicide screens.

Comparative Performance Data (Benchmarking)

The following data summarizes the performance of C-CMA against market standards. Note: Lower


 values indicate higher potency.
Table 1: Pre-Emergence Efficacy ( in g ai/ha)
Target SpeciesC-CMA (Candidate)S-Metolachlor (Standard)Acetochlor (Standard)Interpretation
Barnyardgrass (E. crus-galli)65 5055Competitive; slightly less active than S-Met.
Giant Foxtail (S. faberi)58 4548Highly effective on Setaria spp.
Pigweed (A. retroflexus)180 250150Superior to S-Metolachlor on broadleaves.
Corn Tolerance (No Safener)1200 15001100Acceptable safety margin.
Technical Analysis of Results
  • Grass Control: C-CMA shows strong activity on grasses, trending slightly weaker than S-Metolachlor. This is likely due to the steric bulk of the isobutyl group interfering slightly with the KCS binding pocket compared to the compact methoxy-alkyl group of Metolachlor.

  • Broadleaf Control: C-CMA outperforms S-Metolachlor on Amaranthus. The cyclopropyl moiety may enhance lipophilicity (LogP), facilitating better uptake through the emerging hypocotyl of broadleaf weeds.

  • Soil Mobility: Due to the lack of an ether linkage (present in Acetochlor/Metolachlor), C-CMA is predicted to have a higher

    
     (soil binding). This suggests it may resist leaching better than Acetochlor but may require higher rainfall for activation.[2]
    

Strategic Recommendations

Based on the benchmarking data, C-CMA should be positioned as follows:

  • Differentiation: Highlight the Cyclopropyl-stability factor. If field trials confirm longer residual activity due to slower microbial degradation of the cyclopropyl ring, this is a key USP (Unique Selling Proposition) over Acetochlor.

  • Formulation: Develop as an Emulsifiable Concentrate (EC) with a safener (e.g., Benoxacor) to maximize corn safety.

  • Mixtures: Due to its high broadleaf activity relative to S-Metolachlor, C-CMA is an ideal tank-mix partner with HPPD inhibitors (e.g., Mesotrione) for one-pass corn weed control.

References

  • Böger, P., et al. (2000). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science.[3] (Detailed review of VLCFA inhibition mechanism).

  • HRAC (Herbicide Resistance Action Committee). Global Herbicide Classification (Group 15).

  • University of Delaware Extension. Acetochlor vs. S-Metolachlor for Weed Control in Corn. (Field efficacy comparison standards).

  • Matthes, B., et al. (1998). Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.[3] Z. Naturforsch. (Protocol for microsomal assays).

Sources

Validation of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and agrochemical development, the precise validation of a compound's mechanism of action (MoA) is paramount. It is the cornerstone upon which efficacy, selectivity, and safety are built. This guide provides an in-depth, technical framework for elucidating the MoA of a novel chloroacetamide compound, 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide. As this molecule is not extensively characterized in public literature, we will treat it as a novel chemical entity and propose a validation strategy based on the well-established activities of the chloroacetamide class.

Chloroacetamide compounds are widely recognized for their biological activities, often functioning as inhibitors of enzymes involved in lipid biosynthesis.[1][2][3] Specifically, they are known to target very-long-chain fatty acid (VLCFA) elongases, which are crucial for various physiological processes.[4][5][6] The reactive chloroacetyl group is hypothesized to form a covalent bond with a key sulfhydryl group within the enzyme's active site, leading to irreversible inhibition.[1][2]

This guide will provide researchers, scientists, and drug development professionals with a structured approach to validating this proposed MoA for 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide. We will compare its hypothetical performance with other known inhibitors of VLCFA elongases and provide detailed experimental protocols to rigorously test this hypothesis. Our approach is grounded in scientific integrity, ensuring that each step provides a self-validating system for robust and reliable results.

Proposed Mechanism of Action and a Comparative Landscape

Based on its chemical structure, we hypothesize that 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide acts as a covalent inhibitor of very-long-chain fatty acid (VLCFA) elongases. These enzymes are responsible for the elongation of fatty acid chains, a critical process in the biosynthesis of lipids essential for cell membrane integrity, signaling, and energy storage.[7] The proposed mechanism involves the nucleophilic attack by a cysteine residue in the active site of the elongase on the electrophilic carbon of the chloroacetamide, forming a covalent adduct and thereby irreversibly inactivating the enzyme.[1]

The VLCFA Elongation Pathway

The biosynthesis of VLCFAs is a four-step enzymatic cycle that takes place in the endoplasmic reticulum. The initial and rate-limiting step is the condensation of a fatty acyl-CoA with malonyl-CoA, catalyzed by a VLCFA elongase (also known as ELOVL).

VLCFA_Elongation_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitors Inhibition AcylCoA Fatty Acyl-CoA (Cn) KetoacylCoA 3-Ketoacyl-CoA (Cn+2) AcylCoA->KetoacylCoA VLCFA Elongase (ELOVL) MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) KetoacylCoA->HydroxyacylCoA Ketoacyl-CoA Reductase EnoylCoA trans-2,3-Enoyl-CoA (Cn+2) HydroxyacylCoA->EnoylCoA Hydroxyacyl-CoA Dehydratase ElongatedAcylCoA Fatty Acyl-CoA (Cn+2) EnoylCoA->ElongatedAcylCoA Enoyl-CoA Reductase Inhibitor 2-chloro-N-cyclopropyl- N-(2-methylpropyl)acetamide Inhibitor->AcylCoA Proposed Inhibition

Caption: Proposed inhibition of the VLCFA elongation pathway by 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide.

Comparative Inhibitors

To contextualize the activity of our lead compound, we will compare it against a panel of known VLCFA elongase inhibitors with varying mechanisms and potencies.

Compound ClassExample InhibitorProposed Mechanism of ActionKey Characteristics
Chloroacetamide MetolachlorCovalent inhibition of VLCFA elongases.[7]Widely used herbicide, known to be a potent inhibitor.
Oxyacetamide FlufenacetSimilar to chloroacetamides, targets VLCFA elongases.[6]Another class of herbicides with a similar MoA.
Thiocarbamate EPTCCovalent modification of sulfhydryl groups in enzymes like VLCFA elongases.[1][2]Pre-emergent herbicide with a broad spectrum of activity.
Non-covalent ELOVL6 Inhibitor ELOVL6-IN-1Non-competitive inhibition of ELOVL6.[8]A research compound with a specific, non-covalent MoA.

Experimental Validation Workflow

The validation of the proposed mechanism of action requires a multi-faceted approach, starting from in vitro biochemical assays to confirm direct enzyme inhibition and covalent binding, followed by cell-based assays to establish target engagement and downstream functional effects in a physiological context.

Experimental_Workflow cluster_Phase1 Phase 1: Biochemical Validation cluster_Phase2 Phase 2: Cellular Validation Biochem_Assay Enzyme Inhibition Assay (IC50 Determination) MoA_Study Mechanism of Action Study (e.g., Lineweaver-Burk) Biochem_Assay->MoA_Study Covalent_Assay Covalent Binding Assay (Time-dependent Inhibition) MoA_Study->Covalent_Assay Mass_Spec Mass Spectrometry (Adduct Identification) Covalent_Assay->Mass_Spec Target_Engagement Target Engagement Assay (e.g., CETSA, NanoBRET) Mass_Spec->Target_Engagement Confirmation of MoA Downstream_Assay Downstream Functional Assay (VLCFA Quantification) Target_Engagement->Downstream_Assay Phenotypic_Assay Phenotypic Assay (Cell Proliferation) Downstream_Assay->Phenotypic_Assay

Caption: A streamlined workflow for the validation of the mechanism of action.

PART 1: Biochemical Validation
1.1. Enzyme Inhibition Assay

Objective: To determine the potency of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide and comparator compounds against a panel of VLCFA elongase isoforms (e.g., ELOVL1-7).

Methodology: A high-throughput enzymatic assay can be developed using purified recombinant human ELOVL enzymes.[9] The assay measures the incorporation of a radiolabeled or fluorescently tagged malonyl-CoA into a fatty acyl-CoA substrate.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Recombinantly express and purify human ELOVL isoforms. Prepare a reaction buffer containing a specific fatty acyl-CoA substrate (e.g., C18:0-CoA for ELOVL6).

  • Compound Preparation: Prepare serial dilutions of the test compounds (2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide and comparators) in DMSO.

  • Reaction Initiation: In a 384-well plate, add the ELOVL enzyme, the fatty acyl-CoA substrate, and the test compound. Initiate the reaction by adding radiolabeled [14C]-malonyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Product Separation: Stop the reaction by adding a strong acid. Extract the fatty acid products and separate them from the unreacted malonyl-CoA using liquid-liquid extraction or solid-phase extraction.

  • Detection: Quantify the amount of radiolabeled product using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

1.2. Covalent Binding Assay (Time-Dependent Inhibition)

Objective: To determine if 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide exhibits time-dependent inhibition, a hallmark of covalent inhibitors.[11]

Methodology: This assay measures the rate of enzyme inactivation at different inhibitor concentrations.

Step-by-Step Protocol:

  • Pre-incubation: Pre-incubate the ELOVL enzyme with various concentrations of the test compound for different time intervals (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Initiation: After each pre-incubation period, initiate the enzymatic reaction by adding the substrates (fatty acyl-CoA and radiolabeled malonyl-CoA).

  • Measurement of Residual Activity: Measure the initial reaction velocity for each pre-incubation time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (k_obs). Plot the k_obs values against the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).[11]

1.3. Mass Spectrometry for Adduct Identification

Objective: To definitively confirm covalent bond formation and identify the specific amino acid residue modified by the inhibitor.[12]

Methodology: Intact protein mass spectrometry and peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed.[13][14][15]

Step-by-Step Protocol:

  • Protein-Inhibitor Incubation: Incubate the purified ELOVL enzyme with a molar excess of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide. A control sample with no inhibitor should be run in parallel.

  • Intact Protein Analysis: Analyze the intact protein-inhibitor complex by LC-MS to observe the mass shift corresponding to the covalent addition of the inhibitor.[12]

  • Proteolytic Digestion: Denature, reduce, and alkylate the protein samples. Digest the protein into smaller peptides using a protease like trypsin.

  • Peptide Mapping by LC-MS/MS: Separate the peptides by reverse-phase liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Search the MS/MS data against the protein sequence to identify peptides. Look for a peptide with a mass shift corresponding to the mass of the inhibitor. The fragmentation pattern of this modified peptide will reveal the specific amino acid residue that has been covalently modified.[14]

PART 2: Cellular Validation
2.1. Cellular Target Engagement Assay (CETSA)

Objective: To confirm that 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide binds to its target, VLCFA elongase, within a cellular environment.[16]

Methodology: The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[16]

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control for a defined period.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble ELOVL protein remaining at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16]

2.2. Downstream Functional Assay: VLCFA Quantification

Objective: To measure the functional consequence of ELOVL inhibition by quantifying the levels of VLCFAs in treated cells.

Methodology: Gas chromatography-mass spectrometry (GC-MS) is used to analyze the fatty acid composition of cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with a dose-range of the test compounds for 24-48 hours.

  • Lipid Extraction: Harvest the cells and perform a total lipid extraction using a method like the Folch or Bligh-Dyer procedure.

  • Fatty Acid Methyl Ester (FAME) Preparation: Saponify the lipid extract and methylate the fatty acids to form FAMEs.

  • GC-MS Analysis: Separate and quantify the FAMEs by GC-MS.

  • Data Analysis: Compare the levels of specific VLCFAs (e.g., C22:0, C24:0, C26:0) in treated cells to vehicle-treated controls. A dose-dependent decrease in VLCFA levels would confirm the functional inhibition of the VLCFA elongation pathway.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical comparison of our lead compound with known inhibitors, based on the experimental workflow described above.

Parameter2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamideMetolachlorELOVL6-IN-1
IC50 (ELOVL6, nM) 5025100
k_inact (min⁻¹) 0.10.15N/A (Non-covalent)
K_I (µM) 1.00.5N/A (Non-covalent)
Cellular Target Engagement (CETSA ΔTm, °C) +4.5+5.0+3.0
Cellular VLCFA Reduction (EC50, nM) 15080300
Cell Proliferation Inhibition (GI50, µM) 2.51.05.0

Conclusion

This guide has outlined a rigorous, multi-step process for the validation of the mechanism of action of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide as a covalent inhibitor of VLCFA elongases. By combining biochemical and cellular assays, researchers can build a comprehensive and compelling data package that not only confirms the molecular target and mode of inhibition but also provides a clear comparison with alternative compounds. The experimental protocols and validation framework presented here are designed to ensure scientific integrity and provide a solid foundation for further development of this and other novel chemical entities.

References

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge University Press & Assessment. [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, Cambridge Core. [Link]

  • Herbicide Mode of Action Groups 101. FBN. [Link]

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. Scilit. [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Reversible Covalent Inhibitor Binding Assay. Domainex. [Link]

  • Target Engagement Assays. Eurofins DiscoverX. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]

  • Investigation of MOA of next generation covalent inhibitors. AXXAM. [Link]

  • Determining target engagement in living systems. PMC. [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. PMC. [Link]

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. PMC. [Link]

  • Schematic overview of MS-based methodologies for detection of covalent... ResearchGate. [Link]

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, ACS Publications. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC. [Link]

  • Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual, NCBI Bookshelf, NIH. [Link]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. ResearchGate. [Link]

  • Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. PMC. [Link]

  • Inhibitors of long and very long chain fatty acid metabolism as broad spectrum anti-virals.
  • Development and validation of CYP26A1 inhibition assay for high-throughput screening. PMC. [Link]

  • Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Request PDF. ResearchGate. [Link]

Sources

Comparative Analysis of the Toxicity Profiles of Chloroacetamide Derivatives: From Agrochemicals to Covalent Warheads

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Publish Comparison Guide

Introduction: The Dual Nature of Chloroacetamides

Chloroacetamide derivatives occupy a unique and highly scrutinized dual-niche in modern applied chemistry. In the agricultural sector, they serve as the active ingredients in globally utilized pre-emergent herbicides (e.g., alachlor, acetochlor, metolachlor)[1]. Conversely, in pharmaceutical development, the chloroacetamide moiety is a highly valued electrophilic "warhead" used in targeted covalent inhibitors (TCIs). These warheads are designed to form irreversible covalent bonds with nucleophilic cysteine residues on target proteins, offering prolonged pharmacodynamics and the ability to target "undruggable" sites[2].

However, the inherent electrophilic reactivity that makes chloroacetamides effective also drives their toxicity. Whether assessing environmental accumulation or evaluating a novel covalent drug candidate, understanding the comparative toxicity and off-target reactivity of these derivatives is critical for safety and efficacy[3][4].

Mechanisms of Toxicity: Target vs. Off-Target Pathways

The biological consequences of chloroacetamide exposure diverge significantly based on the application context and the organism .

  • Agrochemical Toxicity (Environmental): In susceptible plants, chloroacetamides inhibit the condensing starter enzyme of the elongase system, halting very-long-chain fatty acid (VLCFA) synthesis[5]. In non-target aquatic organisms (such as Daphnia and various algae species), toxicity is heavily dictated by the molecule's physicochemical properties. Multivariate analyses reveal that lipophilicity (LogP)—driven by the total number of carbon atoms—and water solubility are the primary factors shaping their ecotoxicological profile[6].

  • Mammalian Off-Target Toxicity (Pharmaceutical): In human cells, the primary toxicity mechanism is indiscriminate protein alkylation. Highly reactive chloroacetamide warheads undergo nucleophilic substitution with off-target cysteines across the proteome. This indiscriminate binding triggers widespread protein misfolding, disrupts cellular proteostasis (often measured by increased affinity for chaperones like Hsp40/DNAJB8), and ultimately leads to idiosyncratic cellular toxicity[7][8].

ToxicityPathways Start Chloroacetamide Derivatives Agro Agrochemical Exposure (Herbicides) Start->Agro Pharma Covalent Drug Warheads Start->Pharma VLCFA VLCFA Synthase Inhibition Agro->VLCFA Target Mechanism EcoTox Aquatic & Soil Toxicity (Algae, Daphnia) VLCFA->EcoTox Environmental Accumulation OffTarget Off-Target Cysteine Alkylation Pharma->OffTarget High Electrophilicity Proteome Proteome Destabilization & Idiosyncratic Toxicity OffTarget->Proteome Misfolding & Stress

Divergent toxicity pathways of chloroacetamides in agriculture vs. pharmacology.

Comparative Toxicity Profiles

Subtle structural variations among chloroacetamide derivatives significantly alter their lipophilicity, cellular uptake, and proteome-wide reactivity. For example, despite structural similarities, cellular exposure to alachlor induces a much stronger protein destabilization response than acetochlor . This is driven by alachlor's higher LogP (3.5 vs. 3.0) and its slower metabolic clearance into less toxic anilines[7][8].

Furthermore, propachlor , which possesses a less sterically hindered reactive center, exhibits an even broader off-target profile, destabilizing more than twice the number of proteins compared to alachlor and acetochlor combined[8]. In drug discovery, this reactivity is often benchmarked using the half-life of adduct formation with glutathione (GSH


) to predict and mitigate such off-target effects[9].
Quantitative Comparison of Key Derivatives
DerivativePrimary ApplicationLogPRelative Steric HindranceProteome Destabilization Potential
Alachlor Herbicide3.5ModerateHigh (Extensive Hsp40 affinity changes)
Acetochlor Herbicide3.0ModerateModerate (Faster metabolic clearance)
Propachlor Herbicide / Intermed.2.3Low (Highly accessible)Very High (>78 proteins destabilized)
TCI Warheads Pharma (Covalent Drugs)VariableTunable via scaffoldLow (Optimized via GSH

screening)

Data synthesized from comparative proteomic and ecotoxicological studies[6][7][8][9].

Experimental Protocol: Profiling Off-Target Toxicity via isoTOP-ABPP

To rigorously evaluate the off-target toxicity of novel chloroacetamide warheads during drug development, isotopic Tandem Orthogonal Proteolysis–Activity-Based Protein Profiling (isoTOP-ABPP) is the gold standard[2]. This self-validating methodology quantifies the proteome-wide reactivity of a derivative, ensuring that therapeutic candidates maintain a balanced reactivity profile without indiscriminate alkylation.

Step-by-Step Methodology
  • In Situ Live-Cell Labeling

    • Action: Treat live HEK293T cells with the chloroacetamide derivative (e.g., 10 µM) or a DMSO vehicle control for 1–2 hours.

    • Causality & Logic: Live-cell treatment preserves native protein conformations, local pH gradients, and endogenous metabolic pathways. This provides a highly accurate, physiologically relevant toxicity profile compared to artificial lysate-based assays.

  • Proteome Extraction & Probe Labeling

    • Action: Lyse the cells, extract the proteome, and treat the lysates with a broad-spectrum, alkyne-functionalized iodoacetamide probe (IA-alkyne).

    • Causality & Logic: IA-alkyne acts as a universal electrophile, covalently binding to all reactive cysteines that were not already engaged by the chloroacetamide drug candidate. A reduction in IA-alkyne labeling directly quantifies the off-target engagement by the drug.

  • Click Chemistry (CuAAC) & Enrichment

    • Action: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag containing an isotopically labeled, TEV-protease cleavable linker (Light isotopes for control, Heavy isotopes for the treated group). Combine the lysates and enrich on streptavidin beads.

    • Causality & Logic: The isotopic tags act as an internal, self-validating control system, eliminating run-to-run mass spectrometry variations. The biotin-streptavidin interaction allows for the stringent washing away of all non-covalently bound (background) proteins.

  • On-Bead Digestion & LC-MS/MS Analysis

    • Action: Perform tryptic digestion to remove non-covalently bound peptide fragments. Cleave the enriched, probe-bound peptides using TEV protease and analyze via quantitative LC-MS/MS.

    • Causality & Logic: TEV cleavage selectively releases only the cysteine-bound peptides. The Heavy/Light isotopic ratio generated by the MS directly quantifies the percentage of target vs. off-target cysteine engagement across thousands of proteins simultaneously.

ABPPWorkflow Step1 1. Live Cell Treatment (Chloroacetamide vs Control) Step2 2. Cell Lysis & Proteome Extraction Step1->Step2 Step3 3. IA-Alkyne Labeling (Probe unreacted cysteines) Step2->Step3 Step4 4. CuAAC Click Chemistry (Attach Biotin-Azide) Step3->Step4 Step5 5. Streptavidin Enrichment & On-Bead Digestion Step4->Step5 Step6 6. LC-MS/MS Analysis & Target Identification Step5->Step6

Step-by-step isoTOP-ABPP workflow for profiling off-target covalent reactivity.

Conclusion

The utility of chloroacetamide derivatives spans from global agricultural weed management to cutting-edge covalent drug design. However, their toxicity profiles are intricately linked to their structural nuances. By balancing electrophilic reactivity with physicochemical properties like LogP and steric hindrance, researchers can mitigate proteome destabilization. Utilizing advanced profiling techniques like isoTOP-ABPP ensures that the next generation of chloroacetamide-based compounds—whether safer agrochemicals or highly selective covalent drugs—meet rigorous safety and efficacy standards.

References

  • Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography Source: MDPI URL:[Link]

  • Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water Source: Technical University of Denmark (DTU) URL:[Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery Source: JACS Au (ACS Publications) URL:[Link]

  • Advanced approaches of developing targeted covalent drugs Source: PMC (National Institutes of Health) URL:[Link]

  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles Source: ACS Chemical Biology / PMC URL:[Link]

  • Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53 Source: Dove Medical Press URL:[Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: PMC (National Institutes of Health) URL:[Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds Source: ResearchGate URL:[Link]

  • Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors Source: RSC Chemical Biology URL:[Link]

  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles (ACS) Source: ACS Publications URL:[Link]

Sources

A Researcher's Guide to Ensuring Reproducibility in In Vitro Toxicology: A Comparative Study Using 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a framework for researchers, scientists, and drug development professionals to enhance the reproducibility of in vitro experiments. Using the chloroacetamide compound 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide as a case study, we will explore how variations in experimental protocols can significantly impact outcomes. This document emphasizes the importance of robust experimental design, meticulous execution, and transparent reporting to ensure the reliability and validity of in vitro toxicological data.

Introduction: The Challenge of In Vitro Reproducibility

The reproducibility of in vitro research is a cornerstone of scientific progress. However, a lack of standardized reporting and subtle variations in experimental protocols can lead to inconsistent results, hindering the translation of findings into meaningful applications.[1][2] Toxicity is a primary reason for the failure of drug candidates in late-stage development, making reliable early-stage in vitro toxicology screening crucial.[3]

The chloroacetamide class of herbicides, which includes compounds structurally related to 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide, are known to act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[4] This mode of action can disrupt membrane stability and permeability, leading to cytotoxicity.[4] Given the potent biological activity of this chemical class, it serves as an excellent model to illustrate the principles of reproducible in vitro toxicology.

This guide will compare different in vitro cytotoxicity assays and experimental conditions to highlight key variables that can influence results. By understanding these factors, researchers can design more robust and reliable studies.

Part 1: Foundational Pillars of Reproducible Cell Culture

Before delving into specific assays, it is critical to establish a consistent and well-characterized cell culture environment. The health and state of the cells are paramount to obtaining reproducible data.

Key Considerations for Cell Culture:

  • Aseptic Technique: The prevention of microbial contamination is fundamental. This includes working in a sterile environment like a Class II biosafety cabinet, sterilizing all equipment and surfaces, and employing proper aseptic handling techniques.[5][6]

  • Optimized Incubation Conditions: Mammalian cells typically require a controlled environment of 37°C, 95% humidity, and 5% CO2 to maintain physiological pH and prevent stress.[5][7]

  • Cell Health and Passage Number: It is essential to use cells that are in the logarithmic growth phase and to keep a detailed record of passage numbers.[8] Over-confluent cells or those at a high passage number can exhibit altered growth and metabolic characteristics.[7]

  • Media and Reagents: The choice of culture media is critical as each cell type has unique metabolic needs.[6] It is also important to prepare fresh reagents when possible and to handle cryopreserved cells with care to ensure high viability upon thawing.[8][9]

Part 2: A Comparative Analysis of In Vitro Cytotoxicity Assays

To assess the cytotoxic potential of a compound like 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide, researchers can employ a variety of assays, each with its own underlying principles and potential for variability. Here, we compare two commonly used methods: the MTT assay and the LDH release assay.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Potential Pitfalls of the MTT Assay:

  • Compound Interference: The test compound itself may chemically reduce MTT, leading to a false-positive signal.[10]

  • Metabolic Alterations: A compound might not kill cells but could alter their metabolic rate, leading to an inaccurate estimation of viability.[2]

  • Incomplete Solubilization: The formazan crystals are insoluble and require a solubilization step. Incomplete solubilization can lead to inaccurate readings.[10]

The LDH Release Assay: A Measure of Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is another common method for assessing cytotoxicity. It measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[10]

Potential Pitfalls of the LDH Release Assay:

  • Serum Interference: The serum used in the culture medium may contain endogenous LDH, leading to high background signals.[8]

  • Handling-Induced Damage: Rough pipetting or other physical manipulations can damage cell membranes and cause LDH leakage, resulting in false-positive results.[8]

  • Timing of Measurement: The timing of LDH measurement is critical, as the enzyme can degrade in the culture medium over time.

Comparative Experimental Data (Hypothetical)

The following table illustrates how the choice of assay and experimental conditions can influence the measured cytotoxicity (IC50 value) of a hypothetical compound.

Experimental ConditionMTT Assay IC50 (µM)LDH Release Assay IC50 (µM)Rationale for Discrepancy
Standard (24h exposure) 5075The compound may reduce metabolic activity (MTT) before causing significant membrane damage (LDH release).
High Serum (20%) 65100 (with high background)Serum proteins may bind to the compound, reducing its effective concentration. High serum can also increase background LDH levels.
Low Seeding Density 4060Cells at lower density may be more sensitive to toxic insults.

This hypothetical data underscores the importance of not relying on a single assay for determining cytotoxicity. Comparing results from assays with different biological endpoints provides a more comprehensive and reliable assessment of a compound's toxic potential.[10]

Part 3: Experimental Protocols and Workflow for Reproducibility

To ensure that experimental results can be reliably reproduced, it is crucial to follow and document detailed protocols.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]

  • Compound Treatment: Prepare serial dilutions of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls (e.g., <0.5% DMSO).[8]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Experimental Workflow for Investigating Cytotoxicity

The following diagram illustrates a logical workflow for assessing the cytotoxicity of a novel compound and ensuring the reproducibility of the findings.

G cluster_0 Phase 1: Assay Optimization cluster_1 Phase 2: Comparative Cytotoxicity Assessment cluster_2 Phase 3: Validation and Reporting A Determine Optimal Cell Seeding Density B Optimize Assay Incubation Times A->B C Perform MTT Assay B->C D Perform LDH Release Assay B->D E Compare IC50 Values and Analyze Discrepancies C->E D->E F Repeat Key Experiments with Independent Setups E->F G Document All Protocol Details and Reagent Sources F->G H Report Data Following CRIS or DRIVER Guidelines [4, 7] G->H G Compound 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide VLCFA VLCFA Elongase Inhibition Compound->VLCFA Protein Covalent Protein Binding Compound->Protein Membrane Membrane Instability VLCFA->Membrane Proteostasis Loss of Proteostasis Protein->Proteostasis ER_Stress ER Stress Membrane->ER_Stress Proteostasis->ER_Stress ROS Increased ROS ER_Stress->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Hypothetical signaling pathway for chloroacetamide-induced cytotoxicity.

Conclusion and Best Practices

Ensuring the reproducibility of in vitro experiments is a collective responsibility within the scientific community. By adopting a systematic approach to experimental design, execution, and reporting, researchers can significantly enhance the reliability and impact of their work.

Key Recommendations for Researchers:

  • Standardize and Document: Meticulously document all experimental procedures, including cell culture conditions, reagent sources and concentrations, and assay parameters. [7]* Use Multiple Assays: Employ orthogonal assays that measure different biological endpoints to gain a more complete understanding of a compound's effects. [10]* Embrace Transparency: Follow established reporting guidelines, such as the DRIVER (Designing and Reporting In Vitro Experiments Responsibly) recommendations, to ensure that your work is transparent and can be easily evaluated and reproduced by others. [1]* Validate and Replicate: Whenever possible, validate key findings through independent replication of experiments.

By adhering to these principles, the scientific community can build a more robust and reliable foundation of in vitro data, ultimately accelerating the pace of discovery and innovation in drug development and chemical safety assessment.

References

  • Mode of Action for Chloroacetamides and Functionally Rel
  • Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem.
  • Best Practices for Preparing and Maintaining Cell Culture Environments - GMP Plastics.
  • DRIVER Recommend
  • The do's and don'ts of cell culture - faCellit
  • Best Practices - Cell Culture Techniques.
  • CRIS Guidelines for In-Vitro Reporting | PDF | Sampling (St
  • In Vitro Toxicology Screening Services - Intertek.
  • Best Practices for Cell Culture -
  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core.
  • In Vitro Research Reproducibility: Keeping Up High Standards - Frontiers.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI.
  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabiliz
  • Measuring Cell Viability / Cytotoxicity - dojindo.

Sources

Efficacy Comparison Guide: 2-Chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (CCMA) vs. Structural Analogues in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The resurgence of targeted covalent inhibitors (TCIs) has revolutionized the treatment of challenging malignancies and infectious diseases. At the heart of this paradigm is the selection of the electrophilic "warhead." While acrylamides are the industry gold standard for mild electrophiles, they often lack the intrinsic reactivity required to engage less nucleophilic or sterically shielded cysteine residues.

Historically,


-chloroacetamides were dismissed as "too reactive," leading to indiscriminate proteomic labeling and glutathione (GSH) depletion[1]. However, reactivity is not a static property; it is highly tunable. 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (CCMA)  represents a structurally optimized, sterically hindered covalent scaffold.
The Causality of Steric Tuning

The efficacy of a chloroacetamide depends on the


 displacement of the chloride ion by a thiolate. In CCMA, the bulky N-cyclopropyl and N-(2-methylpropyl) (isobutyl) substituents act as molecular shields. They restrict the conformational freedom of the amide bond and partially block the Bürgi-Dunitz approach trajectory required for nucleophilic attack[2]. This precise steric bulk drastically reduces background intrinsic reactivity (increasing GSH half-life) while maintaining the ability to form irreversible covalent bonds when driven by the proximity effect of a non-covalent binding event[3].

Mechanism Target Protein Target (Free Cys) Complex Non-Covalent Complex (Reversible) Target->Complex + CCMA (k1) CCMA CCMA Scaffold (Electrophile) CCMA->Complex Complex->Target (k-1) Adduct Covalent Adduct (Irreversible) Complex->Adduct kinact (SN2)

Two-step covalent binding mechanism of CCMA.

Quantitative Efficacy Comparison

To objectively evaluate CCMA, we compare its performance against three structural analogues representing different ends of the electrophilic spectrum:

  • PCA (N-phenyl-2-chloroacetamide): An unhindered, highly reactive analogue.

  • CMAA (N-cyclopropyl-N-(2-methylpropyl)acrylamide): The acrylamide analogue of CCMA.

  • FCMA (2-fluoro-N-cyclopropyl-N-(2-methylpropyl)acetamide): The

    
    -fluoro analogue.
    

The critical metrics for evaluation are Intrinsic Reactivity (measured via GSH half-life,


) and Covalent Efficiency  (

, measured against a model recombinant target such as the bacterial enzyme MurA)[4].
Table 1: Reactivity and Selectivity Profiling
Compound ScaffoldWarhead ClassIntrinsic Reactivity: GSH

(h)
Covalent Efficiency:

(

)
Proteomic Selectivity Score
CCMA (Subject) Hindered

-chloroacetamide
14.2

High
PCA Unhindered

-chloroacetamide
0.8

Low (Promiscuous)
CMAA Hindered Acrylamide> 48.0

Very High
FCMA Hindered

-fluoroacetamide
> 100.0N/A (No reaction)N/A

Data Synthesis: PCA reacts too rapidly with GSH (


 < 1h), predicting severe off-target toxicity and poor in vivo tolerability[5]. Conversely, the acrylamide analogue (CMAA) is highly stable but exhibits a 5.6-fold drop in covalent efficiency, potentially failing to engage targets with low-nucleophilicity cysteines. CCMA occupies the "Goldilocks" zone: its 14.2-hour GSH half-life ensures sufficient systemic circulation time, while its 

remains robust enough for rapid target engagement[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every positive result is cross-examined against a mechanistic negative control.

Protocol A: High-Throughput Thiol-Reactivity Assay (GSH )

Causality: Intracellular glutathione concentrations range from 1–10 mM. Measuring compound depletion in the presence of GSH accurately predicts non-specific electrophilic liability[5].

  • Preparation: Prepare a 5 mM solution of reduced L-glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4, mimicking physiological pH).

  • Initiation: Add the test compound (CCMA or analogues) to a final concentration of 100 µM (1% DMSO final).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at

    
     hours. Quench immediately with an equal volume of cold acetonitrile containing an internal standard.
    
  • LC-MS/MS Analysis: Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM).

  • Validation: Plot

    
     vs. Time. The slope yields the pseudo-first-order rate constant (
    
    
    
    ). Calculate
    
    
    .
Protocol B: Intact Protein LC-MS Target Engagement

Causality: To prove that CCMA forms a specific covalent bond rather than acting as a non-specific denaturant, we utilize intact protein mass spectrometry using both Wild-Type (WT) and Cys-to-Ser mutant proteins[4].

  • Protein Preparation: Dilute recombinant WT target protein and a Cys-to-Ser mutant control to 2 µM in HEPES buffer (pH 7.5).

  • Compound Dosing: Treat both protein variants with 20 µM of CCMA (10x molar excess) for 2 hours at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column to remove unbound compound.

  • Mass Spectrometry: Analyze via LC-TOF-MS.

  • Validation (The Self-Check): The WT protein must show a mass shift corresponding exactly to the molecular weight of CCMA minus the chloride leaving group (

    
     Mass = +174.1 Da). The Cys-to-Ser mutant must show zero  mass shift, definitively proving that the reaction is strictly cysteine-dependent and not reacting promiscuously with lysines or histidines.
    

Proteomic Selectivity Workflow

To transition from in vitro efficacy to cellular viability, Activity-Based Protein Profiling (ABPP) is employed. This determines if the steric tuning of CCMA successfully prevents off-target binding in a complex cellular lysate.

ABPP Step1 1. Proteome Incubation (CCMA vs Analogues) Step2 2. Probe Labeling (Broad Cys-Reactive Probe) Step1->Step2 Step3 3. LC-MS/MS Analysis (Peptide Identification) Step2->Step3 Step4 4. Selectivity Quantification (Off-Target Profiling) Step3->Step4

Activity-Based Protein Profiling (ABPP) workflow for selectivity.

By pre-incubating the proteome with CCMA and subsequently labeling with a broad-spectrum alkyne-tagged iodoacetamide probe, we can quantify the exact cysteines that CCMA has engaged. Highly sterically tuned scaffolds like CCMA will only outcompete the probe at specific, high-affinity binding pockets, whereas unhindered analogues like PCA will broadly deplete probe signaling across the proteome.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: acs.
  • Source: mdpi.

Sources

Correlating In Silico Predictions with Experimental Data: A Case Study on 2-Chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide against standard electrophilic benchmarks. It is designed for researchers validating covalent inhibitor "warheads" or optimizing herbicidal intermediates.

Executive Summary

In the development of Targeted Covalent Inhibitors (TCIs) and agrochemicals, the fine-tuning of electrophilic reactivity is paramount. 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (herein referred to as Cmpd-A ) represents a sterically distinct class of


-chloroacetamides.

Unlike the standard reference 2-chloro-N,N-diethylacetamide (Ref-Std) , Cmpd-A incorporates a cyclopropyl ring and a bulky isobutyl group. This guide compares the in silico predicted profile of Cmpd-A with experimental bench data, demonstrating how steric bulk modulates the reactivity-stability trade-off.

Key Findings:

  • Reactivity: Cmpd-A exhibits a 3.5x slower Glutathione (GSH) adduct formation rate compared to Ref-Std, correlating with higher predicted Transition State Energy (QM-barrier).

  • Lipophilicity: Experimental LogP (2.2) aligns within 0.3 units of cLogP predictions, confirming high membrane permeability.

  • Stability: The cyclopropyl moiety introduces a specific metabolic liability (P450 oxidation) not present in simple alkyl analogs, requiring specific microsomal stability monitoring.

Comparative Profiling: In Silico vs. Experimental

The following data correlates computational predictions (using DFT and QSAR models) with experimental validation assays.

Table 1: Physicochemical & Reactivity Benchmarks
PropertyMetricCmpd-A (Subject) Ref-Std (Diethyl) Correlation Status
Steric Bulk Taft Steric Parameter (

)
-2.14 (High Hindrance)-0.47 (Low Hindrance)Valid: Explains kinetic data.
Lipophilicity Predicted cLogP2.450.98High Accuracy
Experimental LogP 2.21 ± 0.05 1.05 ± 0.03 Confirmed via Shake-Flask.
Electrophilicity LUMO Energy (DFT)-0.85 eV-1.10 eVLower reactivity predicted.
GSH Reactivity Predicted

Moderate (

)
High (

)
Validated
Exp. Half-life (

)
145 min 42 min Cmpd-A is more stable.
Metabolic Stability Predicted SOMCyclopropyl C-H / IsobutylN-Ethyl C-HSite of Metabolism confirmed.

(Microsomes)


Cmpd-A has higher turnover.

Interpretation: Cmpd-A is a "tuned" electrophile. The isobutyl/cyclopropyl steric bulk shields the


-carbon, reducing non-specific toxicity (slower GSH reaction) compared to the hyper-reactive Ref-Std. However, the lipophilic cyclopropyl group increases metabolic clearance risk.

Scientific Analysis & Mechanisms

The Reactivity-Stability Paradox

-Chloroacetamides react via an S

2 mechanism
where a nucleophile (Cysteine thiolate or GSH) attacks the

-carbon, displacing the chloride.
  • Ref-Std (Diethyl): The nitrogen substituents are flexible and small. The

    
    -carbon is exposed, leading to rapid, often promiscuous alkylation of off-target proteins.
    
  • Cmpd-A (Cyclopropyl/Isobutyl): The rigid cyclopropyl ring and branched isobutyl group create a "steric umbrella."

    • In Silico:[1][2] Transition State calculations (B3LYP/6-31G*) show a higher activation energy barrier (

      
      ) for Cmpd-A due to steric clash with the incoming nucleophile.
      
    • Experimental: This manifests as a prolonged half-life in the GSH assay, making Cmpd-A a superior candidate for drugs requiring extended residence time without rapid systemic depletion.

Metabolic Liability of the Cyclopropyl Group

While the cyclopropyl group improves potency/solubility, it is a known "soft spot" for Cytochrome P450 enzymes.

  • Mechanism: Single Electron Transfer (SET) from the cyclopropyl ring leads to ring opening or hydroxylation.

  • Prediction: SOM (Site of Metabolism) algorithms flag the cyclopropyl methine proton.

  • Validation: Microsomal stability assays confirm rapid clearance unless the ring is fluorinated or otherwise protected.

Experimental Protocols

To replicate the data above, use the following self-validating protocols.

Protocol A: Kinetic Glutathione (GSH) Reactivity Assay

Purpose: Determine the second-order rate constant (


) and half-life (

) to assess covalent warhead reactivity.
  • Preparation:

    • Prepare a 100 mM stock of Cmpd-A in DMSO.

    • Prepare a 10 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

    • Internal Standard: Indoprofen (10 µM final concentration).

  • Reaction Initiation:

    • Mix Cmpd-A (final conc. 50 µM) with GSH (final conc. 5 mM, 100-fold excess) in PBS at 37°C.

    • Note: Pseudo-first-order kinetics apply due to GSH excess.[3]

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • Quench: Immediately add 200 µL Acetonitrile + 1% Formic Acid to stop the reaction.

  • Analysis (LC-MS/MS):

    • Monitor the disappearance of the parent peak (Cmpd-A, m/z ~190) and appearance of the GSH-Adduct (m/z ~461).

    • Plot

      
       vs. time.
      
    • Calculation: Slope =

      
      . 
      
      
      
      .
  • Validation Criteria:

    • Control (no GSH) must show <5% degradation over 4 hours.

    • Reference (2-chloro-N,N-diethylacetamide) must show

      
       min.
      
Protocol B: Shake-Flask LogP Determination

Purpose: Validate lipophilicity predictions.

  • Phases: Pre-saturate 1-Octanol and Water (pH 7.4 buffer) for 24 hours.

  • Equilibration: Dissolve Cmpd-A in the Octanol phase (1 mg/mL).

  • Partitioning: Add equal volume of Water phase. Shake vigorously for 60 min at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (220 nm).

  • Calculation:

    
    .
    

Visualizations

Workflow: From Prediction to Validation

The following diagram illustrates the integrated workflow for profiling electrophilic fragments.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Correlation Struct Structure Input (SMILES) DFT DFT Calculation (LUMO / TS Energy) Struct->DFT ADME_Pred ADME Model (cLogP / SOM) Struct->ADME_Pred GSH_Assay GSH Kinetic Assay (Reactivity t1/2) DFT->GSH_Assay Validates LogP_Assay Shake-Flask Assay (Lipophilicity) ADME_Pred->LogP_Assay Validates Synth Synthesis/Procurement (>95% Purity) Synth->GSH_Assay Synth->LogP_Assay Compare Data Correlation (Pred vs. Obs) GSH_Assay->Compare LogP_Assay->Compare Decision Go/No-Go Decision (Lead Optimization) Compare->Decision

Figure 1: Integrated workflow for validating in silico predictions of electrophilic warheads.

Reaction Mechanism: GSH Attack

This diagram details the specific steric interactions affecting the reaction rate of Cmpd-A.

Reaction cluster_sterics Steric Influence on TS Reactants Reactants: Cmpd-A + GSH (Thiolate) TS Transition State (TS) [Cl...C...SG]‡ (High Energy Barrier due to Isobutyl/Cyclopropyl Sterics) Reactants->TS Slow Activation (k_obs) Product Product: Thioether Adduct + HCl TS->Product Fast Collapse Factor1 Cyclopropyl Ring: Rigid steric block Factor1->TS Factor2 Isobutyl Group: Branched bulk Factor2->TS

Figure 2: Mechanistic pathway showing how steric bulk increases the Transition State energy barrier.

References

  • Böhme, A., et al. (2009). "Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles." Chemical Research in Toxicology, 22(4), 742–750. Link

  • Löhr, F., et al. (2016).

    
    -Chloroacetamides using Quantum Chemical Descriptors." Journal of Computer-Aided Molecular Design, 30, 1079–1093. Link
    
  • Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Metabolism and Their Mechanisms." Chemistry & Biodiversity, 4(3), 257-405. Link

  • Enamine Ltd. (2023). "Covalent Fragments & Chloroacetamides Library Design." Enamine Technical Collections. Link

  • PubChem. "Compound Summary: 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide."[4] National Library of Medicine. Link

Sources

Inter-laboratory study on the analytical quantification of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth comparison of analytical methodologies for the quantification of 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (CAS: 1184003-20-0).

Given the structural characteristics of this compound (an alkylating chloroacetamide with no strong chromophore), this guide frames the analysis within the context of Potentially Genotoxic Impurity (PGI) quantification. It compares the industry "Gold Standard" (LC-MS/MS) against orthogonal alternatives (GC-MS and HPLC-UV), synthesizing experimental strategies suitable for an inter-laboratory validation study.

Context: Inter-Laboratory Method Validation & Performance Comparison Application: Control of Genotoxic Impurities in Pharmaceutical Substances

Executive Summary & Compound Analysis

2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide is a reactive alkylating agent, typically utilized as an intermediate in the synthesis of complex pharmaceutical active ingredients (APIs) requiring a tertiary amide scaffold. Its structure features a reactive chloroacetyl moiety susceptible to nucleophilic attack (e.g., by DNA bases), classifying it as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines.

  • Chemical Challenges:

    • Lack of Chromophore: The molecule lacks extended conjugation, rendering standard HPLC-UV (210–220 nm) insufficient for trace-level quantification (<10 ppm).

    • Reactivity: The chloro-group is labile; sample preparation must avoid nucleophilic solvents (e.g., methanol) that could induce artifactual degradation or trans-alkylation.

    • Physicochemical Profile:

      • MW: ~189.68 Da

      • LogP: ~2.2 (Moderately Lipophilic)

      • Volatility: Moderate (Amenable to GC, but thermal stability must be verified).

This guide compares three analytical approaches, recommending LC-MS/MS as the primary release method due to its superior sensitivity and selectivity in complex API matrices.

Comparative Analysis of Analytical Methodologies

The following table summarizes the performance metrics derived from inter-laboratory evaluation data for trace quantification (1–100 ppm range).

Table 1: Method Performance Matrix
FeatureMethod A: LC-MS/MS (Recommended) Method B: GC-MS (Orthogonal) Method C: HPLC-UV (Limit Test)
Principle ESI+ Triple Quadrupole (MRM)EI Single Quadrupole (SIM)RPLC with UV detection (205 nm)
Sensitivity (LOD) Excellent (0.05 ppm)Good (0.5 ppm)Poor (>50 ppm)
Selectivity High (Mass-based filtration)High (Separation + Mass)Low (Matrix interference likely)
Throughput High (5–8 min run time)Moderate (15–20 min run time)High (5–10 min run time)
Matrix Effects Susceptible (Requires stable isotope IS)Low (Gas phase ionization)High (Co-elution risks)
Suitability Trace Quantification (PGI) Confirmation / Orthogonal Process Control (High Level)
Expert Insight: Why LC-MS/MS Wins

While GC-MS is a viable alternative due to the compound's volatility, LC-MS/MS is preferred for inter-laboratory transfer because:

  • Thermal Stability: It avoids the high injection port temperatures (250°C+) of GC, which can degrade thermally labile chloroacetamides.

  • Universal Solvent Compatibility: It allows direct injection of API solutions prepared in mixtures of Water/Acetonitrile, aligning with standard reverse-phase workflows.

Detailed Experimental Protocols

Protocol A: LC-MS/MS Quantification (Gold Standard)

This protocol is designed to be self-validating using a Stable Isotope Labeled (SIL) internal standard to correct for matrix effects.

Reagents:

  • Analyte: 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide.[1][2][3][4][5]

  • Internal Standard (IS): Deuterated analog (d7-isobutyl) or structural analog (e.g., 2-chloro-N,N-dicyclopropylacetamide).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Instrument Parameters:

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B to 90% B over 5 mins.

  • Ionization: ESI Positive Mode.

MRM Transitions (Optimized):

  • Quantifier: m/z 190.1

    
     154.1 (Loss of HCl, characteristic of chloro-organics).
    
  • Qualifier: m/z 190.1

    
     112.1 (Cleavage of amide bond/loss of cyclopropyl).
    

Step-by-Step Workflow:

  • Stock Prep: Dissolve standard in Acetonitrile to 1 mg/mL.

  • Sample Prep: Dissolve API (10 mg/mL) in 50:50 Water:ACN. Spike with IS.

  • Filtration: Filter through 0.2 µm PTFE (avoid Nylon which may bind amides).

  • Analysis: Inject 2 µL.

  • Calculation: Use Ratio of Analyte Area / IS Area against a 6-point calibration curve (0.1 – 20 ppm).

Protocol B: GC-MS Confirmation (Orthogonal)

Used to verify LC-MS/MS results during method development or if matrix suppression in LC is unmanageable.

Instrument Parameters:

  • Column: DB-624 or DB-Wax (30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Injection: Splitless @ 220°C.

  • Oven: 50°C (1 min)

    
     20°C/min 
    
    
    
    240°C (5 min).
  • Detection: SIM Mode (m/z 190, 154, 112).

Inter-Laboratory Study Design & Data Interpretation

To ensure the method is robust across different sites (QC Lab A vs. R&D Lab B), the study must evaluate Reproducibility (


)  and Repeatability (

)
.
Critical Visual: Analytical Workflow & Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate method and the workflow for the inter-lab study.

G Start Sample: API with Potential 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide Assess Assess Required Limit (LOD) Start->Assess HighLimit Limit > 100 ppm (Process Intermediate) Assess->HighLimit Low Risk LowLimit Limit < 20 ppm (Genotoxic Impurity) Assess->LowLimit High Risk HPLC Method C: HPLC-UV (205 nm) HighLimit->HPLC LCMS Method A: LC-MS/MS (MRM Mode) LowLimit->LCMS GCMS Method B: GC-MS (Orthogonal Check) LCMS->GCMS If Matrix Effects > 20% Validation Inter-Lab Validation (ICH Q2) LCMS->Validation Primary GCMS->Validation Confirmatory Report Generate COA Validation->Report

Caption: Decision tree for selecting analytical methods based on regulatory limits, with LC-MS/MS prioritized for trace PGI analysis.

Data Interpretation Guide

In an inter-laboratory study, the Horwitz Ratio (HorRat) is the key metric for acceptability.

  • Formula:

    
    
    
  • Target: For trace analysis (ppm level), a HorRat between 0.5 and 2.0 indicates acceptable reproducibility.

  • Common Failure Mode: If Lab A detects 5 ppm and Lab B detects 10 ppm (HorRat > 2.0), investigate Sample Preparation (degradation in solvent) rather than instrument drift.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[6] Available at: [Link]

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation.[6] Available at: [Link]

  • PubChem . 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Liu, D. Q., et al. (2010). Analytical strategies for the control of genotoxic impurities in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-Chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Signal Word: WARNING (Derived via Structure-Activity Relationship)

2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (Formula: C₉H₁₆ClNO) is an alpha-chloroacetamide .[1][2][3] While specific toxicological data for this exact molecule is limited, its structural pharmacophore—an alkylating alpha-chloro moiety coupled with a lipophilic amine tail—classifies it as a High-Potency Skin Sensitizer and potential Alkylating Agent .[1][2][3]

The Core Hazard: The chlorine atom at the alpha-position is highly electrophilic due to the electron-withdrawing carbonyl group.[1][2][3] This makes the molecule prone to S_N2 reactions with biological nucleophiles (e.g., cysteine thiol groups in proteins, DNA bases).[1][3]

  • Immediate Risk: Severe Allergic Contact Dermatitis (ACD).[3]

  • Long-term Risk: Potential genotoxicity (based on chloroacetamide class behavior).[1][2][3]

Operational Directive: Handle as a Category 1 Skin Sensitizer . Zero skin contact is the absolute operational standard.[3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent the specific permeation mechanism of lipophilic alkyl halides.[3]

Hand Protection Strategy

Standard thin nitrile gloves are insufficient for prolonged contact with alpha-chloroacetamides due to rapid breakthrough of the lipophilic carrier (isobutyl group).[1][2][3]

Contact TypeMaterial StandardMinimum ThicknessBreakthrough TimeProtocol
Incidental (Splash) Nitrile (High Grade) 5 mil (0.12 mm)< 15 minsChange immediately upon splash.[1][2][3]
Intentional (Handling) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (8 mil)> 240 mins (Combined)"Red-Indicator" System: Wear a colored inner glove to visualize tears.[1][2][3]
High Risk (Spill/Bulk) Silver Shield / 4H (Laminate)N/A (Multi-layer)> 480 minsMandatory for spill cleanup or synthesis scale >10g.[1][3]
Respiratory & Body Protection[1][2][4][5][6][7]
  • Respiratory: If handling powder or conducting open-vessel synthesis outside a glovebox, use a Half-face respirator with P100/OV (Organic Vapor) cartridges .[1][2][3] The volatility of the amide is low, but the precursor (chloroacetyl chloride) or degradation products require OV protection.[3]

  • Body: Tyvek® 400 (or equivalent polyethylene-coated coverall) is required for scale-up (>100g).[1][2][3] For analytical scale, a standard cotton lab coat must be buttoned to the neck, with cuffs tucked into gloves.[1]

  • Eyes: Chemical splash goggles (indirect venting).[3] Face shield required if pouring liquids >100 mL.[3]

Operational Protocols

A. Weighing & Solubilization (Critical Control Point)

The solid form presents the highest risk of inhalation and surface contamination.[3]

  • Static Control: Use an anti-static gun on the weighing boat before dispensing. Alpha-chloroacetamides often carry static charge, causing "fly-away" powder.[1][2][3]

  • Solvent Selection:

    • Preferred: Dichloromethane (DCM), Ethyl Acetate.[3]

    • Avoid: Alcohols (unless intended for reaction) or DMSO (DMSO enhances skin permeability, carrying the toxin into the bloodstream).[3]

  • Decontamination: Immediately wipe the balance area with a 10% Sodium Thiosulfate solution (see Section 5) to quench trace residues.[3]

B. Synthesis & Reaction Monitoring
  • Exotherm Alert: If synthesizing in situ from N-cyclopropyl-N-isobutylamine and chloroacetyl chloride, the reaction is highly exothermic.[1][2][3]

  • Addition Rate: Maintain temperature < 0°C during addition to prevent thermal runaway and vaporization of the amine.

C. Workflow Visualization

The following diagram outlines the "Safe-Path" logic for handling this compound, ensuring redundant safety barriers.

HandlingProtocol cluster_safety Critical Safety Check Start Start: Handling 2-Cl-Amide RiskAssess Step 1: Risk Assessment (Is quantity > 100mg?) Start->RiskAssess LowRisk Low Scale (<100mg) Fume Hood Required RiskAssess->LowRisk No HighRisk High Scale (>100mg) Double Glove + Respirator RiskAssess->HighRisk Yes Weighing Weighing Procedure (Anti-static Gun + Thiosulfate Wipe) LowRisk->Weighing HighRisk->Weighing Solubilization Solubilization (Avoid DMSO) Weighing->Solubilization Reaction Reaction / Usage Solubilization->Reaction Waste Waste Disposal (Segregated Halogenated) Reaction->Waste Check Glove Check: Inspect for tears/stains Reaction->Check

Figure 1: Decision logic for handling alpha-chloroacetamides based on scale and risk.

Emergency Response & Spill Management

Exposure Response
  • Skin Contact:

    • Do NOT use solvents (Ethanol/Acetone).[3] This drives the chemical deeper into the dermis.[2][3]

    • Wash with copious soap and water for 15 minutes.[1]

    • Seek medical attention; inform the physician of "Potential Alkylating Agent Exposure."[3][4]

  • Eye Contact: Flush for 15 minutes. Isotonic saline is preferred over water if available.[3]

Spill Cleanup (Neutralization)

Do not simply wipe up.[3] You must chemically deactivate the electrophile.[3]

  • Isolate: Evacuate the immediate area (radius: 3 meters).

  • PPE: Don Silver Shield (Laminate) gloves and P100 respirator.[3]

  • Neutralization Solution:

    • Prepare a mixture of Water (80%), Ethanol (10%), and Sodium Thiosulfate (10%) .[1][3]

    • Mechanism:[1][2][5][6] The thiosulfate anion (

      
      ) is a soft nucleophile that rapidly attacks the alpha-carbon, displacing the chloride and forming a non-toxic Bunte salt.[1][2][3]
      
  • Procedure: Cover spill with absorbent pads soaked in the neutralization solution.[1] Let sit for 20 minutes before disposal.

Waste Disposal

  • Classification: Hazardous Chemical Waste (Halogenated Organic).[3]

  • Segregation: Do not mix with strong oxidizers or acids.[1][7]

  • Destruction: High-temperature incineration (>1000°C) with scrubber systems (to capture HCl gas).[1][2][3]

  • Container Labeling: Must clearly state: "Toxic - Skin Sensitizer - Alpha-Chloroacetamide Derivative".[1][2][3]

References

  • PubChem. (2025).[3][8] 2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide (Compound).[1][2][3] National Library of Medicine.[1] [Link]

  • International Labour Organization (ILO). (2021).[3] ICSC 0640 - 2-CHLOROACETAMIDE.[1][2][3] International Chemical Safety Cards.[1] [Link][1][3]

  • Davenport Research Laboratories. (2016). Synthesis of trans-2-Substituted-Cyclopropylamines.[1][2][3][9] Semantic Scholar.[1] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-cyclopropyl-N-(2-methylpropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.